MS436
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-12-10-16(15(19)11-17(12)24)22-21-13-5-7-14(8-6-13)27(25,26)23-18-4-2-3-9-20-18/h2-11,24H,19H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTGIRNXWSZBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MS436 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific anticancer effects of MS436 is limited. This guide summarizes the known information about this compound and extrapolates its likely mechanism of action in cancer cells based on its validated target, the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. The experimental protocols and signaling pathways described are based on established methodologies and the known functions of selective BRD4 BD1 inhibitors.
Introduction to this compound: A Selective BRD4 BD1 Inhibitor
This compound is a small molecule inhibitor that selectively targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a particularly high affinity for BRD4. BET proteins are epigenetic "readers" that play a crucial role in regulating gene expression. By binding to acetylated lysine (B10760008) residues on histones and transcription factors, they recruit the transcriptional machinery to specific gene promoters and enhancers.
BRD4, a key member of the BET family, is a well-validated cancer target due to its role in driving the expression of critical oncogenes, including c-MYC. BRD4 contains two tandem bromodomains, BD1 and BD2, which have distinct but sometimes overlapping functions. Recent research suggests that inhibiting BD1 is primarily responsible for the anticancer effects observed with pan-BET inhibitors[1][2].
Quantitative Data: Binding Affinity of this compound
| Compound | Target | Ki (μM) | Selectivity | Reference |
| This compound | BRD4 BD1 | <0.085 | ~4-fold vs. BD2 | [3] |
| BRD4 BD2 | 0.34 | [3] |
This data underscores this compound's potency and selectivity for the first bromodomain of BRD4.
Inferred Mechanism of Action in Cancer Cells
Based on its selective inhibition of BRD4 BD1, the mechanism of action of this compound in cancer cells is likely centered on the disruption of BRD4-dependent transcriptional programs that are essential for tumor growth and survival.
Downregulation of Key Oncogenes: c-MYC and BCL2
The c-MYC oncogene is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers. BRD4 is known to be a critical co-activator of c-MYC transcription. By binding to acetylated histones at the c-MYC promoter and enhancer regions, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex, which is necessary for productive transcriptional elongation.
Selective inhibition of BRD4 BD1 by this compound is expected to displace BRD4 from the chromatin at the c-MYC locus, leading to a rapid downregulation of c-MYC transcription and a subsequent decrease in c-MYC protein levels. This would, in turn, lead to cell cycle arrest and a reduction in cell proliferation.
Similarly, BRD4 has been implicated in the regulation of the anti-apoptotic protein BCL2. By suppressing BCL2 expression, this compound would lower the threshold for apoptosis, making cancer cells more susceptible to programmed cell death.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting a pro-tumorigenic inflammatory microenvironment and protecting cancer cells from apoptosis. BRD4 has been shown to be a co-activator for NF-κB. In vitro studies have demonstrated that this compound can effectively inhibit BRD4 activity in NF-κB-directed production of nitric oxide and the proinflammatory cytokine interleukin-6 in murine macrophages without significantly affecting cell viability[3]. This suggests that in cancer cells, this compound could attenuate NF-κB-driven transcription of pro-survival and pro-inflammatory genes.
A Novel Axis: BRD4 BD1/Rnf43/β-Catenin
A very recent study, while not focused on cancer, identified a novel signaling pathway involving BRD4 BD1[4]. This research demonstrated that this compound preserves blood-brain barrier integrity by modulating a BRD4 BD1/Rnf43/β-catenin axis[4]. In this pathway, BRD4, through its BD1 domain, promotes the degradation of β-catenin. While this finding was in the context of cerebrovascular integrity, the Wnt/β-catenin pathway is a well-known oncogenic pathway in many cancers. The potential for this compound to modulate this pathway in cancer cells warrants further investigation.
Visualizing the Mechanism of Action
Signaling Pathways
The following diagrams illustrate the inferred signaling pathways affected by this compound in cancer cells.
Caption: Inferred signaling pathway of this compound in cancer cells.
Experimental Workflows
The following diagrams outline the workflows for key experiments to validate the mechanism of action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Workflow for assessing apoptosis induction by this compound.
Caption: Workflow for Western blot analysis of protein expression.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blotting for c-MYC and BCL2
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, BCL2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of c-MYC and BCL2 to the loading control.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of the BRD4 BD1 bromodomain. While direct evidence of its anticancer activity in the public domain is currently sparse, its mechanism of action is strongly inferred to involve the disruption of BRD4-dependent transcription of key oncogenes such as c-MYC and BCL2, and the modulation of pro-survival signaling pathways like NF-κB. The recent discovery of its role in the BRD4 BD1/Rnf43/β-catenin axis opens new avenues for investigation into its potential effects on Wnt signaling in cancer.
Further preclinical studies are imperative to fully elucidate the therapeutic potential of this compound in various cancer types. Key future research should focus on:
-
Determining the IC50 values of this compound across a broad panel of cancer cell lines.
-
Validating the downregulation of c-MYC and BCL2 at both the mRNA and protein levels in response to this compound treatment.
-
Investigating the induction of apoptosis and cell cycle arrest in detail.
-
Exploring the impact of this compound on the NF-κB and β-catenin signaling pathways in cancer-specific contexts.
-
Evaluating the in vivo efficacy of this compound in relevant animal models of cancer.
Such studies will be crucial in defining the clinical potential of this compound as a targeted anticancer agent.
References
- 1. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Brd4 BD1 Domain Antagonism of this compound Preserves Blood-Brain Barrier Integrity via Rnf43/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
MS436: A Technical Guide to its Selectivity for BRD4 Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity of the small molecule inhibitor MS436 for the two tandem bromodomains, BD1 and BD2, of the Bromodomain and Extra-Terminal Domain (BET) protein BRD4. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the key signaling pathways influenced by this selective inhibition.
Quantitative Binding Affinity of this compound for BRD4 Bromodomains
This compound exhibits a notable preference for the first bromodomain (BD1) of BRD4 over the second (BD2). This selectivity is crucial for dissecting the individual functions of these two domains and for developing more targeted therapeutic agents. The binding affinity of this compound has been quantified using various biophysical and biochemical assays, with the key data summarized below.
| Target | Parameter | Value (µM) | Selectivity (BD2/BD1) |
| BRD4 BD1 | Ki | <0.085[1] | ~4-fold[1][2] |
| BRD4 BD2 | Ki | 0.34[1] | |
| BRD4 BD1 | Ki (estimated) | 0.03-0.05[3][4] | 10-fold[3][4] |
| BRD3 BD1 | Ki | 0.1 | |
| BRD3 BD2 | Ki | 0.14 |
Experimental Protocols
The determination of this compound's binding affinity and selectivity for BRD4 bromodomains relies on robust in vitro assays. The following sections detail the methodologies for two commonly employed techniques. While the precise protocols for the initial characterization of this compound are not publicly available in full detail, the following represents a comprehensive reconstruction based on established methods for BET bromodomain inhibitors.
Fluorescence Anisotropy (FA) Competition Assay
This assay measures the change in the tumbling rate of a fluorescently labeled probe upon binding to a protein. A small molecule inhibitor can displace the probe, leading to a decrease in fluorescence anisotropy.
Objective: To determine the inhibitory constant (Ki) of this compound for BRD4 BD1 and BD2.
Materials:
-
Recombinant human BRD4 BD1 (e.g., amino acids 49-170) and BRD4 BD2.
-
Fluorescently labeled probe (e.g., a known pan-BET inhibitor like BODIPY-labeled JQ1 or a fluorescently tagged histone peptide).
-
This compound compound.
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.
-
384-well, non-binding, black microplates.
-
Plate reader capable of measuring fluorescence anisotropy.
Procedure:
-
Probe-Protein Binding:
-
Prepare a solution of the fluorescent probe at a concentration ≤ 2-fold its Kd for the respective BRD4 bromodomain.
-
Add the BRD4 bromodomain protein to the probe solution at a concentration that results in 50-80% of the probe being bound. This is determined in a preliminary direct titration experiment.
-
Incubate the mixture at room temperature (25°C) for 1 hour to reach equilibrium.
-
-
Competition with this compound:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the pre-incubated probe-protein complex.
-
Add increasing concentrations of this compound to the wells. Include control wells with no inhibitor (maximum anisotropy) and wells with a saturating concentration of a known potent inhibitor (minimum anisotropy).
-
Incubate the plate for 1 hour at 25°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence anisotropy using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using graphing software (e.g., Prism).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which corrects for the concentration of the fluorescent probe and its affinity for the protein.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay that measures the proximity of two molecules. In the context of BRD4, a terbium-labeled donor (e.g., anti-His antibody binding to a His-tagged BRD4) and a dye-labeled acceptor (e.g., a biotinylated histone peptide linked to streptavidin-dye) are used. Inhibition by this compound disrupts this interaction, leading to a decrease in the FRET signal.
Objective: To determine the IC50 of this compound for the interaction between BRD4 bromodomains and an acetylated histone peptide.
Materials:
-
His-tagged recombinant human BRD4 BD1 and BRD4 BD2.
-
Biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac).
-
Terbium-cryptate labeled anti-His antibody (donor).
-
Streptavidin-d2 (acceptor).
-
This compound compound.
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.
-
384-well, low-volume, white microplates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare solutions of BRD4 bromodomains, biotinylated histone peptide, anti-His-Tb, and Streptavidin-d2 in assay buffer at 2x the final desired concentration.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Assembly:
-
In a 384-well plate, add this compound or vehicle (DMSO) to the appropriate wells.
-
Add the BRD4 bromodomain protein to all wells.
-
Add the biotinylated histone peptide to all wells.
-
Add the anti-His-Tb and Streptavidin-d2 mixture to all wells.
-
The final reaction volume is typically 20 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the TR-FRET signal by reading the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay following excitation (e.g., at 337 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
The IC50 value is determined by plotting the emission ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
This compound, through its selective inhibition of BRD4 BD1, has been shown to modulate specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Workflow for determining this compound selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Biological Targets of the MS436 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS436 is a potent and selective small molecule inhibitor targeting the bromodomain and extra-terminal (BET) family of proteins, which are key epigenetic readers involved in the regulation of gene transcription.[1][2][3] Dysregulation of BET protein activity, particularly BRD4, has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.[4] this compound exhibits a notable selectivity for the first bromodomain (BD1) of BRD4, making it a valuable chemical probe to dissect the specific functions of this domain and a potential therapeutic lead.[2][4] This technical guide provides an in-depth overview of the biological targets of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the signaling pathways it modulates.
Core Biological Target: BRD4 Bromodomain 1 (BD1)
The primary biological target of this compound is the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4).[1][2][3] BRD4 is a member of the BET family of proteins that also includes BRD2, BRD3, and BRDT. These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) at their N-terminus, which recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating gene expression.
This compound acts as a competitive inhibitor, displacing BRD4 from chromatin by occupying the acetyl-lysine binding pocket of its bromodomains.[4] Notably, this compound displays a significant preference for BD1 over BD2, with a reported 10-fold selectivity.[2][3][4] This selectivity is attributed to a unique set of water-mediated interactions within the BD1 binding pocket.[2][4]
Quantitative Data: Inhibitor Potency and Selectivity
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) reported in the literature.
| Target | Kᵢ Value | Assay Method | Reference |
| BRD4 (BD1) | <0.085 µM | In vitro fluorescent anisotropy | [1] |
| BRD4 (BD2) | 0.34 µM | In vitro fluorescent anisotropy | [1] |
| BRD4 (BD1) | 30-50 nM (estimated) | Not specified | [2][3] |
| BRD3 (BD1) | 0.10 µM | In vitro fluorescent anisotropy | [5] |
| BRD3 (BD2) | 0.14 µM | In vitro fluorescent anisotropy | [5] |
| CBP BrD | 2.18 µM | In vitro fluorescent anisotropy | [5] |
| PCAF | 5.52 µM | In vitro fluorescent anisotropy | [5] |
| BRD7 | 2.72 µM | In vitro fluorescent anisotropy | [5] |
| BPTF | 6.06 µM | In vitro fluorescent anisotropy | [5] |
| BAZ2B | 3.29 µM | In vitro fluorescent anisotropy | [5] |
| SMARCA4 | 7.97 µM | In vitro fluorescent anisotropy | [5] |
| Cellular Activity | IC₅₀ Value | Cell Line | Assay Method | Reference |
| Inhibition of Nitric Oxide Production (LPS-induced) | 3.8 µM | Murine Macrophages | Griess Assay | [3] |
| Inhibition of IL-6 Production (LPS-induced) | 4.9 µM | Murine Macrophages | ELISA | [3] |
Signaling Pathways Modulated by this compound
By inhibiting BRD4, this compound disrupts the transcription of key genes involved in inflammatory and developmental signaling pathways.
NF-κB Signaling Pathway
This compound has been shown to effectively suppress the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6) in murine macrophages.[1][2] This is achieved through the inhibition of BRD4-dependent transcription of genes regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4]
Rnf43/β-Catenin Signaling Pathway
Recent studies have elucidated a role for BRD4's BD1 domain in the regulation of blood-brain barrier (BBB) integrity through the Rnf43/β-catenin signaling pathway.[6] this compound, by antagonizing the BD1 domain, has been shown to preserve BBB integrity. BRD4, via its BD1 domain, promotes the degradation of β-catenin and tight junction proteins by upregulating the E3 ubiquitin ligase Rnf43. Inhibition of BRD4 BD1 by this compound prevents this degradation, leading to the stabilization of the BBB.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments used to characterize this compound.
In Vitro Fluorescent Anisotropy Binding Assay for BRD4 Inhibition
This assay quantitatively measures the binding affinity of inhibitors to bromodomains.
Principle: The assay measures the change in the tumbling rate of a fluorescently labeled probe bound to the bromodomain protein. When an inhibitor displaces the probe, the probe tumbles more freely, resulting in a decrease in fluorescence anisotropy.
Materials:
-
Purified, recombinant BRD4(1) protein
-
Fluorescently labeled BET inhibitor probe (e.g., a fluorescent derivative of a known pan-BET inhibitor)
-
This compound inhibitor
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
-
384-well, black, low-volume microplates
-
Microplate reader capable of fluorescence anisotropy measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in DMSO to create a concentration gradient.
-
Dilute the BRD4(1) protein and the fluorescent probe to their optimal working concentrations in the assay buffer. These concentrations should be empirically determined.
-
-
Assay Execution:
-
Add a small volume (e.g., 5 µL) of the serially diluted this compound or DMSO (for controls) to the wells of the 384-well plate.
-
Add a volume (e.g., 10 µL) of the diluted BRD4(1) protein to all wells.
-
Add a volume (e.g., 5 µL) of the fluorescent probe to all wells to initiate the binding reaction.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence anisotropy on a compatible plate reader.
-
The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Kᵢ values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation, provided the K₋ of the fluorescent probe and the concentrations of the probe and protein are known.
-
Nitric Oxide Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.
Principle: Nitric oxide (NO) is unstable and quickly oxidizes to nitrite (B80452) (NO₂⁻) in culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS)
-
This compound inhibitor
-
Griess Reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete medium at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include untreated and LPS-only controls.
-
-
Nitrite Measurement:
-
After the incubation period, collect the cell culture supernatants.
-
In a separate 96-well plate, mix an equal volume of supernatant and Griess reagent (e.g., 100 µL each).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the IC₅₀ of this compound for NO production inhibition.
-
IL-6 Production Assay in LPS-Stimulated Murine Macrophages
This assay quantifies the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokine IL-6.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of IL-6 in cell culture supernatants.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages
-
Complete cell culture medium
-
LPS
-
This compound inhibitor
-
Mouse IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Culture, Seeding, and Treatment:
-
Follow the same procedure as for the nitric oxide production assay to culture, seed, and treat the macrophages with this compound and LPS.
-
-
ELISA Protocol (General Outline):
-
Coat the wells of an ELISA plate with the anti-mouse IL-6 capture antibody and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and IL-6 standards to the wells and incubate.
-
Wash the plate and add the biotinylated anti-mouse IL-6 detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add the TMB substrate. A color change will occur.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using the recombinant IL-6 standards.
-
Calculate the concentration of IL-6 in the samples from the standard curve.
-
Determine the IC₅₀ of this compound for IL-6 production inhibition.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing a bromodomain inhibitor like this compound.
Conclusion
This compound is a selective and potent inhibitor of the BRD4 bromodomain, with a clear preference for the first bromodomain (BD1). Its ability to modulate gene transcription through the inhibition of BRD4 makes it a valuable tool for studying the biological roles of this epigenetic reader. The inhibitory effects of this compound on the NF-κB and Rnf43/β-catenin signaling pathways highlight its potential as a therapeutic agent for inflammatory diseases and conditions associated with compromised barrier integrity. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound and other BET bromodomain inhibitors.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
MS436: A Novel Regulator of Gene Transcription in Blood-Brain Barrier Integrity
An In-depth Technical Guide on the Core Mechanisms, Experimental Evaluation, and Therapeutic Potential of the Brd4 BD1 Antagonist MS436.
For Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the role of this compound in regulating gene transcription, with a specific focus on its impact on the integrity of the blood-brain barrier (BBB). This compound is a potent and selective antagonist of the first bromodomain (BD1) of Bromodomain-containing protein 4 (Brd4), a key epigenetic reader involved in the regulation of gene expression. Recent findings have elucidated a novel signaling pathway through which this compound exerts its protective effects on the BBB, offering a promising avenue for therapeutic intervention in cerebrovascular and neurodegenerative diseases.
Core Mechanism of Action: The Brd4 BD1/Rnf43/β-Catenin Axis
This compound's primary mechanism of action involves the inhibition of the Brd4 BD1 domain. Brd4, through its BD1 domain, plays a critical role in destabilizing the tight junctions (TJs) that form the structural basis of the BBB. It achieves this by upregulating the expression of Ring Finger Protein 43 (Rnf43), an E3 ubiquitin ligase. Rnf43, in turn, promotes the degradation of β-catenin and key tight junction proteins, leading to increased BBB permeability.[1]
By selectively antagonizing the BD1 domain of Brd4, this compound disrupts this cascade. This inhibition prevents the Brd4-mediated upregulation of Rnf43, leading to the stabilization of β-catenin and tight junction proteins. The preservation of these critical structural components enhances the integrity of the BBB, reducing leakage and offering neuroprotective benefits.[1]
Signaling Pathway Diagram
Caption: this compound signaling pathway in preserving blood-brain barrier integrity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the bioactivity of this compound and its effects on key components of the Brd4 BD1/Rnf43/β-catenin signaling pathway.
Table 1: Bioactivity of this compound
| Parameter | Target | Value | Assay Type | Reference |
| Ki | Brd4 BD1 | 30-50 nM | Not Specified | [2] |
| Selectivity | Brd4 BD1 vs. BD2 | ~10-fold | Not Specified | [2] |
Table 2: Effect of this compound on Tight Junction Protein Expression
| Treatment | Protein | Relative Expression (Fold Change vs. Control) | Cell Type | Assay | Reference |
| This compound (100 nM) | ZO-1 | Statistically Significant Increase | Not Specified | Western Blot | [3] |
Note: Comprehensive dose-response data for the effect of this compound on the expression of Claudin-5, Occludin, and ZO-1, as well as on Rnf43 and β-catenin protein levels, and on in vitro BBB permeability (TEER), are not yet publicly available. The provided data is based on a single concentration study.
Key Experimental Protocols
This section details the methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Chromatin Immunoprecipitation (ChIP) for Brd4 Occupancy
This protocol is designed to determine the genomic loci where Brd4 binds and to assess the displacement of Brd4 from these sites upon treatment with this compound.
Experimental Workflow Diagram
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Detailed Protocol:
-
Cell Culture and Treatment: Culture relevant endothelial cells to 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclei in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the pre-cleared chromatin with a ChIP-grade anti-Brd4 antibody or an IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Perform sequential washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol:chloroform extraction.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to assess Brd4 occupancy at specific gene promoters (e.g., Rnf43) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
In Vitro Blood-Brain Barrier Permeability Assay
This assay measures the integrity of an in vitro BBB model, typically by quantifying the passage of a tracer molecule across a monolayer of brain endothelial cells. Transendothelial Electrical Resistance (TEER) is a common method to assess the tightness of the barrier.
Experimental Workflow Diagram
Caption: In vitro blood-brain barrier permeability assay workflow.
Detailed Protocol:
-
Cell Culture: Seed human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell insert. Co-culture with astrocytes and pericytes on the basolateral side is recommended to establish a more robust barrier.
-
Barrier Formation: Culture the cells until a confluent monolayer is formed and a stable, high TEER value is achieved (typically >150 Ω x cm²).
-
Treatment: Treat the endothelial cell monolayer with various concentrations of this compound or a vehicle control.
-
TEER Measurement: Measure the TEER at different time points after treatment using a voltohmmeter. An increase in TEER indicates enhanced barrier integrity.
-
Permeability Assay: Add a fluorescently labeled tracer molecule (e.g., sodium fluorescein (B123965) or FITC-dextran) to the apical chamber of the Transwell.
-
Sampling: At various time points, collect samples from the basolateral chamber.
-
Quantification: Measure the fluorescence of the samples using a plate reader to determine the concentration of the tracer that has crossed the endothelial monolayer.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value to quantify the permeability of the barrier. A decrease in Papp indicates reduced permeability and enhanced barrier function.
Western Blotting for Tight Junction Proteins, Rnf43, and β-catenin
This protocol is used to quantify the protein levels of Claudin-5, Occludin, ZO-1, Rnf43, and β-catenin in endothelial cells following treatment with this compound.
Detailed Protocol:
-
Cell Culture and Treatment: Culture endothelial cells and treat with a dose-range of this compound or vehicle control for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Claudin-5, Occludin, ZO-1, Rnf43, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
Wnt/β-catenin Reporter Assay
This assay is used to measure the transcriptional activity of the Wnt/β-catenin signaling pathway. A decrease in reporter activity upon this compound treatment would be expected, given the stabilization of β-catenin.
Detailed Protocol:
-
Cell Transfection: Co-transfect endothelial cells with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with this compound at various concentrations. Include positive (e.g., Wnt3a) and negative controls.
-
Cell Lysis: After the treatment period, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in the normalized luciferase activity in this compound-treated cells would indicate a reduction in Wnt/β-catenin signaling downstream of β-catenin stabilization, likely due to other regulatory mechanisms or a non-canonical role of the stabilized β-catenin in this context.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for diseases characterized by BBB dysfunction. Its selective inhibition of the Brd4 BD1 domain and the subsequent modulation of the Rnf43/β-catenin axis provide a clear mechanism for its BBB-protective effects. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and other Brd4 BD1 antagonists.
Future research should focus on obtaining comprehensive dose-response data for this compound across a range of cellular and in vivo models. Elucidating the full spectrum of genes regulated by the Brd4 BD1 domain in endothelial cells will provide deeper insights into the maintenance of cerebrovascular integrity. Furthermore, preclinical studies in animal models of stroke, traumatic brain injury, and neurodegenerative diseases are warranted to fully evaluate the therapeutic potential of this compound.
References
- 1. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel 4-cell in-vitro blood-brain barrier model and its characterization by confocal microscopy and TEER measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessments of tight junction proteins occludin, claudin 5 and scaffold proteins ZO1 and ZO2 in endothelial cells of the rat blood-brain barrier: cellular responses to neurotoxicants malathion and lead acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Epigenetic Effects of MS436: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS436 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein BRD4. As a key epigenetic reader, BRD4 plays a critical role in the regulation of gene expression by recognizing acetylated lysine (B10760008) residues on histones and other proteins. Dysregulation of BRD4 activity is implicated in a variety of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the epigenetic effects of this compound, focusing on its mechanism of action, impact on key signaling pathways, and detailed experimental protocols to facilitate further research.
Core Mechanism of Action: Selective BRD4(1) Inhibition
This compound exerts its epigenetic effects through the targeted inhibition of the first bromodomain of BRD4. Bromodomains are protein modules that recognize and bind to acetylated lysine residues, a key post-translational modification on histone tails that is generally associated with a more open chromatin structure and active gene transcription. By binding to the acetyl-lysine binding pocket of BRD4(1), this compound competitively displaces BRD4 from chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of its target genes.
Binding Affinity and Selectivity
This compound exhibits a high affinity for BRD4(1) with a notable selectivity over the second bromodomain (BD2). This selectivity is a key feature, as the two bromodomains of BRD4 may have distinct functional roles.
| Target | Binding Affinity (Ki) | Selectivity (BD1 vs. BD2) |
| BRD4(1) | < 0.085 µM | ~4-fold |
| BRD4(2) | 0.34 µM |
Table 1: Binding affinity of this compound for BRD4 bromodomains.
Impact on Key Signaling Pathways
The inhibition of BRD4(1) by this compound has been shown to modulate critical signaling pathways involved in inflammation and the maintenance of cellular barriers.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. BRD4 is known to be a co-activator of NF-κB, promoting the transcription of pro-inflammatory genes. This compound has been demonstrated to inhibit the production of key inflammatory mediators regulated by NF-κB.
| Cellular Effect | IC50 Value |
| Nitric Oxide (NO) Production | 3.8 µM |
| Interleukin-6 (IL-6) Production | 4.9 µM |
Table 2: Inhibitory activity of this compound on NF-κB mediated inflammatory markers in murine macrophages.
Preservation of Blood-Brain Barrier Integrity
Recent studies have revealed a novel role for this compound in maintaining the integrity of the blood-brain barrier (BBB). This effect is mediated through the regulation of the Rnf43/β-catenin signaling pathway. BRD4, through its BD1 domain, promotes the expression of Rnf43, an E3 ubiquitin ligase that targets β-catenin for degradation. The degradation of β-catenin leads to the destabilization of tight junctions, which are crucial for BBB function. By inhibiting BRD4(1), this compound prevents this cascade, leading to the preservation of BBB integrity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.
Fluorescence Anisotropy Binding Assay (for Ki determination)
This assay measures the binding affinity of this compound to the BRD4 bromodomains.
-
Reagents:
-
Recombinant BRD4(1) and BRD4(2) proteins.
-
A fluorescently labeled probe known to bind BRD4 bromodomains.
-
This compound compound.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the BRD4 bromodomain protein (final concentration ~100-200 nM).
-
Add the fluorescent probe (final concentration ~10-20 nM).
-
Add the serially diluted this compound or vehicle control.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence anisotropy using a suitable plate reader.
-
Calculate the Ki value from the IC50 obtained from the competition binding curve.
-
Nitric Oxide (NO) and IL-6 Production Assay in Macrophages
This protocol assesses the anti-inflammatory activity of this compound.
-
Cell Line:
-
Murine macrophage cell line (e.g., RAW 264.7).
-
-
Reagents:
-
Lipopolysaccharide (LPS).
-
This compound compound.
-
Griess Reagent for NO detection.
-
ELISA kit for IL-6 quantification.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
For NO measurement: Collect the supernatant and measure nitrite (B80452) concentration using the Griess Reagent according to the manufacturer's instructions.
-
For IL-6 measurement: Collect the supernatant and quantify IL-6 levels using a specific ELISA kit as per the manufacturer's protocol.
-
Calculate the IC50 values for the inhibition of NO and IL-6 production.
-
General Workflow for Investigating Epigenetic Effects
To further elucidate the genome-wide epigenetic consequences of this compound treatment, a combination of next-generation sequencing techniques can be employed.
Future Directions and Considerations
While the current understanding of this compound's epigenetic effects is promising, several areas warrant further investigation. Genome-wide studies, such as ChIP-seq for histone acetylation marks (e.g., H3K27ac) and BRD4 occupancy, would provide a comprehensive view of the transcriptional circuits modulated by this compound. Furthermore, RNA-sequencing would reveal the global changes in gene expression following treatment. Preclinical studies focusing on the in vivo efficacy and safety profile of this compound are essential for its potential translation into a therapeutic agent. As of the writing of this guide, no clinical trials for this compound have been publicly registered.
Conclusion
This compound is a valuable chemical probe for studying the specific functions of BRD4(1) and a potential therapeutic candidate for diseases driven by aberrant BRD4 activity. Its demonstrated effects on the NF-κB and Rnf43/β-catenin signaling pathways highlight its potential in inflammatory diseases and conditions associated with compromised barrier function. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to further explore the epigenetic landscape sculpted by this selective BET inhibitor.
References
An In-depth Technical Guide to MS436: A Chemical Probe for BRD4 Function
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of MS436, a selective chemical probe for the first bromodomain (BD1) of the Bromodomain and Extra-Terminal Domain (BET) protein, BRD4. It details its biochemical properties, mechanism of action, and application in studying BRD4-mediated signaling pathways, supplemented with detailed experimental protocols and visual diagrams.
Introduction: BRD4 and the Role of Chemical Probes
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[1] They recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to regulate gene expression.[1][2] BRD4, in particular, is a well-studied member of this family, playing essential roles in cell cycle control, proliferation, and the transcription of key oncogenes like c-Myc.[3][4] Its dysfunction is implicated in various cancers and inflammatory diseases, making it a prominent therapeutic target.[3]
Chemical probes are small molecules designed to selectively engage a specific protein target, enabling the interrogation of its biological function. This compound is a diazobenzene-based inhibitor developed as a selective chemical probe for the first bromodomain (BD1) of BRD4.[5][6] Its selectivity allows researchers to dissect the specific functions of BRD4's BD1 domain, distinguishing them from those of the second bromodomain (BD2) and other BET family members. This guide summarizes the quantitative data, experimental methodologies, and signaling context for this compound.
Quantitative Data and Selectivity Profile
This compound exhibits low nanomolar affinity for the first bromodomain of BRD4, with significant selectivity over the second bromodomain and other non-BET bromodomains.[5][7][8] The quantitative binding affinities and selectivity are summarized below.
Table 1: this compound Binding Affinity (Ki) and Selectivity
| Target Protein | Ki (nM) | Fold Selectivity (vs. BRD4-BD1) | Reference |
| BRD4-BD1 | <85 | - | [8][9] |
| BRD4-BD2 | 340 | ~4x | [8][9] |
| BRD3-BD1 | 100 | ~1.2x | [9] |
| BRD3-BD2 | 140 | ~1.6x | [9] |
| CBP | 2180 | ~25.6x | [9] |
| PCAF | 5520 | ~64.9x | [9] |
| BRD7 | 2720 | ~32x | [9] |
| BPTF | 6060 | ~71.3x | [9] |
| BAZ2b | 3290 | ~38.7x | [9] |
| SMARCA4 | 7970 | ~93.8x | [9] |
| Note: An estimated Ki of 30-50 nM for BRD4-BD1 and a 10-fold selectivity over BD2 have also been reported.[5][7] |
Signaling Pathways Modulated by this compound
By inhibiting BRD4, this compound affects downstream signaling pathways critical to cellular function, inflammation, and cancer progression.
NF-κB Signaling Pathway
BRD4 is a key co-activator of the NF-κB pathway. It binds to acetylated RELA/p65, a principal subunit of the NF-κB complex, enhancing its stability and transcriptional activity.[2] This leads to the expression of pro-inflammatory genes. This compound effectively inhibits BRD4 activity, leading to reduced production of NF-κB targets like nitric oxide (NO) and the cytokine Interleukin-6 (IL-6) in murine macrophages.[5][8]
Caption: BRD4-NF-κB signaling pathway and its inhibition by this compound.
c-Myc Regulation
BRD4 is a critical regulator of the MYC proto-oncogene. It binds to the MYC promoter and enhancer regions to drive its transcription. Beyond transcription, BRD4 also possesses intrinsic kinase activity and can directly phosphorylate the MYC protein at threonine 58 (Thr58), which signals for MYC's ubiquitination and subsequent degradation.[4] This creates a feedback loop. Inhibition of BRD4's bromodomains with a probe like this compound is expected to primarily reduce MYC transcription, a cornerstone of BET inhibitor anti-cancer activity.
Caption: Dual regulation of c-Myc expression and stability by BRD4.
Experimental Protocols
The characterization of this compound relies on robust biochemical and cellular assays. Detailed methodologies for key experiments are provided below.
Fluorescence Anisotropy (FA) Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled ligands like this compound by measuring their ability to displace a fluorescently labeled probe from the BRD4 bromodomain.
Methodology:
-
Reagents & Buffers:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
BRD4 Protein: Purified recombinant BRD4-BD1 or BRD4-BD2 protein (e.g., 0.25–1 µM final concentration).
-
Fluorescent Probe: A known fluorescent ligand for BRD4 (e.g., 80 nM final concentration).
-
Test Compound: this compound, serially diluted in assay buffer.
-
-
Procedure:
-
In a microplate (e.g., 96- or 384-well black plate), add the BRD4 protein and the fluorescent probe to all wells.
-
Add increasing concentrations of this compound to the test wells. Include control wells with no competitor (maximum anisotropy) and wells with no protein (minimum anisotropy).
-
Incubate the plate at room temperature (25°C) for 1 hour, protected from light.[8]
-
Measure fluorescence anisotropy using a suitable microplate reader.
-
-
Data Analysis:
-
Plot the change in anisotropy against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent probe.[8]
-
Caption: Workflow for a Fluorescence Anisotropy (FA) competition binding assay.
AlphaScreen Proximity Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based method used to measure the disruption of the BRD4-histone interaction.[10]
Methodology:
-
Reagents & Buffers:
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 1 mM DTT.
-
BRD4 Protein: Purified, GST-tagged or His-tagged BRD4-BD1 (e.g., 20-50 nM).
-
Biotinylated Substrate: A biotinylated peptide corresponding to an acetylated histone tail (e.g., H4K5acK8acK12acK16ac).
-
Donor Beads: Streptavidin-coated donor beads.
-
Acceptor Beads: Glutathione (for GST-tag) or Nickel Chelate (for His-tag) coated acceptor beads.
-
Test Compound: this compound, serially diluted.
-
-
Procedure (3-step addition):
-
Step 1: Incubate the tagged BRD4 protein with the desired concentrations of this compound (or control) in a 384-well Optiplate for 15-30 minutes at room temperature.[11][12]
-
Step 2: Add the biotinylated histone peptide substrate to all wells and incubate for a further 15-30 minutes.
-
Step 3: Add a mixture of Donor and Acceptor beads (pre-incubated in the dark) to all wells. Incubate for 60-90 minutes in the dark at room temperature.
-
Step 4: Read the plate on an AlphaScreen-capable microplate reader (excitation at 680 nm, emission at 520-620 nm).
-
-
Data Analysis:
-
A high signal indicates BRD4-histone binding.
-
Inhibition by this compound results in a dose-dependent decrease in the AlphaScreen signal.
-
Plot the signal against the log concentration of this compound and fit the curve to determine the IC50 value.
-
Caption: Principle of the competitive AlphaScreen assay for BRD4 inhibitors.
Cellular Viability and Activity Assays
Cell Viability (MTT Assay): This assay assesses the cytotoxicity of this compound.
-
Cell Culture: Plate murine macrophage RAW264.7 cells at 10,000 cells/well in a 96-well plate and incubate for 18 hours.[8]
-
Treatment: Treat cells with a range of this compound concentrations for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (4 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Remove the supernatant and solubilize the formazan (B1609692) crystals in 100 µL of DMSO.[8]
-
Readout: Measure absorbance at 570 nm (with a reference wavelength of 630 nm).[8]
Cellular Activity (NO and IL-6 Measurement): This assay measures the functional effect of this compound on NF-κB signaling.
-
Cell Culture & Treatment: Culture and treat RAW264.7 cells as described above, co-stimulating with an inflammatory agent like LPS to induce NO and IL-6 production.
-
Supernatant Collection: After the 24-hour treatment, collect the cell culture supernatant.
-
NO Measurement: Measure nitrite (B80452) (a stable product of NO) in the supernatant using the Griess assay.
-
IL-6 Measurement: Quantify the concentration of IL-6 in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of BRD4's first bromodomain. Its low nanomolar potency and documented selectivity for BRD4-BD1 over BD2 and other bromodomains allow for targeted functional studies.[5][7][9] It has been effectively used to demonstrate the role of BRD4 in NF-κB-mediated inflammatory responses and provides a tool to explore its impact on oncogenic pathways like c-Myc.[5][8] While newer probes with potentially improved selectivity profiles are available, this compound remains a well-characterized and important tool for the research community, providing a solid foundation for studies into the specific functions of BRD4-BD1 in health and disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.amsbio.com [resources.amsbio.com]
The Epigenetic Regulator MS436: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS436 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. As a key epigenetic reader, BRD4 plays a critical role in the regulation of gene expression, and its dysregulation is implicated in a variety of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the downstream effects of this compound on key signaling pathways. We will explore its mechanism of action and its impact on the NF-κB, STAT, and the recently elucidated Brd4 BD1/Rnf43/β-catenin signaling cascades. This document also provides detailed experimental protocols for key assays and presents quantitative data to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a diazobenzene-based compound that exhibits high selectivity for the first bromodomain (BD1) of BRD4.[1][2][3] BRD4 is a transcriptional co-activator that binds to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers.[4][5] By competitively binding to the acetyl-lysine binding pocket of BRD4-BD1, this compound effectively displaces BRD4 from chromatin, leading to the modulation of downstream gene expression.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound activity.
| Parameter | Target | Value | Cell Line/System | Reference(s) |
| Ki | BRD4 (BD1) | <0.085 µM (85 nM) | In vitro | [1] |
| 30-50 nM | In vitro | [2] | ||
| Ki | BRD4 (BD2) | 0.34 µM (340 nM) | In vitro | [1] |
| Selectivity | BD1 over BD2 | ~10-fold | In vitro | [2] |
| IC50 | Nitric Oxide Production | 3.8 µM | Murine Macrophages (LPS-stimulated) | [6] |
| IC50 | IL-6 Production | 4.9 µM | Murine Macrophages (LPS-stimulated) | [6] |
Downstream Signaling Pathways Modulated by this compound
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses and is frequently dysregulated in cancer. BRD4 acts as a critical coactivator for NF-κB by binding to the acetylated RelA subunit, which is essential for the transcriptional activity of NF-κB.[7] This interaction facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent transcription of NF-κB target genes, including pro-inflammatory cytokines like IL-6.[7]
This compound, by inhibiting the binding of BRD4 to acetylated RelA, effectively suppresses NF-κB-mediated gene transcription.[2][3] This leads to a reduction in the production of inflammatory mediators such as nitric oxide and IL-6 in murine macrophages.[1]
Figure 1: this compound inhibits the NF-κB signaling pathway.
Modulation of the STAT Signaling Pathway
Signal Transducer and Activator of Transcription (STAT) proteins are key components of signaling pathways initiated by cytokines and growth factors. Upon activation, STATs translocate to the nucleus and regulate the expression of genes involved in cell proliferation, survival, and differentiation. BRD4 has been shown to be a critical coactivator for STAT3, promoting its transcriptional activity.
Inhibition of BRD4 with compounds like this compound has been demonstrated to downregulate the expression of STAT3 and STAT5, as well as the STAT downstream target, Pim-1 kinase. This suggests that this compound can effectively attenuate STAT-mediated gene transcription, which is often hyperactivated in various cancers.
Figure 2: this compound modulates the STAT signaling pathway.
Preservation of Blood-Brain Barrier Integrity via the Brd4 BD1/Rnf43/β-catenin Axis
A recent groundbreaking study has unveiled a novel mechanism by which this compound preserves the integrity of the blood-brain barrier (BBB).[5] This study identified a previously unknown signaling axis involving BRD4, the E3 ubiquitin ligase RNF43, and β-catenin.[5]
The study demonstrates that endothelial BRD4, acting through its first bromodomain (BD1), promotes the expression of RNF43.[5] RNF43, in turn, targets β-catenin for degradation.[5] The degradation of β-catenin leads to the destabilization of tight junction proteins, which are essential for maintaining the integrity of the BBB.[5]
This compound, by specifically inhibiting BRD4-BD1, downregulates RNF43 expression.[5] This reduction in RNF43 leads to the stabilization of β-catenin, which then promotes the expression of tight junction proteins, thereby preserving the integrity of the BBB.[5]
Figure 3: this compound and the Brd4 BD1/Rnf43/β-catenin axis.
Experimental Protocols
Western Blot Analysis of Protein Expression
This protocol outlines the general steps for assessing changes in protein expression in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-p-STAT3, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vitro Blood-Brain Barrier Permeability Assay (Transwell)
This protocol describes a method to assess the effect of this compound on BBB permeability in vitro.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Brain microvascular endothelial cells (BMECs)
-
Astrocyte conditioned medium
-
Fluorescently labeled tracer (e.g., FITC-dextran)
-
Plate reader with fluorescence detection
Procedure:
-
Cell Seeding: Seed BMECs on the apical side of the Transwell inserts.
-
Cell Culture: Culture the cells until a confluent monolayer is formed, often supplemented with astrocyte-conditioned medium to promote tight junction formation.
-
TEER Measurement: Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER).
-
This compound Treatment: Treat the BMEC monolayer with this compound or vehicle control.
-
Permeability Assay: Add a fluorescently labeled tracer to the apical chamber.
-
Sample Collection: At various time points, collect samples from the basolateral chamber.
-
Quantification: Measure the fluorescence of the samples from the basolateral chamber using a plate reader.
-
Analysis: Calculate the permeability coefficient to determine the effect of this compound on BBB integrity.
Conclusion
This compound is a valuable research tool for investigating the biological roles of BRD4-BD1. Its ability to selectively inhibit this bromodomain provides a powerful approach to dissecting the downstream consequences of BRD4 activity. The modulation of the NF-κB, STAT, and β-catenin signaling pathways by this compound highlights its therapeutic potential in a range of diseases, from cancer and inflammation to neurological disorders where BBB integrity is compromised. The experimental protocols and quantitative data provided in this guide are intended to support and accelerate further research into the multifaceted effects of this promising epigenetic inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Brd4 coactivates transcriptional activation of NF-kappaB via specific binding to acetylated RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Unraveling the Structural Basis of MS436's Selectivity for the First Bromodomain of BRD4
For Immediate Release
A Deep Dive into the Molecular Interactions Governing the Preferential Binding of the Chemical Probe MS436 to BRD4-BrD1
This technical guide provides a comprehensive analysis of the structural underpinnings of the chemical probe this compound's selectivity for the first bromodomain (BrD1) of the Bromodomain and Extra-Terminal Domain (BET) family member BRD4. While the initial query focused on BRPF1, current scientific literature extensively characterizes this compound as a selective inhibitor for BRD4-BrD1, with no significant binding data reported for the BRPF family. Therefore, this document will first elucidate the well-established structural basis for this compound's selectivity for BRD4-BrD1 over the second bromodomain (BrD2) and other non-BET bromodomains. Subsequently, a comparative structural analysis between the binding pockets of BRD4-BrD1 and BRPF1B's bromodomain will be presented to infer a structural rationale for this compound's likely low affinity for BRPF1B.
Quantitative Binding Profile of this compound
This compound is a potent and selective inhibitor of the BET family of bromodomains, demonstrating a clear preference for the first bromodomain of BRD4 (BRD4-BrD1).[1][2][3] The affinity of this compound for various bromodomains has been quantitatively assessed, and the data is summarized in the table below.
| Target Bromodomain | Inhibition Constant (Ki) in µM | Selectivity Fold over BRD4-BrD1 |
| BRD4-BrD1 | < 0.085 | 1 |
| BRD4-BrD2 | 0.34 | ~4 |
| BRD3-BrD1 | 0.10 | ~1.2 |
| BRD3-BrD2 | 0.14 | ~1.6 |
| CBP | 2.18 | ~25 |
| PCAF | 5.52 | ~65 |
| BRD7 | 2.72 | ~32 |
| BPTF | 6.06 | ~71 |
| BAZ2B | 3.29 | ~38 |
| SMARCA4 | 7.97 | ~94 |
Table 1: Quantitative binding data for this compound against a panel of human bromodomains. Data is primarily derived from in vitro fluorescent anisotropy binding assays.[4]
The Structural Basis of this compound's Selectivity for BRD4-BrD1
The high-resolution crystal structure of this compound in complex with BRD4-BrD1 (PDB ID: 4NUD) provides a detailed snapshot of the molecular interactions that drive its potent and selective binding.[5] this compound, a diazobenzene-based inhibitor, achieves its low nanomolar affinity and preference for the first bromodomain through a unique network of interactions, including a significant number of water-mediated hydrogen bonds.[2][5]
Key interactions involve the canonical acetyl-lysine binding pocket of the bromodomain. The diazobenzene core of this compound occupies the hydrophobic cavity, making favorable contacts with key residues.
Comparative Structural Analysis: BRD4-BrD1 vs. BRPF1B
To understand the structural basis for the presumed low affinity of this compound for the bromodomain of BRPF1B, a comparison of their respective acetyl-lysine binding pockets is crucial. While both are members of the bromodomain family, key differences in the amino acid residues lining the binding pocket can significantly impact inhibitor binding. A notable difference between BRD4 and BRPF1 is the "gatekeeper" residue, which is an isoleucine (Ile146) in BRD4-BrD1 but a larger phenylalanine in the BRPF subfamily.[6] This substitution can create steric hindrance and alter the shape and hydrophobicity of the binding pocket, likely disfavoring the binding of this compound.
The larger phenylalanine residue in BRPF1B at the gatekeeper position, compared to the isoleucine in BRD4-BrD1, likely introduces a steric clash with the diazobenzene scaffold of this compound, preventing optimal binding. Furthermore, differences in the residues of the WPF shelf and the ZA and BC loops contribute to a distinct binding environment in BRPF1B that is not complementary to this compound.
Experimental Protocols
The determination of the binding affinity and selectivity of bromodomain inhibitors like this compound relies on robust biophysical and biochemical assays.
In Vitro Fluorescent Anisotropy Binding Assay
This assay is a common method for determining the inhibition constant (Ki) of a compound for a bromodomain.
-
Principle: The assay measures the change in the tumbling rate of a fluorescently labeled probe (a known ligand for the bromodomain) upon binding to the larger bromodomain protein. Unbound probe tumbles rapidly, resulting in low fluorescence anisotropy. When bound, the larger complex tumbles more slowly, leading to higher anisotropy. A test compound competes with the fluorescent probe for binding to the bromodomain, causing a decrease in anisotropy in a concentration-dependent manner.
-
Procedure:
-
A constant concentration of the bromodomain protein and a fluorescently labeled probe are incubated together to allow for binding equilibrium to be reached.
-
Increasing concentrations of the unlabeled test inhibitor (e.g., this compound) are added to the mixture.
-
The fluorescence anisotropy is measured at each inhibitor concentration after a suitable incubation period.
-
The resulting data is plotted as anisotropy versus inhibitor concentration, and the IC50 value (the concentration of inhibitor required to displace 50% of the bound probe) is determined by fitting the data to a suitable binding model.
-
The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the bromodomain.[1]
-
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. rcsb.org [rcsb.org]
- 6. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of MS436 in NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
MS436 is a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) protein family member, BRD4. While the broader class of pan-BET inhibitors has been extensively studied for its role in downregulating NF-κB signaling, the specific effects of BD1-selective inhibition by molecules such as this compound are of significant interest for targeted therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the NF-κB signaling pathway, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.
Core Mechanism: Targeting the BRD4-RelA Axis
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases. A key event in NF-κB activation is the transcriptional activity of the RelA (p65) subunit. This activity is significantly enhanced through the interaction with the BET protein BRD4.
BRD4 acts as a transcriptional co-activator by binding to acetylated lysine (B10760008) residues on histones and non-histone proteins, including RelA. Specifically, the acetylation of RelA at lysine 310 is a critical post-translational modification that facilitates its binding to the bromodomains of BRD4. This interaction is essential for the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent transcription of NF-κB target genes.
This compound, as a selective inhibitor of BRD4's first bromodomain (BD1), is understood to exert its influence on NF-κB signaling by competitively binding to the acetyl-lysine binding pocket of BRD4 BD1. This prevents the interaction between BRD4 and acetylated RelA, thereby attenuating the transcription of NF-κB-dependent pro-inflammatory genes.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.
Table 1: Binding Affinity of this compound for BRD4 Bromodomains
| Target | Binding Affinity (Ki) |
| BRD4 BD1 | < 0.085 µM |
| BRD4 BD2 | 0.34 µM |
Table 2: In Vitro Inhibition of NF-κB-mediated Inflammatory Markers by this compound
| Cell Line | Stimulus | Marker Inhibited | Effect |
| Murine Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Inhibition of production |
| Murine Macrophages | Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) | Inhibition of production |
Note: Specific IC50 values for the inhibition of NO and IL-6 production by this compound are not yet publicly available in the reviewed literature.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
NF-κB Signaling Pathway and the Role of this compound
Experimental Workflow: NF-κB Reporter Assay
Preserving the Fortress: MS436 and the Integrity of the Blood-Brain Barrier
A Technical Guide for Researchers and Drug Development Professionals
The blood-brain barrier (BBB) represents a critical and highly selective interface, safeguarding the central nervous system (CNS) from the systemic circulation. Its disruption is a central pathological feature in a host of neurological and cerebrovascular diseases. Recent scientific investigations have illuminated a promising therapeutic avenue in the form of MS436, a selective inhibitor of the first bromodomain (BD1) of the BET protein Brd4. This document provides an in-depth technical overview of the mechanism by which this compound preserves BBB integrity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and workflows.
Core Mechanism of Action: The Brd4/Rnf43/β-Catenin Axis
This compound exerts its protective effect on the BBB by targeting a newly identified signaling pathway. In endothelial cells that constitute the BBB, the Brd4 protein, specifically through its BD1 domain, acts as a negative regulator of barrier stability.[1][2] Brd4 promotes the expression of Rnf43, an E3 ubiquitin ligase, which in turn targets β-catenin and essential tight junction (TJ) proteins for degradation.[1][2][3] This leads to a compromised barrier.
This compound, by selectively antagonizing the BD1 domain of Brd4, disrupts this cascade.[1][2] The inhibition of Brd4 BD1 suppresses Rnf43-mediated degradation of β-catenin and tight junction proteins such as Claudin-5 and ZO-1.[2][3] The resulting upregulation and stabilization of these key structural proteins fortify the BBB, reduce leakage, and have been shown to improve neurological outcomes in preclinical models of stroke.[1][2][3] Notably, this action is domain-specific, as antagonists of the second bromodomain (BD2), such as RVX208, have been demonstrated to have the opposite effect, disrupting the BBB.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of this compound on BBB components and related functional outcomes.
Table 1: Effect of this compound on Tight Junction and Signaling Protein Expression in a Mouse Model of Stroke
| Protein | Treatment Group | Relative Expression Level (Normalized to Control) | Statistical Significance (p-value) |
| Claudin-5 | Stroke + Vehicle | Decreased | p < 0.01 |
| Stroke + this compound | Significantly Increased vs. Vehicle | p < 0.01 | |
| β-catenin | Stroke + Vehicle | Decreased | p < 0.01 |
| Stroke + this compound | Significantly Increased vs. Vehicle | p < 0.01 | |
| Brd4 | Stroke + Vehicle | Increased | p < 0.05 |
| Stroke + this compound | No Significant Change vs. Vehicle | Not Specified |
Data derived from Western Blot analysis of mouse cerebral cortex post-stroke.[3]
Table 2: Functional and Histological Outcomes in a Mouse Model of Stroke
| Parameter | Treatment Group | Outcome | Statistical Significance (p-value) |
| Infarct Size | Stroke + this compound | Reduced vs. Vehicle | p < 0.05 |
| Neurological Score | Stroke + this compound | Improved Mobility vs. Vehicle | p < 0.05 |
| TUNEL Positive Cells | Stroke + this compound | Reduced Apoptosis vs. Vehicle | p < 0.01 |
| BBB Leakage | Stroke + this compound | Greatly Reduced Evans Blue Staining | Not Specified |
Data derived from TTC staining, mobility disorder evaluation, TUNEL staining, and Evans blue staining in a mouse model of stroke.[2][3]
Visualizing the Molecular and Experimental Landscape
Signaling Pathway
The diagram below illustrates the molecular cascade through which this compound preserves the integrity of the blood-brain barrier.
Caption: this compound signaling pathway preserving BBB integrity.
Experimental Workflow
The following diagram outlines the typical experimental workflow used to assess the impact of this compound on the blood-brain barrier in a preclinical stroke model.
Caption: Experimental workflow for evaluating this compound in a stroke model.
Detailed Experimental Protocols
Western Blot Analysis for Tight Junction Proteins
-
Objective: To quantify the expression levels of Brd4, β-catenin, and tight junction proteins (Claudin-5, ZO-1) in brain tissue.
-
Procedure:
-
Tissue Lysis: Cerebral cortex samples from mice treated with this compound or vehicle are homogenized in RIPA lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) per sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on 10-12% gels.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting Claudin-5, ZO-1, β-catenin, Brd4, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.
-
Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.[3]
-
Immunohistochemistry for Tight Junction Localization
-
Objective: To visualize the expression and integrity of Claudin-5 and ZO-1 at the BBB in brain tissue sections.
-
Procedure:
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are harvested, post-fixed in 4% PFA, and cryoprotected in a sucrose (B13894) solution.
-
Sectioning: Brains are sectioned into 20 µm slices using a cryostat.
-
Staining:
-
Sections are permeabilized with a solution like 0.3% Triton X-100 in PBS.
-
Blocking is performed with a solution containing serum (e.g., 5% goat serum) to prevent non-specific antibody binding.
-
Sections are incubated overnight at 4°C with primary antibodies against Claudin-5 or ZO-1.
-
After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594).
-
Nuclei can be counterstained with DAPI.
-
-
Imaging: Sections are mounted and imaged using a confocal or fluorescence microscope.
-
Analysis: The continuity and intensity of the staining along the blood vessels are qualitatively and quantitatively assessed.[3]
-
In Vivo Blood-Brain Barrier Permeability Assay
-
Objective: To assess BBB leakage in the stroke model.
-
Procedure (Evans Blue Assay):
-
Dye Injection: Evans blue dye (e.g., 2% in saline, 4 ml/kg) is injected intravenously into the mice.
-
Circulation: The dye is allowed to circulate for a specified period (e.g., 1-2 hours).
-
Perfusion: Mice are transcardially perfused with saline to remove the dye from the vasculature.
-
Brain Extraction: Brains are harvested and can be imaged whole to visualize areas of extravasation.
-
Quantification:
-
The brain hemispheres are separated and weighed.
-
Each hemisphere is homogenized in formamide (B127407) and incubated (e.g., at 60°C for 24 hours) to extract the dye.
-
The samples are centrifuged, and the absorbance of the supernatant is measured on a spectrophotometer (at ~620 nm).
-
The concentration of Evans blue in the brain parenchyma is calculated against a standard curve to quantify the extent of BBB leakage.[2]
-
-
References
Methodological & Application
Application Notes and Protocols for MS436 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing MS436, a selective inhibitor of the first bromodomain (BD1) of BRD4, in various cell culture experiments. The provided information is intended to guide researchers in determining the optimal concentration of this compound for their specific cell lines and experimental questions.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound is cell-type and assay-dependent. Based on published studies, the following concentrations have been used effectively in different experimental contexts. Initial dose-response experiments are recommended to determine the optimal concentration for your specific cell line and assay.
| Cell Line | Experiment Type | This compound Concentration | Observations |
| A375 (Melanoma) | Proliferation Assay | 10 µmol/L | Inhibition of cell proliferation.[1] |
| SK-MEL-147 (Melanoma) | Proliferation Assay | 10 µmol/L | Inhibition of cell proliferation.[1] |
| A375, SK-MEL-147 | IC50 Determination | 2.5 - 20 µmol/L | A range used to determine the half-maximal inhibitory concentration.[1] |
| Endothelial Cells (in vitro BBB model) | Tight Junction Protein Regulation | 50 nM and 100 nM | Upregulation of tight junction proteins. |
Signaling Pathway Modulated by this compound
This compound is a selective antagonist of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) protein BRD4.[2] By inhibiting BRD4 BD1, this compound has been shown to preserve the integrity of the blood-brain barrier (BBB).[3][4] This is achieved through the modulation of the Rnf43/β-catenin signaling pathway.[3][4] Specifically, inhibition of BRD4 BD1 by this compound leads to the upregulation of tight junction proteins.[4]
Experimental Protocols
Cell Viability/Proliferation Assay (Crystal Violet)
This protocol is adapted from studies on melanoma cell lines and is suitable for assessing the effect of this compound on cell proliferation in adherent cell cultures.[1]
Workflow:
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde (B144438) solution (0.1% in PBS)
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Acetic acid solution (15%)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 2 x 10³ cells per well in a 96-well plate in 100 µL of complete medium and incubate overnight.
-
Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 2.5, 5, 10, 15, 20 µmol/L). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Fixation: At each time point, carefully remove the medium and wash the cells once with PBS. Add 100 µL of 0.1% glutaraldehyde solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the glutaraldehyde solution and wash the plates gently with water. Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Remove the Crystal Violet solution and wash the plates thoroughly with water until the water runs clear. Air dry the plates completely.
-
Quantification: Add 100 µL of 15% acetic acid to each well to dissolve the stained cells. Shake the plate gently for 5 minutes. Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the this compound-treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment using flow cytometry.
Workflow:
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to attach overnight, then treat with the desired concentrations of this compound (e.g., based on previously determined IC50 values) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and neutralize the trypsin with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Suspension cells: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
In Vitro Blood-Brain Barrier (BBB) Model: Tight Junction Protein Expression
This protocol is designed to assess the effect of this compound on the expression of tight junction proteins in an in vitro BBB model, which typically consists of a co-culture of endothelial cells with astrocytes and/or pericytes.
Workflow:
Materials:
-
This compound (stock solution in DMSO)
-
Endothelial cells (e.g., bEnd.3 or primary brain microvascular endothelial cells)
-
Astrocytes and/or Pericytes
-
Transwell inserts (0.4 µm pore size)
-
Appropriate cell culture media for all cell types
-
Reagents for Western Blotting or Immunofluorescence (primary antibodies against ZO-1, Claudin-5, Occludin; secondary antibodies)
Procedure:
-
Establish Co-culture Model:
-
Seed astrocytes and/or pericytes on the bottom of a 24-well plate.
-
Once the support cells are established, seed endothelial cells on the apical side of the Transwell inserts.
-
Allow the co-culture to establish a tight barrier, which can be monitored by measuring Transendothelial Electrical Resistance (TEER).
-
-
Treatment: Once a stable TEER is achieved, treat the endothelial cells with this compound (e.g., 50 nM and 100 nM) added to the apical chamber. Include a DMSO vehicle control.
-
Incubation: Incubate for 24 to 72 hours.
-
Analysis of Tight Junction Protein Expression:
-
Western Blot:
-
Lyse the endothelial cells from the Transwell insert.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against tight junction proteins (e.g., ZO-1, Claudin-5, Occludin) and a loading control (e.g., GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities to determine relative protein expression.
-
-
Immunofluorescence:
-
Fix the endothelial cells on the Transwell membrane with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against tight junction proteins.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the membrane and visualize using a fluorescence or confocal microscope to assess the localization and expression of tight junction proteins at the cell borders.
-
-
References
- 1. BRD4 Sustains Melanoma Proliferation and Represents a New Target for Epigenetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brd4 BD1 Domain Antagonism of this compound Preserves Blood-Brain Barrier Integrity via Rnf43/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Administration of MS436 in Animal Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS436 is a potent and selective small-molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2][3] By binding to the acetyl-lysine recognition pocket of BRD4's bromodomain, this compound displaces it from chromatin, thereby inhibiting the transcription of target genes. This mechanism has shown therapeutic potential in inflammatory conditions by suppressing the NF-κB signaling pathway. While its direct application in animal models of cancer has not been extensively documented in publicly available literature, its mechanism of action suggests potential utility in oncology research. This document provides an overview of this compound's mechanism of action, and based on studies of structurally related compounds, outlines potential protocols for its administration in preclinical cancer models.
Introduction
The BET family of proteins, particularly BRD4, are critical regulators of gene transcription and are frequently dysregulated in cancer. They play a key role in the expression of oncogenes such as MYC. Consequently, BET inhibitors have emerged as a promising class of anti-cancer therapeutics. This compound is a diazobenzene-based compound designed for high-affinity binding to the first bromodomain (BD1) of BRD4, exhibiting selectivity over the second bromodomain (BD2).[1][2][3] Its ability to modulate gene expression through epigenetic mechanisms makes it a valuable tool for cancer research.
Mechanism of Action and Signaling Pathway
This compound functions by competitively inhibiting the binding of acetylated lysine (B10760008) residues of histones and transcription factors to the bromodomain of BRD4. This displacement of BRD4 from chromatin leads to the suppression of transcriptional elongation of target genes. One of the key pathways affected by this compound is the NF-κB signaling pathway. In murine macrophages, this compound has been shown to effectively inhibit the production of nitric oxide and the pro-inflammatory cytokine interleukin-6 (IL-6) directed by NF-κB.[1][2][3]
Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.
Preclinical In Vivo Administration: A Prototype Protocol
Animal Models
The choice of animal model is critical for the successful evaluation of an anti-cancer agent. Commonly used models include:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID, NSG).
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are implanted into immunocompromised mice, better recapitulating the heterogeneity of human tumors.
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that mimic human cancers.
Formulation and Dosing
Vehicle Formulation: this compound can be formulated for intraperitoneal (i.p.) administration. A common vehicle for similar compounds consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Dosage: Based on studies with related BET inhibitors, a starting dose for this compound could be in the range of 25-50 mg/kg, administered daily via intraperitoneal injection. Dose-response studies are essential to determine the optimal therapeutic dose and to assess potential toxicities.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft cancer model.
Figure 2: A generalized workflow for assessing the in vivo efficacy of this compound.
Quantitative Data Summary (Hypothetical)
As no in vivo cancer studies for this compound have been published, the following table is a hypothetical representation of how quantitative data on its efficacy could be presented. This is based on typical outcomes observed with other BET inhibitors.
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | 10 | 100 ± 15 | 1200 ± 150 | - | 1.2 ± 0.2 |
| This compound (25 mg/kg) | 10 | 102 ± 18 | 600 ± 90 | 50 | 0.6 ± 0.1 |
| This compound (50 mg/kg) | 10 | 98 ± 12 | 300 ± 50 | 75 | 0.3 ± 0.05 |
Detailed Experimental Protocols
Cell Culture and Tumor Implantation
-
Cell Culture: Culture human cancer cells (e.g., A375 melanoma, MDA-MB-231 breast cancer) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Tumor Implantation: Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
Treatment Administration
-
Tumor Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.
-
Drug Preparation: Prepare the this compound formulation fresh daily.
-
Administration: Administer the appropriate dose of this compound or vehicle control via intraperitoneal injection daily for the duration of the study (e.g., 21 days).
Efficacy Evaluation
-
Endpoint: The study endpoint can be a predetermined tumor volume (e.g., 1500 mm³) or a set number of treatment days.
-
Tumor Excision: At the endpoint, euthanize the animals and carefully excise the tumors.
-
Tumor Weight: Measure and record the weight of each tumor.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion and Future Directions
This compound is a promising BET inhibitor with a well-defined mechanism of action. While its application in cancer animal models is not yet reported in the literature, the protocols and methodologies used for similar compounds provide a solid framework for its preclinical evaluation. Future studies are needed to establish the in vivo efficacy, optimal dosing, and safety profile of this compound in various cancer models. Such research will be crucial in determining its potential as a novel therapeutic agent for cancer treatment.
References
Application Notes and Protocols for In Vivo Dissolution of MS436
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS436 is a potent and selective inhibitor of the first bromodomain (BD1) of the bromodomain and extra-terminal domain (BET) family protein BRD4.[1] Its ability to modulate epigenetic mechanisms makes it a valuable tool for in vivo studies in various research areas, including inflammation and neurodegenerative diseases. Proper dissolution and formulation are critical for ensuring bioavailability and obtaining reliable results in animal models. This document provides detailed protocols for dissolving this compound for in vivo administration, summarizes its mechanism of action, and presents relevant signaling pathways.
Data Presentation
This compound Properties
| Property | Value | Reference |
| CAS Number | 1395084-25-9 | MedChemExpress |
| Molecular Weight | 383.42 g/mol | MedChemExpress |
| Mechanism of Action | Selective BRD4 BD1 inhibitor | [1] |
In Vivo Dissolution Formulations
Two common formulations are used to dissolve this compound for in vivo studies to achieve a concentration of at least 1 mg/mL.
| Formulation | Component | Percentage/Concentration |
| Protocol 1 | DMSO | 10% |
| PEG300 | 40% | |
| Tween-80 | 5% | |
| Saline | 45% | |
| Protocol 2 | DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Data sourced from MedChemExpress.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride, sterile)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol is suitable for achieving a clear solution of this compound at a concentration of ≥ 1 mg/mL.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
-
-
Prepare the final dosing solution.
-
In a sterile conical tube, add the components in the following order, ensuring complete mixing after each addition:
-
100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Vortex to mix.
-
50 µL of Tween-80. Vortex to mix.
-
450 µL of saline. Vortex to mix.
-
-
This will yield 1 mL of a 1 mg/mL this compound solution. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Administration.
-
The final solution should be clear. If any precipitation is observed, gentle warming and vortexing may be used to redissolve the compound.
-
Administer the solution to the animal model via the desired route (e.g., intraperitoneal injection). The dosing volume will depend on the animal's weight and the target dose in mg/kg.
-
Protocol 2: DMSO/SBE-β-CD Formulation
This protocol provides an alternative formulation, also achieving a clear solution of this compound at ≥ 1 mg/mL.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Follow step 1 as described in Protocol 1.
-
-
Prepare a 20% (w/v) SBE-β-CD solution in saline.
-
Dissolve the required amount of SBE-β-CD in sterile saline to achieve a 20% concentration.
-
Ensure the SBE-β-CD is fully dissolved.
-
-
Prepare the final dosing solution.
-
In a sterile conical tube, add the components in the following order:
-
100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
900 µL of the 20% SBE-β-CD in saline solution.
-
-
Vortex thoroughly to ensure a homogenous solution.
-
This will yield 1 mL of a 1 mg/mL this compound solution. The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
-
Administration.
-
The final solution should be clear.
-
Administer the solution to the animal model as required.
-
Note on Dosage: The specific in vivo dosage of this compound (in mg/kg) should be determined by the researcher based on the experimental model and desired therapeutic effect. A thorough literature review for similar compounds or pilot dose-ranging studies are recommended to establish an effective and non-toxic dose.
Mechanism of Action and Signaling Pathways
This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4. BRD4 is an epigenetic reader that binds to acetylated lysine (B10760008) residues on histones and transcription factors, thereby regulating gene expression. By inhibiting the BD1 domain of BRD4, this compound can modulate the transcription of genes involved in inflammation and other cellular processes.
BRD4 and NF-κB Signaling Pathway
This compound has been shown to inhibit BRD4 activity in the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a key regulator of the inflammatory response.
Caption: this compound inhibits BRD4, a co-activator of NF-κB mediated inflammatory gene transcription.
Brd4 BD1/Rnf43/β-Catenin Signaling Pathway
Recent research has identified a role for the BD1 domain of Brd4 in regulating the stability of the blood-brain barrier (BBB) through the Rnf43/β-catenin signaling pathway.[2] Brd4, via its BD1 domain, promotes the expression of Rnf43, an E3 ubiquitin ligase that targets β-catenin for degradation.[2] This leads to the destabilization of tight junctions. This compound, by inhibiting the Brd4 BD1 domain, can preserve BBB integrity.[2]
Caption: this compound inhibits the Brd4 BD1 domain, preventing β-catenin degradation and preserving BBB integrity.
Experimental Workflow for In Vivo Study
The following diagram outlines a general workflow for conducting an in vivo study with this compound.
Caption: General experimental workflow for an in vivo study using this compound.
References
Application Notes and Protocols for Determining Optimal MS436 Treatment Duration for Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS436 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a strong preference for the first bromodomain (BD1) of BRD4.[1][2] BET proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene promoters.[3][4] By inhibiting BRD4, this compound can modulate the transcription of key oncogenes and inflammatory genes, such as c-MYC and those regulated by NF-κB, making it a valuable tool for cancer research and drug development.[1][3][5]
The cellular response to this compound treatment is a dynamic process involving changes in gene transcription, which subsequently lead to alterations in protein expression. The optimal treatment duration to observe a significant change in the level of a specific protein can vary widely depending on the protein's natural turnover rate (synthesis and degradation) and its regulatory network. Therefore, establishing an optimal time-course is a critical first step in any study investigating the effects of this compound on a protein of interest.
These application notes provide a comprehensive guide and a general protocol for determining the optimal treatment duration of this compound for the analysis of protein expression, primarily using Western blotting.
Key Principles for Determining Treatment Duration
The selection of appropriate time points for this compound treatment is crucial for accurately capturing the desired molecular events. A time-course experiment is highly recommended to identify the onset, peak, and potential decline of the protein expression changes.
-
Early Time Points (0-8 hours): These are important for detecting early-response proteins or changes in post-translational modifications. For transcription factors like c-MYC, which have a short half-life, changes can often be observed within a few hours of treatment.[5]
-
Intermediate Time Points (12-24 hours): This range is often suitable for observing changes in the expression of many proteins whose regulation is downstream of the initial transcriptional events. A 24-hour incubation has been used to assess the effects of this compound on cytokine production.[1]
-
Late Time Points (36-72 hours): Longer incubation times may be necessary to observe changes in proteins with slower turnover rates or to study downstream cellular phenotypes such as apoptosis or cell cycle arrest.[3]
It is also critical to perform a dose-response experiment to determine the optimal concentration of this compound for the cell type and protein of interest. The Ki values for this compound binding to BRD4(1) and BRD4(2) are <0.085 µM and 0.34 µM, respectively.[1] A starting point for concentration could be in the low micromolar to high nanomolar range.
Experimental Workflow
The overall experimental workflow for determining the optimal this compound treatment duration for protein analysis is depicted below. This involves cell culture, a time-course treatment with this compound, protein extraction, quantification, and analysis by Western blot.
Figure 1: Experimental workflow for time-course analysis of protein expression following this compound treatment.
Protocol: Time-Course Analysis of Protein Expression by Western Blot after this compound Treatment
This protocol provides a general framework. Specific parameters such as cell seeding density, this compound concentration, and antibody dilutions should be optimized for your specific experimental system.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
Precast polyacrylamide gels or reagents for casting gels
-
SDS-PAGE and Western blot equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the protein of interest
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed an equal number of cells into the wells of a multi-well plate (e.g., 6-well or 12-well plates). Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock in a complete culture medium to the desired final concentration. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for various durations (e.g., 0, 6, 12, 24, 48 hours). The "0 hour" time point represents the vehicle-treated control harvested at the start of the experiment or after the longest time point.
-
-
Protein Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer to an equal amount of protein from each sample (e.g., 20-30 µg).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples into the wells of a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6] The transfer can be done using a wet or semi-dry transfer system.[6][7]
-
-
Antibody Incubation and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7][8]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) against your protein of interest overnight at 4°C with gentle agitation.[9][10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[10]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control and Data Analysis:
-
After imaging, the membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band.
-
Plot the normalized protein expression levels against the treatment duration to determine the optimal time point.
-
Data Presentation
The quantitative data from the Western blot densitometry should be summarized in a table to facilitate comparison across different treatment durations.
| Treatment Duration (hours) | This compound Concentration (µM) | Normalized Target Protein Expression (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 0 | 1.00 | 0.08 |
| 6 | 1 | 0.85 | 0.06 |
| 12 | 1 | 0.52 | 0.04 |
| 24 | 1 | 0.28 | 0.03 |
| 48 | 1 | 0.35 | 0.05 |
Table 1: Example of quantitative data from a time-course experiment investigating the effect of 1 µM this compound on the expression of a target protein. Data are presented as mean normalized expression relative to the vehicle control (n=3).
This compound Signaling Pathway
This compound, as a BRD4 inhibitor, primarily functions by disrupting the interaction between BRD4 and acetylated histones, leading to the downregulation of BRD4 target genes.[3] One specific pathway identified for this compound involves the regulation of the blood-brain barrier integrity through the Rnf43/β-catenin signaling axis.[2] In this pathway, BRD4 normally promotes the expression of Rnf43, an E3 ubiquitin ligase that targets β-catenin for degradation. By inhibiting BRD4, this compound reduces Rnf43 levels, leading to the stabilization and accumulation of β-catenin.[2]
Figure 2: this compound inhibits BRD4, leading to decreased Rnf43 expression and subsequent stabilization of β-catenin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Brd4 BD1 Domain Antagonism of this compound Preserves Blood-Brain Barrier Integrity via Rnf43/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Bromodomain BRD4 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
Application Note and Protocol for Preparing a Stock Solution of MS436 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS436 is a potent and selective small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, with a notable preference for the first bromodomain (BD1) of BRD4.[1][2][3][4][5] Its ability to selectively inhibit BRD4(1) makes it a valuable tool for investigating the specific biological functions of this domain in gene expression and disease.[2][3] This document provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro and in vivo studies. Adherence to this protocol will help ensure the accuracy, reproducibility, and reliability of experimental results.
This compound: Chemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 383.42 g/mol | [1][4][6] |
| Molecular Formula | C18H17N5O3S | [4][6] |
| Purity | ≥98% | [4][7] |
| Solubility in DMSO | ≥19.15 mg/mL; Soluble to 100 mM | [4][6] |
| Ki for BRD4(1) | <0.085 µM; 30-50 nM | [1][2] |
| Ki for BRD4(2) | 0.34 µM | [1] |
| Cellular Assay IC50 (NO production) | 3.8 µM | [4] |
| Cellular Assay IC50 (IL-6 production) | 4.9 µM | [4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental setups.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 383.42 g/mol x 1000 mg/g = 3.8342 mg
-
-
-
Weighing the this compound powder:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh out approximately 3.83 mg of this compound powder into the tared container. Record the exact weight.
-
-
Dissolving in DMSO:
-
Based on the actual weight of the this compound powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 383.42 g/mol ) / (10 mmol/L) x 1,000,000 µL/L
-
-
Add the calculated volume of anhydrous DMSO to the container with the this compound powder.
-
-
Ensuring complete dissolution:
-
Cap the container tightly and vortex the solution for 1-2 minutes until the this compound powder is completely dissolved. A clear solution should be observed. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of a this compound stock solution in DMSO.
Application in Research: Targeting the Brd4 BD1/Rnf43/β-Catenin Signaling Pathway
This compound's selectivity for BRD4(1) makes it a crucial tool for dissecting the roles of this specific bromodomain. One recently identified pathway where this compound has shown significant therapeutic potential is the Brd4 BD1/Rnf43/β-catenin signaling axis, which is critical for maintaining the integrity of the blood-brain barrier (BBB).[9]
In this pathway, the BD1 domain of Brd4 acts to destabilize tight junctions by promoting the degradation of β-catenin and tight junction proteins through its interaction with Rnf43.[9] By selectively antagonizing the BD1 domain, this compound can preserve BBB integrity, highlighting its potential for repurposing in cerebrovascular diseases.[9]
Signaling Pathway of this compound Action on the Blood-Brain Barrier
Caption: this compound inhibits Brd4(BD1), preserving β-catenin and tight junction proteins.
Conclusion
This application note provides a comprehensive guide for the preparation of a stock solution of the selective BRD4(1) inhibitor, this compound, in DMSO. By following this standardized protocol, researchers can ensure the quality and consistency of their experimental reagents, leading to more reliable and reproducible data in the investigation of BET protein function and the development of novel therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. MS 436, ≥98% | CAS 1395084-25-9 | Lancrix Chemicals [lancrix.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Brd4 BD1 Domain Antagonism of this compound Preserves Blood-Brain Barrier Integrity via Rnf43/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting IL-6 Production in Macrophages
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for inhibiting the production of Interleukin-6 (IL-6) in macrophages. As the specific entity "MS436" is not documented in publicly available scientific literature, this guide focuses on established and well-characterized inhibitors targeting key signaling pathways involved in IL-6 synthesis. These protocols are intended for research purposes to facilitate the study of inflammatory processes and the development of novel therapeutic agents.
Introduction
Interleukin-6 is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis. In macrophages, the production of IL-6 is tightly controlled and can be potently induced by various stimuli, most notably by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Dysregulated or excessive IL-6 production by macrophages is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, the inhibition of IL-6 production in these cells is a key therapeutic strategy.
The primary signaling pathways that converge on the transcriptional activation of the IL-6 gene in macrophages upon stimulation by agents like LPS include the Nuclear Factor-kappa B (NF-κB), p38 Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. This document outlines protocols using representative inhibitors for these pathways to suppress IL-6 production in macrophage cultures.
Key Signaling Pathways for IL-6 Production in Macrophages
Upon stimulation with LPS, Toll-like receptor 4 (TLR4) on the macrophage surface initiates a signaling cascade that activates several downstream pathways, leading to the transcription of pro-inflammatory cytokine genes, including IL-6. The main pathways are:
-
NF-κB Pathway: A central regulator of inflammation, the activation of NF-κB is essential for the transcription of the IL-6 gene.[1][2][3]
-
p38 MAPK Pathway: This pathway is involved in the synthesis of inflammatory cytokines, and its inhibition has been shown to modulate IL-6 expression.[4][5][6][7]
-
JAK/STAT Pathway: While often associated with cytokine signaling, the JAK/STAT pathway, particularly STAT3, can be activated by IL-6 in an autocrine/paracrine feedback loop, and also by other signals, contributing to sustained inflammation.[8][9][10][11][12] Inhibitors of this pathway can block this amplification.
Data on Inhibitors of IL-6 Production in Macrophages
The following tables summarize quantitative data for representative inhibitors of the key signaling pathways involved in IL-6 production in macrophages. The concentrations and effects are derived from various published studies.
Table 1: JAK/STAT Pathway Inhibitors
| Inhibitor | Target(s) | Cell Type | Concentration Range | Effect on IL-6 Production | Reference |
| Ruxolitinib | JAK1/JAK2 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Not specified to increase, but used to block IL-10 feedback | Increases LPS-induced IL-6 secretion by blocking IL-10 feedback.[13][14] | [13][14] |
| Tofacitinib | Pan-JAK | Human Monocyte-Derived Macrophages | 100 nM - 1000 nM | Dose-dependent reduction in IL-6.[15][16] | [15][16] |
| Stattic | STAT3 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 3 µM | Significant inhibition of ESAT-6-induced IL-6.[8] | [8] |
| S3I-201 | STAT3 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 400 µM | Significant inhibition of ESAT-6-induced IL-6.[8] | [8] |
Table 2: p38 MAPK and NF-κB Pathway Inhibitors
| Inhibitor | Target | Cell Type | Concentration Range | Effect on IL-6 Production | Reference |
| SB203580 | p38 MAPK | RAW264.7 and Mouse Peritoneal Macrophages | Not specified, but effective | Dramatically blocks LPS-induced IL-6 production in RAW264.7 cells.[4][6] | [4][6] |
| BAY 11-7082 | NF-κB (IKK) | Airway Smooth Muscle Cells (as a model) | 0.5 µM - 5.0 µM | Dose-dependent decrease in IL-17F-induced IL-6 production.[17] | [17] |
Experimental Protocols
This section provides detailed methodologies for investigating the inhibition of IL-6 production in macrophages.
Protocol 1: General Macrophage Culture and Stimulation
1.1. Cell Culture of Macrophage Cell Lines (e.g., RAW264.7 or THP-1)
-
Cell Line: RAW264.7 (murine) or THP-1 (human monocytic).
-
Culture Medium: DMEM (for RAW264.7) or RPMI-1640 (for THP-1) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Passage cells every 2-3 days to maintain logarithmic growth. For experiments, seed cells at a density of 2-5 x 10^5 cells/mL in appropriate culture plates (e.g., 24-well or 96-well plates).
-
THP-1 Differentiation (for macrophage phenotype): To differentiate THP-1 monocytes into macrophage-like cells, treat with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before stimulation.
1.2. Stimulation of Macrophages to Produce IL-6
-
After seeding and appropriate differentiation (for THP-1), replace the culture medium with fresh medium.
-
Add Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4) to the desired final concentration. A common working range is 100 ng/mL to 1 µg/mL.[18][19]
-
Incubate the cells for a specified period. For IL-6 protein secretion into the supernatant, a 6 to 24-hour incubation is typical.[20] For mRNA analysis, a shorter incubation of 4 to 6 hours is often sufficient.
Protocol 2: Inhibition of IL-6 Production
-
Inhibitor Preparation: Dissolve the inhibitors (e.g., Ruxolitinib, Stattic, SB203580, BAY 11-7082) in a suitable solvent, such as DMSO, to prepare a concentrated stock solution. Further dilute the stock solution in the culture medium to the desired final concentrations.
-
Inhibitor Treatment: Pre-incubate the macrophage cultures with the inhibitor or vehicle control (e.g., DMSO) for 1-2 hours before adding the LPS stimulus.[8]
-
Stimulation: After the pre-incubation period, add LPS to the cultures (as described in Protocol 1.2) in the continued presence of the inhibitor.
-
Incubation: Incubate the cells for the desired time (e.g., 6-24 hours for protein analysis).
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for measurement of secreted IL-6.
-
Cell Lysate: For RNA or protein analysis of intracellular signaling molecules, wash the cells with cold PBS and lyse them using an appropriate buffer (e.g., TRIzol for RNA, RIPA buffer for protein).
-
Protocol 3: Measurement of IL-6
3.1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Use a commercially available ELISA kit for murine or human IL-6, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for IL-6.
-
Add diluted samples (culture supernatants) and standards to the wells.
-
After incubation and washing, add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-6 in the samples based on the standard curve.
3.2. Quantitative Real-Time PCR (qRT-PCR) for IL-6 mRNA
-
RNA Isolation: Isolate total RNA from the cell lysates using a suitable method (e.g., TRIzol/chloroform extraction or a commercial kit).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.
-
qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green or TaqMan probes, and primers specific for the IL-6 gene. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of IL-6 mRNA using the ΔΔCt method.
Visualizations
Signaling Pathways in IL-6 Production
Caption: Signaling pathways leading to IL-6 production in macrophages.
Experimental Workflow
Caption: General workflow for studying IL-6 inhibition in macrophages.
References
- 1. Up-regulation of IL-6 and TNF-α induced by SARS-coronavirus spike protein in murine macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nuclear factor-κB–interleukin-6 signalling pathway mediating vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of macrophage interleukin-6 (IL-6) and IL-10 expression by prostaglandin E2: the role of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dysregulation of IL-6/MCP-1/STAT3 Axis: A Promising Therapeutic Postinfarction Inflammation Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the role of STAT3 in macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The STAT3-IL10-IL6 pathway is a novel regulator of macrophage efferocytosis and phenotypic conversion in sterile liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of JAKs in Macrophages Increases Lipopolysaccharide-Induced Cytokine Production by Blocking IL-10–Mediated Feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of JAKs in macrophages increases lipopolysaccharide-induced cytokine production by blocking IL-10-mediated feedback - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rmdopen.bmj.com [rmdopen.bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. researchgate.net [researchgate.net]
Application Notes: Evaluating Cell Viability Following MS436 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS436 is a potent and selective small molecule inhibitor that targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1][2] BET proteins are critical epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to promoter and enhancer regions of target genes.[3][4] The dysregulation of BET protein function has been strongly implicated in the pathology of numerous diseases, most notably cancer, where they often drive the expression of key oncogenes such as c-MYC.[3][5][6] this compound exerts its therapeutic effect by competitively binding to the BD1 domain of BRD4, which displaces it from chromatin and leads to the suppression of oncogenic transcriptional programs.[3][5] Recent research has elucidated a specific mechanism of action for this compound involving the modulation of the Brd4 BD1/Rnf43/β-catenin signaling axis.[1][2]
The assessment of cell viability is a cornerstone of preclinical drug development, providing crucial information about a compound's cytostatic or cytotoxic effects. Cell viability assays employ various methods to quantify the number of healthy, metabolically active cells in a population. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely adopted method that measures intracellular ATP levels as a direct indicator of metabolic activity.[7][8][9][10]
This document provides detailed application notes and a comprehensive protocol for conducting a cell viability assay to evaluate the efficacy of this compound treatment on cancer cell lines, utilizing the CellTiter-Glo® assay as a model system.
Data Presentation
The following table summarizes illustrative data on the dose-dependent effect of this compound on the viability of the MDA-MB-436 human breast cancer cell line after 72 hours of treatment.
Table 1: Effect of this compound on MDA-MB-436 Cell Viability
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 980,000 | 51,000 | 100% |
| 0.1 | 852,600 | 45,100 | 87% |
| 0.5 | 637,000 | 33,800 | 65% |
| 1.0 | 441,000 | 21,500 | 45% |
| 5.0 | 176,400 | 9,200 | 18% |
| 10.0 | 88,200 | 4,600 | 9% |
Note: This is representative data created for illustrative purposes, reflecting typical dose-response curves observed for BET inhibitors in sensitive cancer cell lines.[5][11][12][13]
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is a generalized procedure for assessing cell viability and can be adapted for various adherent or suspension cell lines.
Materials and Reagents:
-
Target cancer cell line (e.g., MDA-MB-436)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA solution
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Sterile, opaque-walled 96-well microplates suitable for luminescence readings
-
Luminometer plate reader
Procedure:
-
Cell Culture and Seeding:
-
Maintain the target cell line in a 37°C incubator with a humidified atmosphere of 5% CO2.
-
Harvest logarithmically growing cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (resulting in 5,000 cells per well).
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Compound Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution series of this compound in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final concentration of DMSO in the wells does not exceed 0.1% to prevent solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO should be included.
-
Carefully aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Prior to the assay, allow the 96-well plate and the CellTiter-Glo® Reagent to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value from the background control wells (medium only) from all experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following equation: % Cell Viability = (Luminescence of Treated Sample / Luminescence of Vehicle Control) x 100
-
Plot the % Cell Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Mandatory Visualizations
Caption: A schematic of the experimental workflow for the cell viability assay.
Caption: The signaling pathway of this compound via the Brd4/Rnf43/β-catenin axis.[1][2]
References
- 1. Brd4 BD1 Domain Antagonism of this compound Preserves Blood-Brain Barrier Integrity via Rnf43/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of BET inhibitors (BETi) against solitary fibrous tumor (SFT) through high-throughput screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ilexlife.com [ilexlife.com]
- 9. youtube.com [youtube.com]
- 10. promega.com [promega.com]
- 11. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for MS436-Mediated Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS436 is an experimental small molecule inhibitor that selectively targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) protein Brd4.[1] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, they recruit transcriptional machinery to specific gene loci. Brd4, in particular, is a key regulator of many pro-oncogenic and inflammatory genes. The selective inhibition of Brd4's BD1 by this compound offers a promising therapeutic strategy for various diseases, including cancer and neurological disorders.
Recent studies have elucidated that this compound preserves the integrity of the blood-brain barrier (BBB) through the modulation of the Rnf43/β-catenin signaling pathway.[1] This finding opens up new avenues for the therapeutic application of this compound in cerebrovascular diseases.
These application notes provide a comprehensive guide for designing and conducting experiments to analyze the gene expression changes induced by this compound. The protocols are tailored for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.
Signaling Pathway Modulated by this compound
This compound, as a Brd4 BD1 antagonist, influences gene expression by preventing Brd4 from binding to acetylated chromatin, thereby downregulating the transcription of Brd4-dependent genes. A key pathway identified to be modulated by this compound is the Rnf43/β-catenin signaling pathway, which is critical for maintaining blood-brain barrier integrity.[1]
Experimental Design for Gene Expression Analysis
A robust experimental design is critical for obtaining reliable and reproducible gene expression data. Key considerations include the selection of an appropriate cell model, dose-response studies, and time-course experiments.
Cell Line Selection
The choice of cell line should be guided by the biological question being addressed. For studying the effects of this compound on blood-brain barrier integrity, immortalized brain endothelial cell lines are recommended.
| Cell Line | Organism | Characteristics |
| hCMEC/D3 | Human | A well-characterized human cerebral microvascular endothelial cell line, widely used for in vitro BBB models.[2][3] |
| bEnd.3 | Mouse | A commonly used murine brain endothelioma cell line that forms tight junctions and is suitable for BBB studies.[4][5] |
| RBE4 | Rat | A rat brain endothelial cell line that can be co-cultured with astrocytes to create more complex BBB models.[4] |
For oncology-focused studies, cell lines where BET inhibitors have shown efficacy, such as certain leukemias, lymphomas, and solid tumors, would be appropriate.
Dose-Response Studies
To determine the optimal concentration of this compound for gene expression analysis, a dose-response study is recommended. This involves treating cells with a range of this compound concentrations and assessing the expression of key target genes.
| Parameter | Recommendation |
| Concentration Range | 0.1 nM to 10 µM (logarithmic dilutions) |
| Treatment Duration | 24 hours |
| Readout | qPCR analysis of known BET inhibitor target genes (e.g., MYC) and Rnf43/β-catenin pathway genes (e.g., AXIN2, CCND1). |
| Analysis | Determine the EC50 (half-maximal effective concentration) for the desired gene expression changes. |
Time-Course Studies
A time-course experiment is essential to capture both early and late transcriptional responses to this compound treatment.
| Parameter | Recommendation |
| Time Points | 0, 2, 6, 12, 24, and 48 hours |
| This compound Concentration | Use the determined EC50 from the dose-response study. |
| Readout | RNA-sequencing for global transcriptome analysis, followed by qPCR validation of key differentially expressed genes. |
| Analysis | Identify transient and sustained gene expression changes over time. |
Experimental Protocols
The following protocols provide detailed methodologies for analyzing gene expression changes induced by this compound.
Protocol 1: RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.
Materials:
-
Selected cell line
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA quantification and quality assessment tools (e.g., NanoDrop, Agilent Bioanalyzer)
-
RNA-Seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit)
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to reach 70-80% confluency at the time of treatment. Treat cells with this compound at the desired concentrations and for the specified durations. Include a vehicle control (e.g., DMSO) for comparison.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and integrity of the extracted RNA. A high RNA Integrity Number (RIN) is crucial for reliable RNA-Seq data.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA (rRNA) depletion, followed by fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Perform bioinformatic analysis of the sequencing data, including quality control, alignment to a reference genome, transcript quantification, and differential gene expression analysis between this compound-treated and control samples.
Protocol 2: Quantitative PCR (qPCR) for Validation
qPCR is a targeted approach used to validate the findings from RNA-Seq and to quantify the expression of specific genes of interest.
Materials:
-
Total RNA from this compound-treated and control cells
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Primer Design and Validation: Design or obtain validated primers for the target genes of interest and at least two stable reference (housekeeping) genes.
-
qPCR Reaction: Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference genes.
Table of Target Genes for qPCR Validation:
| Gene | Pathway/Function | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| MYC | BET Target, Cell Cycle | (Example) GCTGCTTAGACGCTGGATTT | (Example) GTTGCTGATCTGTCTCAGGA |
| AXIN2 | Wnt/β-catenin Target | (Example) CTGGCTCCAGAAATGAAGTG | (Example) GTTCCACAGGTAGCCAATGG |
| CCND1 | Wnt/β-catenin Target, Cell Cycle | (Example) GCTGCGAAGTGGAAACCATC | (Example) CCTCCTTCTGCACACATTTGAA |
| MMP7 | Wnt/β-catenin Target, Metastasis | (Example) GAGTGAGCTACAGTGGGAACA | (Example) CTGATGTCATCTCTCTTGTAT |
| RNF43 | Wnt/β-catenin Signaling | (Example) AGGACGACTACCGCAAGAAC | (Example) TCCAGCATGTCGTAGAAGGA |
| CTNNB1 | Wnt/β-catenin Signaling | (Example) AAAGCGGCTGTTAGTCACTGG | (Example) CGAGTCATTGCATACTGTCCAT |
| GAPDH | Housekeeping Gene | (Example) GAAGGTGAAGGTCGGAGTCA | (Example) GACAAGCTTCCCGTTCTCAG |
| ACTB | Housekeeping Gene | (Example) CATGTACGTTGCTATCCAGGC | (Example) CTCCTTAATGTCACGCACGAT |
Note: Primer sequences are examples and should be designed and validated for the specific species and experimental conditions.[6][7][8][9][10]
Data Presentation
Quantitative data from gene expression analysis should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Differentially Expressed Genes from RNA-Seq (Top 10)
| Gene Symbol | Log2 Fold Change (this compound vs. Control) | p-value | Adjusted p-value (FDR) |
| Gene A | -2.5 | 1.2e-8 | 3.5e-7 |
| Gene B | -2.1 | 5.6e-8 | 9.8e-7 |
| Gene C | -1.8 | 2.3e-7 | 3.1e-6 |
| Gene D | 1.5 | 8.9e-7 | 1.2e-5 |
| Gene E | 1.9 | 1.5e-6 | 1.9e-5 |
| ... | ... | ... | ... |
Table 2: qPCR Validation of Key Target Genes
| Gene Symbol | Relative Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| MYC | 0.45 | 0.08 | <0.01 |
| AXIN2 | 1.82 | 0.21 | <0.05 |
| CCND1 | 0.61 | 0.11 | <0.01 |
| MMP7 | 0.75 | 0.15 | <0.05 |
| RNF43 | 2.15 | 0.35 | <0.01 |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the effects of the Brd4 BD1 inhibitor this compound on gene expression. By employing a combination of global transcriptomic analysis with RNA-Seq and targeted validation with qPCR, researchers can gain valuable insights into the molecular mechanisms of this compound, identify novel therapeutic targets, and advance the development of this promising compound for a range of diseases. Careful attention to experimental detail and data analysis will ensure the generation of high-quality, reproducible results.
References
- 1. pnas.org [pnas.org]
- 2. Immortalized endothelial cell lines for in vitro blood-brain barrier models: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 5. Establishment of murine in vitro blood-brain barrier models using immortalized cell lines: co-cultures of brain endothelial cells, astrocytes, and neurons | bioRxiv [biorxiv.org]
- 6. RNF43 overexpression attenuates the Wnt/β-catenin signalling pathway to suppress tumour progression in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. origene.com [origene.com]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
Application Notes and Protocols for Long-Term Storage of MS436 Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS436 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[1][2] With a high affinity for BRD4(1) (Ki = 30-50 nM) and approximately 10-fold selectivity over the second bromodomain (BD2), this compound serves as a valuable tool for investigating the specific biological functions of BRD4 in gene expression.[1][2] Its mechanism of action involves the disruption of BRD4's interaction with acetylated histones, thereby modulating the transcription of target genes. This has implications for various signaling pathways, including those involving NF-κB, Jagged1/Notch1, and the preservation of blood-brain barrier integrity.[3][4][5][6] Given its potential in preclinical research, understanding the optimal long-term storage conditions for this compound solutions is critical to ensure its stability, potency, and the reproducibility of experimental results.
These application notes provide a comprehensive guide to the recommended long-term storage conditions for this compound solutions, protocols for stability assessment, and an overview of its mechanism of action.
Data Presentation: Recommended Storage Conditions for this compound Stock Solutions
Proper storage is crucial to maintain the integrity of this compound stock solutions. The following table summarizes the recommended storage conditions based on available data. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[7][8]
| Solvent | Storage Temperature | Duration | Recommendations & Remarks |
| DMSO | -80°C | Up to 2 years | Preferred for long-term storage to minimize degradation.[1] |
| DMSO | -20°C | Up to 1 year | Suitable for intermediate-term storage.[1] Some suppliers suggest up to 3 months. |
| DMSO | 4°C | Not Recommended | For short-term use only (within a day). Aqueous solutions are not recommended for storage beyond 24 hours.[8] |
Note: The stability of this compound in other organic solvents has not been extensively reported. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent due to the high solubility of this compound (≥19.15 mg/mL to 100 mM).[9] It is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility and stability of the compound.[7][8][10]
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the first bromodomain of BRD4. This prevents BRD4 from binding to acetylated lysine (B10760008) residues on histones and other proteins, thereby interfering with transcriptional activation. One of the key pathways affected is the NF-κB signaling cascade, where BRD4 acts as a co-activator. By inhibiting BRD4, this compound can suppress the expression of pro-inflammatory cytokines like IL-6.[2][5] Additionally, BRD4 has been shown to regulate the Jagged1/Notch1 signaling pathway, which is involved in cell migration and invasion.[3][4] Recent studies also indicate a role for BRD4 and the protective effect of this compound in maintaining blood-brain barrier integrity through the Rnf43/β-catenin signaling pathway.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is 383.42 g/mol .
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the vial thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Once fully dissolved, immediately aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in pre-labeled microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Long-Term Stability Assessment of this compound Solution
This protocol provides a general framework for evaluating the stability of an this compound solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aliquots of this compound stock solution in DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other appropriate mobile phase modifier
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, and room temperature)
Procedure:
-
Time Point Zero (T0) Analysis:
-
Immediately after preparing the stock solution, take one aliquot for the initial analysis.
-
Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Inject the sample into the HPLC system to obtain the initial purity profile and peak area. This will serve as the baseline.
-
-
Sample Storage:
-
Store the remaining aliquots at the desired temperatures: -80°C, -20°C, 4°C, and room temperature (as a stress condition).
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12, and 24 months for -80°C and -20°C; shorter intervals for 4°C and room temperature), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Prepare the sample for HPLC analysis as described in step 1.
-
Inject the sample and acquire the chromatogram.
-
-
Data Analysis:
-
Compare the purity and peak area of the stored samples to the T0 sample.
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
A significant decrease in purity or the appearance of degradation products indicates instability under those storage conditions.
-
General Handling and Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.
-
Avoid the formation of dust and aerosols.
-
Store the solid compound and solutions in tightly sealed containers in a dry and cool place.
By adhering to these guidelines, researchers can ensure the long-term stability and integrity of their this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brd4 BD1 Domain Antagonism of this compound Preserves Blood-Brain Barrier Integrity via Rnf43/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. raybiotech.com [raybiotech.com]
- 10. quora.com [quora.com]
Application Notes and Protocols for MS436 Formulation for Intravenous Injection in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
MS436 is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. Its investigation in preclinical models is crucial for understanding its therapeutic potential. This document provides detailed application notes and protocols for the formulation and intravenous administration of this compound in mice, intended to guide researchers in their in vivo studies. The following sections cover formulation considerations, a detailed intravenous injection protocol, a typical pharmacokinetic study design, and the known signaling pathway of this compound.
Formulation Considerations for Intravenous Administration
A validated, specific formulation for the intravenous injection of this compound is not publicly available. Therefore, researchers must develop and validate a suitable formulation for their specific needs. The following information provides guidance on common solvents and a potential starting point for formulation development, based on practices for other poorly soluble BET inhibitors.
Commonly Used Solvents for In Vivo Studies of BET Inhibitors:
For in vivo administration, particularly for compounds with low aqueous solubility like many small molecule inhibitors, a combination of solvents is often necessary. Common components for formulating such compounds for intravenous injection in mice include:
-
Dimethyl sulfoxide (B87167) (DMSO): A powerful solvent for many organic compounds. Its use in intravenous formulations should be minimized due to potential toxicity at higher concentrations.
-
Polyethylene glycol (PEG), particularly PEG300 and PEG400: These are frequently used as co-solvents to improve the solubility of hydrophobic drugs and are generally well-tolerated in mice at appropriate concentrations.
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS): Used as the final diluent to bring the formulation to the desired concentration and make it isotonic.
-
Tween 80: A non-ionic surfactant that can be used to increase solubility and stability of the formulation.
Table 1: Example Solvents for In Vivo Administration of Small Molecule Inhibitors
| Solvent/Excipient | Purpose | Common Concentration Range in Final Formulation |
| DMSO | Primary Solubilizing Agent | < 10% |
| PEG400 | Co-solvent | 10% - 50% |
| Saline/PBS | Diluent | 40% - 90% |
| Tween 80 | Surfactant/Emulsifier | 1% - 5% |
Proposed Starting Point for this compound IV Formulation:
A potential starting formulation for this compound could be a ternary mixture. The following is a hypothetical example that would require validation:
Table 2: Hypothetical this compound Formulation for Intravenous Injection
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | To dissolve this compound |
| PEG400 | 40% | To maintain solubility upon dilution |
| Sterile Saline (0.9%) | 50% | To dilute to final volume and ensure isotonicity |
Formulation Preparation Protocol:
-
Weigh the required amount of this compound and dissolve it in DMSO by vortexing or brief sonication.
-
Add PEG400 to the this compound/DMSO solution and mix thoroughly until a clear solution is obtained.
-
Slowly add the sterile saline to the DMSO/PEG400 mixture while vortexing to prevent precipitation of the compound.
-
Visually inspect the final solution for any precipitation. If the solution is not clear, the formulation may need to be adjusted (e.g., by altering the solvent ratios or warming the solution).
-
The final formulation should be prepared fresh on the day of the experiment and kept at room temperature.
It is critical to perform a tolerability study in a small cohort of mice before proceeding with a large-scale efficacy or pharmacokinetic study to ensure the formulation is well-tolerated at the intended dose and volume.
Experimental Protocols
Protocol for Intravenous Injection in Mice (Tail Vein)
This protocol describes the standard procedure for administering a substance intravenously via the lateral tail vein of a mouse.
Materials:
-
This compound formulation
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles and 1 ml syringes
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
To facilitate vasodilation and visualization of the tail veins, warm the mouse for 5-10 minutes under a heat lamp or by placing the cage on a warming pad. Ensure the mouse does not overheat.
-
-
Restraint:
-
Place the mouse in an appropriate restrainer, allowing the tail to be accessible.
-
-
Injection Site Preparation:
-
Gently wipe the tail with a 70% ethanol or isopropanol wipe to clean the injection site and further enhance vein visibility.
-
The two lateral tail veins are the preferred sites for injection.
-
-
Injection:
-
Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Immobilize the tail with one hand.
-
With the bevel of the needle facing up, insert the needle parallel to the vein into the distal third of the tail.
-
Slowly inject the formulation. There should be no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site.
-
The vein should blanch (appear clear) as the solution is injected.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Table 3: Recommended Parameters for Intravenous Injection in Mice
| Parameter | Recommendation |
| Needle Gauge | 27-30 G |
| Maximum Injection Volume (Bolus) | 5 ml/kg |
| Maximum Injection Volume (Slow) | 10 ml/kg |
| Injection Site | Lateral Tail Vein |
Pharmacokinetic Study Protocol
This protocol outlines a typical design for a pharmacokinetic study of this compound in mice following intravenous administration.
Experimental Design:
-
Animals: Use a sufficient number of mice (e.g., 3-4 mice per time point) to obtain robust data.
-
Dose: Administer a single intravenous dose of this compound. The dose will depend on the in vitro potency of the compound and the objectives of the study.
-
Blood Sampling: Collect blood samples at various time points post-injection. Serial sampling from the same mouse is possible with appropriate techniques (e.g., saphenous or submandibular vein puncture), or terminal bleeds can be performed at each time point.
Table 4: Example Time Points for Pharmacokinetic Blood Sampling
| Route | Time Points (post-dose) |
| Intravenous (IV) | 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr |
Blood Collection and Processing:
-
At each designated time point, collect approximately 50-100 µl of blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Process the blood to obtain plasma by centrifuging at 4°C.
-
Store the plasma samples at -80°C until analysis.
Analysis:
-
The concentration of this compound in the plasma samples is typically determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) are then calculated from the concentration-time data.
Signaling Pathway of this compound
This compound is a selective antagonist of the first bromodomain (BD1) of BRD4. Recent research has elucidated a novel signaling pathway through which this compound exerts a protective effect on the blood-brain barrier (BBB).
The Brd4 BD1/Rnf43/β-catenin Axis:
-
BRD4's Role in BBB Instability: Endothelial BRD4, through its BD1 domain, suppresses the stability of the BBB. It achieves this by promoting the expression of Rnf43.
-
Rnf43-mediated Degradation: Rnf43 is an E3 ubiquitin ligase that targets β-catenin and tight junction proteins for degradation.
-
This compound's Mechanism of Action: By inhibiting the BD1 domain of BRD4, this compound prevents the upregulation of Rnf43. This leads to the stabilization of β-catenin and tight junction proteins, thereby preserving the integrity of the BBB.[1]
This pathway highlights a specific mechanism by which selective inhibition of BRD4's BD1 domain can have therapeutic effects in cerebrovascular diseases.[1]
Visualizations
Caption: this compound Signaling Pathway in Preserving Blood-Brain Barrier Integrity.
Caption: Experimental Workflow for In Vivo Studies of this compound in Mice.
References
Troubleshooting & Optimization
Technical Support Center: Assessing MS436 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately assessing the cytotoxicity of MS436, a selective BET bromodomain inhibitor, in normal, non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable selectivity for the first bromodomain (BD1) of BRD4.[1][2][3] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription.[3][4] By binding to the acetyl-lysine recognition pocket of bromodomains, this compound displaces BRD4 from chromatin, thereby inhibiting the transcription of target genes, including those involved in inflammation and cell proliferation.[1][3][4]
Q2: Is this compound expected to be cytotoxic to normal cells?
A2: The cytotoxic profile of this compound in normal cells is not extensively characterized across a wide range of cell types. Some studies have shown that it can inhibit the production of pro-inflammatory cytokines in murine macrophages without significantly affecting cell viability.[1][2] Another study indicated that this compound may have a protective effect on the blood-brain barrier.[5] However, as BET proteins are involved in fundamental cellular processes, it is crucial to experimentally determine the cytotoxic potential of this compound in your specific normal cell model.[4] The impact of BET inhibitors on non-tumor cells is a concern, as they can affect transcriptional programs in healthy tissues.[4]
Q3: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?
A3: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects.[6] Different assays measure distinct cellular parameters, and relying on a single method can sometimes be misleading.[7][8] Commonly used assays include:
-
Metabolic Assays (e.g., MTT, MTS, WST-1, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of a cell population, which is often used as an indicator of cell viability.[9][10][11]
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion, Propidium Iodide staining): These assays detect damage to the cell membrane, a hallmark of late apoptosis or necrosis.[11][12][13]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): These assays detect specific markers of programmed cell death (apoptosis).[14]
-
ATP Quantification Assays: Measuring intracellular ATP levels provides a direct assessment of cell health and viability.[15]
Q4: My cytotoxicity results for this compound are inconsistent between experiments. What are the potential causes?
A4: Inconsistent results in cytotoxicity assays can stem from several factors:
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and overall cell health can significantly impact results. It is crucial to use cells within a consistent passage range and ensure high viability before starting an experiment.[7]
-
Compound Handling: this compound is typically dissolved in DMSO.[16] Inconsistent DMSO concentrations across wells or issues with compound solubility and stability can lead to variability.
-
Assay Protocol: Deviations in incubation times, reagent concentrations, or pipetting accuracy can introduce errors.[9]
-
Biological Variability: Inherent biological differences between cell batches can contribute to variations.
Q5: I observe a bell-shaped dose-response curve with this compound, where cytotoxicity decreases at higher concentrations. What could be the reason?
A5: A bell-shaped dose-response curve is a known phenomenon that can be caused by several factors:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium, reducing its effective concentration and apparent cytotoxicity.[7]
-
Assay Interference: The compound itself might interfere with the assay chemistry at high concentrations. For instance, it could have reducing properties that affect tetrazolium-based assays like MTT.[7]
-
Complex Biological Responses: High concentrations of a compound can sometimes trigger secondary, pro-survival pathways in cells.[7]
Troubleshooting Guides
Guide 1: Troubleshooting the MTT Assay
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in cell-free wells | - Contamination of reagents. - Interference from this compound or phenol (B47542) red in the medium. | - Run controls with this compound in medium without cells to check for direct reduction of MTT. - Use a serum-free medium during MTT incubation.[9] - Ensure the pH of the solubilization solution is acidic to convert phenol red to its yellow form. |
| Low absorbance values across the plate | - Low cell number or poor cell health. - Insufficient incubation time with MTT. - Incomplete solubilization of formazan (B1609692) crystals.[9] | - Optimize cell seeding density. - Ensure consistent incubation times for all samples.[9] - Use an appropriate volume of a suitable solubilization solution (e.g., DMSO, acidified isopropanol) and ensure thorough mixing.[1][9] |
| High variability between replicate wells | - Uneven cell seeding. - "Edge effect" in 96-well plates.[9] - Inaccurate pipetting.[9] - Formation of bubbles in the wells. | - Ensure a homogenous cell suspension before seeding. - To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile medium.[12] - Use calibrated pipettes and proper pipetting techniques. |
| Unexpectedly low cytotoxicity at high this compound concentrations | - this compound precipitation.[7] - this compound interference with MTT reduction.[10] | - Visually inspect wells for compound precipitation under a microscope. - Determine the solubility of this compound in your specific culture medium. - Confirm results with an orthogonal cytotoxicity assay that has a different detection principle (e.g., LDH release or ATP measurement). |
Guide 2: Differentiating Between Cytotoxicity and Cytostatic Effects
| Symptom | Possible Cause | Recommended Experimental Approach |
| Reduced signal in metabolic assays (e.g., MTT) but no increase in cell death markers (e.g., LDH, Propidium Iodide) | This compound may be causing a cytostatic effect (inhibiting proliferation) rather than a cytotoxic effect (killing cells). Metabolic assays reflect cell number and metabolic activity, both of which decrease with inhibited proliferation.[17] | - Perform a cell counting assay (e.g., using a hemocytometer or an automated cell counter) at different time points after treatment. - Use a proliferation assay, such as BrdU incorporation or Ki-67 staining. - Multiplex a viability assay with a cytotoxicity assay to distinguish between a decrease in viable cells and an increase in dead cells.[13] |
| Conflicting results between different cytotoxicity assays | Different assays measure different events in the cell death process, which can occur at different times.[7] For example, caspase activation may occur before loss of membrane integrity. | - Perform a time-course experiment, measuring markers for apoptosis (e.g., caspase activity) and necrosis (e.g., LDH release) at various time points after this compound treatment. - Consider the mechanism of action of this compound. As a BET inhibitor, it may induce apoptosis, but caspase-independent cell death pathways should also be considered.[18][19][20] |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Cytotoxicity
-
Cell Preparation:
-
Culture normal cells in appropriate complete medium.
-
Use cells with high viability (>95%) and within a consistent, low passage number range.[7]
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 100 mM).[16]
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Include appropriate controls: untreated cells (vehicle control with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine).
-
-
Incubation:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized for your specific cell line and experimental question.
-
-
Cytotoxicity Measurement:
-
Perform the chosen cytotoxicity assay (e.g., MTT, LDH, etc.) according to the manufacturer's instructions.
-
It is highly recommended to use at least two different types of assays to confirm the results.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
-
Protocol 2: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[1]
-
After the desired incubation period with this compound, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Quantitative Data Summary
Researchers should aim to generate data to populate a table similar to the one below, comparing the IC50 values of this compound across different normal cell lines and with different assay methods. This will provide a comprehensive cytotoxicity profile.
| Normal Cell Line | Assay Method | Incubation Time (hours) | This compound IC50 (µM) | Reference/Internal Experiment ID |
| Example: HUVEC | MTT | 48 | Data to be determined | EXP-001 |
| Example: HUVEC | LDH Release | 48 | Data to be determined | EXP-001 |
| Example: NHDF | MTT | 48 | Data to be determined | EXP-002 |
| Example: NHDF | CellTiter-Glo® | 48 | Data to be determined | EXP-002 |
| Example: RPTEC | MTT | 72 | Data to be determined | EXP-003 |
Visualizations
Caption: A flowchart of the general workflow for assessing this compound cytotoxicity.
Caption: Simplified pathway of this compound-mediated BET inhibition and its cellular effects.
Caption: A decision tree for troubleshooting inconsistent cytotoxicity results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain and extraterminal (BET) proteins: biological functions, diseases and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brd4 BD1 Domain Antagonism of this compound Preserves Blood-Brain Barrier Integrity via Rnf43/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 11. kosheeka.com [kosheeka.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Interpreting Multiplexing Data Using The CellTox Green Cytotoxicity Assay [promega.ca]
- 14. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MS 436 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-independent cell death? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase independent cell death: leaving the set without the final cut - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase-independent cell death: An anti-cancer double whammy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving MS436 Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of MS436, a selective BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of the first bromodomain (BD1) of the BRD4 protein, with a Ki value between 30-50 nM.[1] Its chemical formula is C18H17N5O3S and it has a molecular weight of 383.42 g/mol . Like many small molecule inhibitors developed in drug discovery, this compound is a hydrophobic compound with poor solubility in aqueous solutions.[1][2] This low solubility can pose significant challenges for in vitro and in vivo experiments, potentially leading to issues with compound precipitation, inaccurate dose-response relationships, and reduced bioavailability. While this compound is readily soluble in organic solvents like DMSO (up to 100 mM), direct dilution into aqueous buffers can cause it to crash out of solution.
Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous experimental buffer. What should I do?
A2: This is a common issue due to the poor aqueous solubility of this compound. Direct dilution from a high-concentration DMSO stock into an aqueous medium often leads to precipitation. To address this, you should consider using a formulation strategy to improve solubility. The following sections provide several established methods. It is also recommended to prepare aqueous solutions fresh and, if precipitation occurs, gentle warming or sonication may aid in re-dissolving the compound, though the stability of the resulting solution should be monitored.[1]
Q3: Are there any pre-tested formulation protocols available for this compound?
A3: Yes, specific protocols have been published to prepare clear aqueous solutions of this compound at a concentration of at least 1 mg/mL (approximately 2.61 mM).[1] These involve the use of co-solvents and cyclodextrins. The choice of method may depend on the specific requirements of your experiment (e.g., tolerance of cells to certain excipients).
Q4: What are the general strategies for improving the solubility of hydrophobic compounds like this compound?
A4: Numerous techniques are employed in pharmaceutical sciences to enhance the aqueous solubility of poorly soluble drugs.[3][4] These can be broadly categorized as:
-
Physical Modifications: Techniques like reducing the particle size to increase the surface area (micronization, nanosuspension) can improve the dissolution rate.[5][6][7]
-
Formulation Approaches:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[10][11]
-
Surfactants: Forming micelles that encapsulate the hydrophobic drug.[5]
-
Cyclodextrins: Creating inclusion complexes where the drug molecule sits (B43327) within the hydrophobic cavity of the cyclodextrin.[3][12][13]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[3][7]
-
Nanoparticle Formulation: Creating drug nanoparticles to increase surface area and dissolution.[14][15][16][17]
-
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and troubleshooting for common solubility issues encountered with this compound.
Issue 1: Compound Precipitation Upon Dilution
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Method 1: Co-solvent Formulation
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[10][11][18]
Experimental Protocol:
This protocol is adapted from a known successful formulation for this compound.[1]
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
To prepare a 1 mL working solution (1 mg/mL): a. Take 100 µL of the 10 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline (or your desired aqueous buffer) to reach a final volume of 1 mL.
-
Vortex or sonicate briefly if needed to ensure a clear solution. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Data Summary: Co-Solvent Formulation
| Component | Percentage | Volume (for 1 mL) | Purpose |
|---|---|---|---|
| DMSO | 10% | 100 µL | Primary organic solvent |
| PEG300 | 40% | 400 µL | Co-solvent |
| Tween-80 | 5% | 50 µL | Surfactant/Stabilizer |
| Saline/Buffer | 45% | 450 µL | Aqueous vehicle |
| This compound | - | 1 mg | Active compound |
Method 2: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[3][12][20] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative with improved solubility and safety.
Experimental Protocol:
This protocol is also adapted from a known successful formulation for this compound.[1]
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline (or your desired aqueous buffer). This may require some gentle warming to fully dissolve.
-
To prepare a 1 mL working solution (1 mg/mL): a. Take 100 µL of the 10 mg/mL DMSO stock solution. b. Add 900 µL of the 20% SBE-β-CD solution.
-
Vortex thoroughly to ensure the formation of the inclusion complex and a clear solution. The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).
Mechanism of Cyclodextrin Solubilization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. brieflands.com [brieflands.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 9. longdom.org [longdom.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bepls.com [bepls.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Small Molecules in Cell Culture Media
This technical support center provides guidance on the stability of small molecules, exemplified by the hypothetical compound MS436, in commonly used cell culture media. Researchers, scientists, and drug development professionals can utilize this resource to design and troubleshoot experiments involving small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a small molecule like this compound in cell culture media?
A1: Several factors can influence the stability of a small molecule in cell culture media:
-
Chemical Degradation: The inherent chemical lability of the molecule in an aqueous environment at physiological pH (typically 7.2-7.4) and temperature (37°C) is a primary factor.[1][2]
-
Enzymatic Degradation: Cell culture media supplemented with serum (e.g., Fetal Bovine Serum - FBS) contain various enzymes like esterases and proteases that can metabolize the compound.[1] Live cells in the culture will also contribute to metabolic degradation.[1]
-
Binding to Media Components: Small molecules can bind to proteins, such as albumin in FBS, and other components within the media. This binding can affect the free concentration and apparent stability of the compound.[1][3]
-
pH Instability: The pH of the cell culture medium can directly lead to the degradation of compounds that are sensitive to acidic or basic conditions.[1][2]
-
Light Sensitivity: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Oxidation: The presence of dissolved oxygen can lead to the oxidation of susceptible compounds.[1]
Q2: How can I determine the stability of my compound in cell culture medium?
A2: A systematic stability study is recommended. This typically involves incubating the compound in the cell culture medium of interest (e.g., DMEM, RPMI-1640) under standard cell culture conditions (37°C, 5% CO2) for various durations. The concentration of the compound is measured at different time points using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Q3: My compound appears to be degrading rapidly in my cell culture experiment. What are the potential causes and how can I troubleshoot this?
A3: Rapid degradation can be due to several factors. Refer to the troubleshooting guide below for potential causes and solutions.
Q4: Should I be concerned about the stability of stock solutions of this compound in solvents like DMSO?
A4: Yes, the stability of stock solutions is crucial. While many compounds are stable in DMSO at low temperatures, repeated freeze-thaw cycles can impact stability.[1] It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles.[2] Long-term storage should be at -20°C or -80°C.
Troubleshooting Guide: Compound Instability in Cell Culture Media
| Observed Issue | Potential Cause | Suggested Solution |
| Rapid loss of compound | Inherent chemical instability in aqueous solution at 37°C.[2] | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[2] |
| Enzymatic degradation by components in serum.[1] | Test stability in media with and without serum to determine the impact of serum components.[2] | |
| Cellular metabolism (if cells are present). | Include a cell-free control to differentiate between chemical and cell-mediated degradation. | |
| High variability between replicates | Inconsistent sample handling and processing.[2] | Ensure precise and consistent timing for sample collection and processing. Use a validated and robust analytical method.[2] |
| Incomplete solubilization of the compound. | Confirm the complete dissolution of the compound in the stock solution and its even dispersion in the culture medium. | |
| Compound disappears but no degradation products are detected | Binding to plasticware (culture plates, pipette tips).[2] | Use low-protein-binding plasticware. Include a control to assess non-specific binding by incubating the compound in media without cells.[2] |
| Rapid cellular uptake. | Analyze cell lysates to quantify the amount of compound that has been internalized by the cells.[2] |
Stability of this compound in Cell Culture Media (Hypothetical Data)
The following tables summarize the hypothetical stability data for this compound in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, with and without the presence of 10% Fetal Bovine Serum (FBS).
Table 1: Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | % Remaining (DMEM without FBS) | % Remaining (DMEM with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 6 | 85 | 92 |
| 12 | 70 | 85 |
| 24 | 50 | 75 |
| 48 | 25 | 60 |
Table 2: Stability of this compound (10 µM) in RPMI-1640 at 37°C
| Time (hours) | % Remaining (RPMI-1640 without FBS) | % Remaining (RPMI-1640 with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98 | 99 |
| 6 | 90 | 95 |
| 12 | 80 | 90 |
| 24 | 65 | 82 |
| 48 | 40 | 70 |
Experimental Protocol: Assessing Small Molecule Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of a small molecule like this compound in cell culture media.
1. Materials:
-
Small molecule of interest (e.g., this compound)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes or culture plates
-
Validated analytical method (e.g., HPLC-UV, LC-MS/MS)
-
Incubator (37°C, 5% CO2)
2. Preparation of Solutions:
-
Prepare a concentrated stock solution of the small molecule in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare the test media:
-
Medium alone
-
Medium supplemented with 10% FBS
-
3. Experimental Procedure:
-
Spike the small molecule from the stock solution into the pre-warmed test media to achieve the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.5%) to avoid solvent effects.
-
Immediately after adding the compound, collect the "time 0" sample.
-
Incubate the remaining solutions under standard cell culture conditions (37°C, 5% CO2).
-
Collect samples at various time points (e.g., 2, 6, 12, 24, 48 hours).
-
At each time point, process the samples for analysis. This may involve protein precipitation (e.g., with acetonitrile) if serum is present, followed by centrifugation to remove precipitates.
-
Analyze the supernatant using a validated analytical method to determine the concentration of the small molecule.
4. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the time 0 concentration.
-
Plot the percentage of compound remaining versus time to visualize the degradation kinetics.
Visualizations
Caption: Workflow for assessing small molecule stability in cell culture media.
Caption: Troubleshooting logic for compound degradation in cell culture.
References
Technical Support Center: Interpreting Unexpected Results from MS436 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the BRD4 bromodomain inhibitor, MS436.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic readers, recognizing acetylated lysine (B10760008) residues on histones and transcription factors to regulate gene expression.[4][5][6] this compound competitively binds to the acetyl-lysine binding pocket of BRD4's first bromodomain, preventing its association with chromatin and thereby inhibiting the transcription of BRD4-dependent genes.[2][4]
Q2: How selective is this compound?
This compound exhibits a notable selectivity for the first bromodomain (BD1) of BRD4 over the second bromodomain (BD2), with a reported 10-fold selectivity.[2][3][4][7] This selectivity allows for more targeted investigations into the specific functions of BRD4 BD1.[4][7]
Q3: What are the common applications of this compound in research?
This compound is utilized in research to explore the biological roles of BRD4's BD1 in various cellular processes.[4][7] Documented applications include the inhibition of pro-inflammatory cytokine production (e.g., IL-6) and nitric oxide in macrophages, the reduction of melanoma cell proliferation, and providing a protective effect on the blood-brain barrier.[1][2][3][8]
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO but insoluble in water and ethanol.[3][9] It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C.[3][9] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[3]
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound activity.
| Parameter | Target | Value | Reference(s) |
| Binding Affinity (Ki) | BRD4 (BD1) | <0.085 µM (or 30-50 nM) | [1][2][3][4][7][9] |
| BRD4 (BD2) | 0.34 µM | [1][9] | |
| Inhibitory Concentration (IC50) | Nitric Oxide Production (in mouse macrophages) | 3.8 µM | [2][3] |
| IL-6 Production (in mouse macrophages) | 4.9 µM | [2][3] |
Troubleshooting Guides
Guide 1: Cell Viability & Proliferation Assays
Q: I am not observing the expected anti-proliferative effect of this compound on my cancer cell line. What could be the issue?
A: Several factors could contribute to a lack of an anti-proliferative effect. Here are some potential causes and solutions:
-
Cell Line Dependence: The transcriptional programs regulated by BRD4 can be highly cell-type specific.[6] Some cell lines may not be dependent on BRD4 for their proliferation, or they may have developed resistance mechanisms.[10][11]
-
Solution: Consider testing this compound on a panel of cell lines, including those known to be sensitive to BET inhibitors.
-
-
Compensatory Mechanisms: In some cases, the inhibition of BRD4's BD1 may be compensated for by other BET family members or alternative signaling pathways.[12]
-
Solution: Investigate the expression levels of other BET family proteins (BRD2, BRD3) in your cell line. Combination therapies with other inhibitors might be necessary to overcome resistance.[1]
-
-
Compound Inactivity: Improper storage or handling of this compound can lead to its degradation.
Q: My cell viability assay results are inconsistent or show high variability.
A: Inconsistent results in cell viability assays can arise from several experimental variables:
-
Compound Precipitation: this compound has limited solubility in aqueous media.[9] High concentrations can lead to precipitation, affecting the effective dose and interfering with optical readings.[3]
-
Solution: Visually inspect your culture plates for any signs of precipitation. Ensure the final DMSO concentration is low and that the this compound stock is fully dissolved before dilution.[3]
-
-
Assay Interference: The chemical structure of this compound might interfere with the assay reagents. For example, it could chemically reduce tetrazolium salts like MTT, leading to false readings.[3]
-
Solution: Perform a cell-free control experiment by adding this compound to the culture medium without cells and running the viability assay to check for direct interactions with the reagents.[3]
-
-
Cytostatic vs. Cytotoxic Effects: A reduction in signal in metabolic-based assays (like MTT) may indicate a cytostatic effect (inhibition of proliferation) rather than direct cell death (cytotoxicity).[3]
-
Solution: Consider using a complementary assay that measures cell death directly, such as a caspase activity assay or a live/dead cell stain, to differentiate between cytostatic and cytotoxic effects.[13]
-
Guide 2: Cytokine & Gene Expression Assays
Q: I am not seeing the expected decrease in IL-6 expression after treating macrophages with this compound.
A: If you are not observing the expected downregulation of IL-6, consider the following:
-
Suboptimal Stimulation: The induction of IL-6 expression (e.g., by LPS) might be too strong, overriding the inhibitory effect of this compound.
-
Solution: Perform a dose-response experiment with your stimulating agent (e.g., LPS) to find a concentration that induces a robust but not maximal response.
-
-
Timing of Treatment and Analysis: The timing of this compound treatment relative to stimulation and the time of sample collection are critical for observing an effect.
-
Solution: Conduct a time-course experiment to determine the optimal pre-treatment duration with this compound and the peak of IL-6 expression after stimulation.
-
-
Assay Sensitivity: The chosen assay for measuring IL-6 may not be sensitive enough to detect subtle changes in expression.
-
Solution: Ensure your ELISA or qPCR assay is properly validated and has the required sensitivity. Consider using a multiplex cytokine assay to get a broader view of the inflammatory response.[14]
-
Q: My gene expression results (qPCR or RNA-seq) after this compound treatment are highly variable.
A: High variability in gene expression data can be due to several factors:
-
Inconsistent Cell State: Variations in cell density, passage number, or cell cycle synchronization can lead to inconsistent responses to this compound.
-
Solution: Standardize your cell culture conditions, including seeding density and passage number. Ensure cells are healthy and in the exponential growth phase before treatment.
-
-
Pipetting Inaccuracies: Small errors in pipetting can lead to significant variations in the final concentration of this compound.
-
Solution: Use calibrated pipettes and be meticulous when preparing serial dilutions.
-
-
"Edge Effect" in Multi-well Plates: Wells on the outer edges of a plate are more prone to evaporation, which can alter the concentration of this compound.
-
Solution: Avoid using the outermost wells for your experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
-
Visualizations
References
- 1. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. marinbio.com [marinbio.com]
how to minimize MS436 precipitation in stock solutions
For Researchers, Scientists, and Drug Development Professionals
Navigating the experimental use of MS436 requires careful attention to its solubility and stability to ensure accurate and reproducible results. This technical support center provides a comprehensive guide to minimizing precipitation of this compound in stock solutions, offering detailed troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations as high as 100 mM.[1] For in vivo studies, complex solvent systems are often required.
Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into an aqueous medium?
A2: This phenomenon, known as solvent-shifting, is common for hydrophobic compounds like this compound. While soluble in a high concentration of organic solvent like DMSO, the compound's solubility drastically decreases upon dilution into an aqueous buffer or cell culture medium. The lower percentage of DMSO in the final solution is insufficient to keep the hydrophobic this compound dissolved, leading to precipitation.
Q3: What are the recommended storage conditions for this compound solid compound and stock solutions?
A3: Proper storage is critical for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | At least 6 months | Keep tightly sealed.[2] |
| Stock Solution | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[3][4] |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
Q4: Can I do anything if I observe precipitation in my this compound stock solution?
A4: Yes. If precipitation is observed, gentle warming of the solution in a 37°C water bath and sonication for 10-15 minutes can help redissolve the compound.[5] Before use, always ensure the solution is clear and free of precipitate by allowing it to equilibrate to room temperature.[1]
Troubleshooting Guide: Minimizing this compound Precipitation
This guide addresses common issues encountered with this compound stock solutions.
| Issue | Potential Cause | Recommended Solutions |
| Precipitation upon preparation of stock solution | The concentration exceeds the solubility limit in the chosen solvent. | - Do not exceed the recommended concentration in DMSO (see solubility table below).- If precipitation occurs, use gentle heat and/or sonication to aid dissolution.[3] |
| Precipitation upon dilution in aqueous media | Rapid change in solvent polarity (solvent-shifting). | - Optimize Dilution: Add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.- Stepwise Dilution: Perform a series of smaller dilutions rather than a single large one.- Pre-warm the Medium: Warming the aqueous medium to 37°C can sometimes improve solubility. |
| Precipitate forms after freeze-thaw cycles | Compound instability due to repeated temperature changes. | - Aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.[3][4] |
| Cloudiness or precipitate appears during storage | Improper storage temperature or supersaturation. | - Store stock solutions at -20°C or -80°C as recommended.- Ensure the initial stock concentration is within the solubility limits. |
This compound Solubility Data
| Solvent | Reported Solubility | Source |
| DMSO | 100 mM | Hello Bio[1] |
| DMSO | 55 mg/mL (~143.44 mM) | Selleck Chemicals[4] |
| DMSO | ≥19.15 mg/mL | RayBiotech[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (2.61 mM) | MedchemExpress[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.61 mM) | MedchemExpress[3] |
| Ethanol | 1 mg/mL | Selleck Chemicals[4] |
| Water | Insoluble | Selleck Chemicals[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 383.42 g/mol )
-
Anhydrous (fresh) DMSO
-
Sterile microcentrifuge tubes
-
Calibrated scale
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
10 mmol/L * 0.001 L * 383.42 g/mol = 0.0038342 g or 3.83 mg
-
-
Weighing: Accurately weigh 3.83 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If needed, gently warm the tube to 37°C and sonicate for 5-10 minutes to aid dissolution.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Use
This protocol is based on formulations that yield a clear solution at ≥ 1 mg/mL.[3]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a separate sterile tube, prepare the vehicle by adding the solvents one by one in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add 10% of the DMSO stock solution to the vehicle to achieve the final desired concentration.
-
Vortex the final solution until it is clear. Gentle warming and sonication can be used if necessary to aid dissolution.
Visual Guides
References
Technical Support Center: Troubleshooting MS436 Efficacy in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the efficacy of MS436, a selective BET bromodomain inhibitor, across various cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable preference for the first bromodomain (BD1) of BRD4.[1][2][3][4] BET proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in regulating gene expression. By binding to the bromodomains of BRD4, this compound displaces it from chromatin, leading to the downregulation of key oncogenes like c-MYC and suppression of pro-inflammatory signaling pathways such as NF-κB.[1][3]
Q2: I am observing variable or no efficacy of this compound in my cell line. What are the possible reasons?
Variable efficacy of this compound across different cell lines is a common observation and can be attributed to several factors:
-
Intrinsic Resistance: Cell lines can have inherent resistance to BET inhibitors due to their genetic and epigenetic makeup. This can include mutations in genes like KRAS or alterations in signaling pathways that compensate for BRD4 inhibition.
-
Acquired Resistance: Prolonged exposure to this compound or other BET inhibitors can lead to the development of resistance mechanisms, such as kinome reprogramming or upregulation of other BET family members like BRD2.[3][5]
-
Cellular Context: The specific transcriptional dependencies of a cell line play a crucial role. For instance, tumors driven by c-MYC are often more sensitive to BET inhibitors.[6]
-
Experimental Variability: Inconsistent experimental conditions, such as cell passage number, seeding density, and drug preparation, can significantly impact the observed efficacy.[7][8]
Q3: Are there known signaling pathways that mediate resistance to this compound and other BET inhibitors?
Yes, several signaling pathways have been implicated in resistance to BET inhibitors:
-
Kinome Reprogramming: Cancer cells can adapt to BET inhibition by rewiring their kinase signaling pathways to promote survival.[3]
-
Upregulation of Compensatory Proteins: Increased expression of other BET family members, such as BRD2, can compensate for the inhibition of BRD4.[2]
-
Activation of Parallel Pathways: Activation of pro-survival pathways like PI3K/AKT/mTOR can bypass the effects of BRD4 inhibition.[4]
-
Wnt/β-catenin Pathway Activation: In some leukemia models, reactivation of the Wnt signaling pathway has been shown to confer resistance to BET inhibitors.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered when evaluating the efficacy of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High IC50 value or no significant effect at expected concentrations | 1. Intrinsic or acquired resistance of the cell line. 2. Suboptimal drug concentration or incubation time. 3. Degradation of this compound. 4. High cell seeding density. | 1. Investigate potential resistance mechanisms (see Experimental Protocols). 2. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. [4]3. Prepare fresh drug solutions for each experiment and store the stock solution properly. 4. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. [7] |
| Inconsistent IC50 values between experiments | 1. Variability in cell health and passage number. 2. Inconsistent drug preparation and handling. 3. Inconsistent incubation times. 4. Plate edge effects. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. [3]3. Ensure precise and consistent incubation times for all experiments. 4. Avoid using the outer wells of the microplate for data collection to minimize edge effects. |
| Observed phenotype does not correlate with target engagement | 1. Off-target effects of this compound. 2. Ineffective displacement of BRD4 from chromatin. | 1. Validate the phenotype using a structurally different BET inhibitor or by genetic knockdown of BRD4 (e.g., siRNA/shRNA). 2. Perform a Chromatin Immunoprecipitation (ChIP) assay to confirm that this compound is displacing BRD4 from the promoters of its target genes (e.g., c-MYC). |
| High background or variability in cell viability assays (e.g., MTT, CellTiter-Glo) | 1. Uneven cell seeding. 2. Compound interference with the assay. 3. Contamination (e.g., mycoplasma). | 1. Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution. 2. Run control experiments with this compound in cell-free media to check for direct interference with the assay reagents. 3. Regularly test cell cultures for mycoplasma contamination. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly across different cell lines. The following table summarizes reported IC50 values for this compound and other relevant BET inhibitors in various cancer cell lines. Note: IC50 values can differ between studies due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| This compound | Murine Macrophages (RAW 264.7) | N/A | 3.8 (NO production) | [4] |
| This compound | Murine Macrophages (RAW 264.7) | N/A | 4.9 (IL-6 production) | [4] |
| JQ1 | MDA-MB-231 | Triple-Negative Breast Cancer | 5.56 ± 0.3 | [9] |
| MZ1 (PROTAC) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.11 ± 0.05 | [9] |
| ARV-771 (PROTAC) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.12 ± 0.04 | [9] |
| JQ1 | MDA-MB-436 | Triple-Negative Breast Cancer | >10 (No IC50 reached) | [9] |
| MZ1 (PROTAC) | MDA-MB-436 | Triple-Negative Breast Cancer | 0.24 ± 0.05 | [9] |
| ARV-771 (PROTAC) | MDA-MB-436 | Triple-Negative Breast Cancer | 0.45 ± 0.02 | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the IC50 value of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The concentration range should span several orders of magnitude around the expected IC50. Add the drug dilutions to the respective wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]
Protocol 2: Western Blot Analysis for BRD4 and Downstream Targets
Objective: To assess the effect of this compound on the protein levels of BRD4 and its downstream target, c-MYC.
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature the samples by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
Objective: To determine if this compound displaces BRD4 from the chromatin at specific gene promoters (e.g., c-MYC).
Methodology:
-
Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating at room temperature. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclei in a lysis buffer and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the cleared chromatin with an anti-BRD4 antibody or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating in the presence of NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Analyze the enrichment of specific DNA sequences (e.g., the promoter region of c-MYC) in the immunoprecipitated DNA by qPCR.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting BRD4 function.
Caption: A logical workflow for troubleshooting variable this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS436 Dosage for In Vivo Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of MS436 in in vivo tumor models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer?
A1: this compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particularly high affinity for the first bromodomain (BD1) of BRD4. BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, including c-MYC, and is involved in pro-inflammatory signaling pathways such as NF-κB. By binding to the acetyl-lysine binding pockets of BRD4, this compound displaces it from chromatin, thereby preventing the transcription of these target genes. This disruption of critical cancer-driving pathways can lead to cell cycle arrest and apoptosis in tumor cells.
Q2: What is a recommended starting dosage for this compound in an in vivo tumor model?
A2: While a definitive optimal dosage for this compound in all tumor models has not been established, a good starting point can be extrapolated from studies on similar BRD4 inhibitors. For instance, a closely related compound, MS417, has been used effectively in a melanoma xenograft model at a daily dose of 50 mg/kg administered via intraperitoneal injection. For novel BRD4 inhibitors, dosages in preclinical mouse models can range from 5 mg/kg to 100 mg/kg.[1] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific tumor model and animal strain.
Q3: What is a suitable vehicle for formulating this compound for in vivo administration?
A3: A common and effective vehicle for formulating this compound for in vivo studies, such as intraperitoneal (i.p.) or oral (p.o.) administration, consists of a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation might be a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to first dissolve the this compound in DMSO before sequentially adding the other components.
Q4: What are the potential on-target toxicities associated with BRD4 inhibition?
A4: Since BRD4 is essential for normal cell function, on-target toxicities can be expected, particularly in rapidly proliferating tissues. Common toxicities observed with BET inhibitors include:
-
Gastrointestinal (GI) Tract: Villus atrophy, crypt dysplasia, and decreased cellular diversity in the small intestine.[1]
-
Hematological System: Thrombocytopenia (a decrease in platelet count) is a common dose-limiting toxicity. Anemia may also occur.[1]
-
Skin and Hair Follicles: Reversible alopecia (hair loss) and epidermal hyperplasia have been reported with sustained BRD4 suppression.[1]
-
General: Weight loss and fatigue are also frequently observed.[1]
Most of these toxicities are reversible upon cessation of treatment or with an adjusted dosing schedule (e.g., intermittent dosing).[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lack of Tumor Growth Inhibition | Suboptimal Dosage: The administered dose of this compound may be too low to achieve a therapeutic concentration in the tumor. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and an optimal biological dose. Consider data from similar compounds (e.g., 50 mg/kg daily for MS417 in a melanoma model) as a starting point. |
| Poor Bioavailability: The formulation may not be optimal, leading to poor absorption and distribution of this compound. | Ensure this compound is fully dissolved in the vehicle. Prepare the formulation fresh before each administration. Consider pharmacokinetic (PK) studies to assess drug exposure in plasma and tumor tissue. | |
| Tumor Model Resistance: The chosen tumor model may have intrinsic or acquired resistance to BRD4 inhibition. | Verify that the tumor model is dependent on BRD4-regulated pathways (e.g., high c-MYC expression). Consider using a different, more sensitive tumor model. | |
| Significant Animal Toxicity (e.g., >20% weight loss, lethargy) | Dosage is Too High: The current dose exceeds the MTD in your specific animal model. | Reduce the dose by 25-50% and closely monitor the animals. |
| Dosing Schedule is Too Frequent: Continuous daily dosing may not allow for recovery from on-target toxicities. | Switch to an intermittent dosing schedule (e.g., every other day, or 5 days on/2 days off) to allow for recovery between treatments. | |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | Run a control group treated with the vehicle alone to differentiate between compound and vehicle toxicity. If necessary, explore alternative, less toxic vehicle formulations. | |
| Compound Precipitation During Formulation or Administration | Poor Solubility: this compound may have limited solubility in the chosen vehicle. | Ensure the correct order of solvent addition (dissolve in DMSO first). Gently warm the solution (to no more than 37°C) to aid dissolution. Prepare the formulation fresh before each use. |
| Inconsistent Results Between Animals | Variability in Drug Administration: Inconsistent injection volumes or techniques can lead to variable drug exposure. | Ensure all personnel are properly trained in the administration technique (e.g., intraperitoneal injection). Use precise volume measurements for each animal. |
| Biological Variability: Inherent biological differences between animals can lead to varied responses. | Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals into treatment and control groups. |
Quantitative Data Summary
| Compound | Tumor Model | Animal Strain | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) |
| MS417 | Melanoma | Nude Mice | 50 mg/kg/day | Intraperitoneal (i.p.) | Daily | Significant impairment of tumor growth |
Note: This data is for illustrative purposes and the efficacy of this compound should be independently determined.
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Xenograft Tumor Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound. It should be adapted based on the specific tumor model and experimental goals.
1. Cell Culture and Animal Model
-
Culture the selected cancer cell line (e.g., a c-MYC-driven solid tumor line) under standard conditions.
-
Use immunocompromised mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.
2. Tumor Cell Implantation
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium (e.g., PBS or RPMI-1640) at a concentration of 1 x 10⁷ cells/mL.
-
For subcutaneous tumors, inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
3. Animal Monitoring and Group Randomization
-
Monitor the animals regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration
-
Prepare the this compound formulation fresh daily. A recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administer this compound via the desired route (e.g., intraperitoneal injection) at the predetermined dosage (e.g., starting with a dose-ranging study from 10-50 mg/kg).
-
The control group should receive the vehicle only.
5. Efficacy and Toxicity Monitoring
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight 2-3 times per week as an indicator of general toxicity.
-
Observe animals daily for any clinical signs of distress.
6. Study Endpoint and Data Analysis
-
The study can be terminated when tumors in the control group reach a predetermined size limit or after a specified treatment duration.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).
-
Analyze the data for statistical significance in tumor growth inhibition between the treated and control groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits BRD4, blocking transcription of c-MYC and NF-κB target genes.
Caption: Workflow for an in vivo tumor model experiment with this compound.
References
potential for acquired resistance to MS436
Welcome to the technical support center for MS436, a selective inhibitor of the first bromodomain (BD1) of BRD4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential experimental challenges, with a focus on the potential for acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, with a high affinity for the first bromodomain (BD1) of BRD4.[1][2] By binding to BRD4 BD1, this compound displaces BRD4 from acetylated histones on chromatin, thereby inhibiting its function as a transcriptional coactivator. This leads to the downregulation of key oncogenes and pro-inflammatory genes regulated by BRD4.
Q2: Which signaling pathways are affected by this compound?
This compound has been shown to modulate the NF-κB signaling pathway by inhibiting BRD4-dependent transcription of pro-inflammatory cytokines.[1][3] Additionally, this compound has been identified to play a role in preserving blood-brain barrier integrity through the Brd4 BD1/Rnf43/β-catenin signaling pathway.[4][5]
Q3: Is there evidence of acquired resistance to this compound?
While specific studies on acquired resistance to this compound are not yet available, research on other BET bromodomain inhibitors, such as JQ1, has identified several mechanisms through which cancer cells can develop resistance. Given the similar mechanism of action, it is plausible that similar resistance mechanisms could emerge with prolonged this compound treatment.
Q4: What are the potential mechanisms of acquired resistance to BET inhibitors like this compound?
Based on studies with other BET inhibitors, several potential mechanisms of acquired resistance have been identified:
-
BRD4-Independent Transcriptional Programs: Cancer cells may develop resistance by activating alternative transcriptional pathways that are not dependent on BRD4, thereby bypassing the inhibitory effect of this compound.[1][3]
-
Kinome Reprogramming: Resistant cells can exhibit adaptive reprogramming of their kinome, leading to the activation of compensatory pro-survival signaling pathways, such as the PI3K/AKT or MAPK/ERK pathways.[4][6]
-
Epigenetic Heterogeneity: Pre-existing subpopulations of cells with higher levels of histone acetylation or nuclear BRD4 may be selected for during treatment, leading to a resistant population.[2]
-
Activation of Wnt/β-catenin Signaling: Upregulation of the Wnt/β-catenin pathway can provide an alternative mechanism for the expression of key downstream targets like MYC, rendering the cells less dependent on BRD4.[7][8]
-
Post-Translational Modifications of BRD4: Alterations in the phosphorylation or ubiquitination status of BRD4 can affect its stability and interactions with other proteins, potentially leading to resistance. For instance, hyper-phosphorylation can promote bromodomain-independent recruitment of BRD4 to chromatin, while deubiquitinases like DUB3 can stabilize BRD4 protein levels.[9][10][11]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential issues of acquired resistance to this compound in your experiments.
| Observed Issue | Potential Cause (Hypothesis) | Recommended Action(s) |
| Decreased sensitivity to this compound in cell viability assays over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform dose-response curves with this compound and compare the IC50 values between parental and suspected resistant cell lines. 2. Investigate Mechanism: Proceed with the experimental workflows outlined below to explore potential resistance mechanisms. |
| No change in the expression of downstream targets (e.g., c-Myc) after this compound treatment in previously sensitive cells. | 1. BRD4-independent transcription. 2. Activation of bypass signaling pathways. | 1. Western Blot Analysis: Confirm the lack of c-Myc downregulation. Analyze the activation status (phosphorylation) of key proteins in bypass pathways (e.g., p-AKT, p-ERK). 2. Gene Expression Analysis: Use qRT-PCR or RNA-seq to identify upregulated genes and pathways in resistant cells. |
| Increased BRD4 protein levels in treated cells compared to parental lines. | Stabilization of BRD4 protein. | Western Blot Analysis: Investigate the levels of proteins involved in BRD4 stability, such as the deubiquitinase DUB3.[10] |
| Maintained BRD4 occupancy at target gene promoters despite this compound treatment. | Bromodomain-independent recruitment of BRD4. | 1. Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR or ChIP-seq for BRD4 at known target gene promoters in the presence and absence of this compound. 2. Co-Immunoprecipitation (Co-IP): Investigate the interaction of BRD4 with other transcriptional regulators that may mediate its chromatin recruitment. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to establish dose-response curves.
Materials:
-
Cancer cell lines (parental and potentially resistant)
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the protein levels of BRD4 and its downstream targets.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the binding of BRD4 to specific gene promoters.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication or enzymatic digestion reagents
-
ChIP dilution buffer
-
Anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters (e.g., MYC)
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Lyse the cells to isolate the nuclei.
-
Chromatin Shearing: Shear the chromatin by sonication or enzymatic digestion to obtain fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or an IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR to quantify the enrichment of specific promoter regions in the BRD4-immunoprecipitated DNA compared to the IgG control.
Visualizations
Caption: this compound inhibits the BRD4/Rnf43/β-catenin signaling pathway.
Caption: Experimental workflow to generate and characterize this compound resistant cells.
Caption: Troubleshooting decision tree for investigating acquired resistance to this compound.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Epigenetic heterogeneity promotes acquired resistance to BET bromodomain inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minsky DTIC [dtic.minsky.ai]
- 4. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brd4 BD1 Domain Antagonism of this compound Preserves Blood-Brain Barrier Integrity via Rnf43/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DUB3 promotes BET inhibitor resistance and cancer progression through deubiquitinating BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor [frontiersin.org]
dealing with MS436 batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MS436. Our aim is to help you address potential batch-to-batch variability and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the first bromodomain (BD1) of the BRD4 protein, a member of the Bromodomain and Extra-Terminal domain (BET) family.[1][2][3][4] It exhibits a 10-fold selectivity for BRD4's first bromodomain (BRD4(1)) over its second (BRD4(2)).[2][3][4] By binding to the acetyl-lysine binding pocket of BRD4(1), this compound disrupts the interaction between BRD4 and acetylated histones, thereby inhibiting its role in transcriptional activation.[3] This leads to the downregulation of target genes, such as those involved in inflammation and cancer cell proliferation.[3][4]
Q2: What are the common sources of batch-to-batch variability when working with small molecule inhibitors like this compound?
A2: Batch-to-batch variability in small molecule inhibitors can arise from several factors during manufacturing and handling. These include:
-
Purity: Minor variations in the purity of the compound between batches can lead to differences in the effective concentration.
-
Solubility: Incomplete solubilization or precipitation of the compound can significantly alter the actual concentration in your experiments.
-
Storage and Handling: Improper storage conditions (e.g., temperature, light exposure) can lead to degradation of the compound over time.
-
Supplier Variations: Different suppliers may have slightly different synthesis and purification processes, leading to batch differences.
Q3: How can I minimize the impact of potential this compound batch-to-batch variability on my experimental results?
A3: To ensure the reproducibility of your results, it is crucial to implement quality control measures for each new batch of this compound. We recommend the following:
-
Certificate of Analysis (CoA) Review: Always request and review the CoA for each new batch to verify its purity and identity.
-
Solubility Testing: Confirm the solubility of the new batch in your chosen solvent (e.g., DMSO) and experimental medium.
-
Functional Validation: Perform a dose-response experiment with a well-established positive control cell line and assay to confirm the biological activity of the new batch. Compare the IC50 value to previously obtained data.
-
Consistent Stock Preparation: Prepare and aliquot stock solutions under consistent conditions to minimize variability from handling.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | Batch-to-batch variability in this compound potency. | 1. Verify the purity and concentration of the this compound stock solution from the new batch. 2. Perform a dose-response curve with the new batch alongside a previously validated batch (if available) as a control. 3. Ensure consistent cell passage number and health, as this can affect drug sensitivity.[5] |
| Inaccurate serial dilutions. | 1. Use calibrated pipettes and ensure proper mixing at each dilution step. 2. Prepare fresh dilutions for each experiment. | |
| Cell line instability. | 1. Monitor cell morphology and growth rate. 2. Perform cell line authentication. | |
| Reduced or no effect of this compound on the target pathway (e.g., NF-κB signaling). | Degraded this compound. | 1. Check the storage conditions and age of the compound. This compound should be stored at -20°C.[4] 2. Use a fresh aliquot of this compound. |
| Sub-optimal assay conditions. | 1. Optimize the concentration of the stimulating agent (e.g., LPS for NF-κB activation).[2] 2. Ensure the incubation time with this compound is sufficient to observe an effect. | |
| Cellular resistance. | 1. Consider the expression levels of BRD4 in your cell model. 2. Investigate potential compensatory signaling pathways. | |
| High background signal or cytotoxicity in control wells. | Solvent (e.g., DMSO) toxicity. | 1. Ensure the final concentration of the solvent in the culture medium is low and consistent across all wells (typically ≤0.1%). |
| Contamination. | 1. Routinely test cell cultures for mycoplasma contamination.[5] 2. Use aseptic techniques during all experimental procedures. |
Experimental Protocols
Protocol 1: Validating a New Batch of this compound using a Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is adapted from methodologies described in the literature where this compound has been shown to inhibit NF-κB-directed production of nitric oxide.[1][2]
-
Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 10,000 cells per well and incubate for 18-24 hours.
-
This compound Treatment: Prepare a series of dilutions of the new this compound batch in culture medium. The final DMSO concentration should not exceed 0.1%. Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce NF-κB signaling and subsequent NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Generate a dose-response curve by plotting the absorbance against the log of the this compound concentration. Calculate the IC50 value and compare it to the expected value or data from a previously validated batch.
Visualizations
Caption: Mechanism of action of this compound in inhibiting pro-inflammatory gene expression.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Mitigating MS436-Induced Cellular Stress
Welcome to the technical support center for MS436. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential this compound-induced cellular stress, ensuring the accuracy and reliability of your results.
Introduction to this compound
This compound is a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) protein BRD4.[1] It exhibits a potent affinity for BRD4 BD1 with an estimated Ki of 30-50 nM and demonstrates 10-fold selectivity over the second bromodomain (BD2).[1] this compound has shown therapeutic potential by preserving blood-brain barrier integrity and inhibiting the production of pro-inflammatory cytokines.[2] While one study has reported that this compound does not cause significant inhibition of cell viability in murine macrophages, the cellular effects of BRD4 inhibition can be cell-type dependent and may include apoptosis, cell cycle arrest, and DNA damage response.[3] This guide will help you navigate these potential cellular stress responses.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target effect of this compound?
A1: this compound is a selective antagonist of the BRD4 bromodomain 1 (BD1).[1] Its mechanism of action involves the Brd4 BD1/Rnf43/β-catenin signaling pathway, which is crucial for blood-brain barrier integrity.[2]
Q2: I am observing unexpected cytotoxicity in my cell line treated with this compound. What could be the cause?
A2: While this compound has been reported to have low cytotoxicity in some cell lines like murine macrophages, its effects can be cell-type dependent.[3] Unexpected cytotoxicity could be due to several factors:
-
High Concentration: The concentration of this compound used may be too high for your specific cell line. We recommend performing a dose-response curve to determine the optimal concentration.
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to BRD4 inhibition.
-
Off-Target Effects: Although selective, off-target effects at high concentrations cannot be entirely ruled out.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response.
Q3: How can I determine if this compound is inducing apoptosis in my cells?
A3: Apoptosis, or programmed cell death, can be a consequence of BRD4 inhibition. You can assess apoptosis using several methods:
-
Annexin V Staining: This is an early marker of apoptosis.
-
Caspase Activity Assays: Measuring the activity of executioner caspases like Caspase-3 is a hallmark of apoptosis.
-
TUNEL Assay: This assay detects DNA fragmentation, a later event in apoptosis.
Q4: My this compound-treated cells seem to have stopped proliferating. What is the likely mechanism?
A4: Inhibition of BRD4 can lead to cell cycle arrest, typically at the G1 phase. This is a common effect of BET inhibitors. You can investigate this by performing cell cycle analysis using flow cytometry after propidium (B1200493) iodide (PI) staining.
Q5: What are the recommended working concentrations for this compound in in vitro studies?
A5: The optimal concentration of this compound is cell-type and assay-dependent. Based on its Ki value (30-50 nM for BRD4 BD1), a starting range of 100 nM to 1 µM is often a reasonable starting point for cellular assays.[1] However, it is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line and experimental endpoint.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides steps to mitigate them.
Issue 1: High Levels of Cell Death Observed
| Potential Cause | Troubleshooting Steps | Recommended Assays |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 value for your cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and narrow down to a more specific range. | MTT or other cell viability assays. |
| Cell line is highly sensitive to BRD4 inhibition. | If possible, test this compound on a less sensitive control cell line to confirm compound activity. Consider using a lower, non-toxic concentration for your experiments if the goal is not to induce cell death. | Cell Viability Assays (MTT, Trypan Blue). |
| Induction of Apoptosis. | Confirm apoptosis using specific assays. If apoptosis is an undesired effect, consider co-treatment with a pan-caspase inhibitor like Z-VAD-FMK to see if it rescues the phenotype. | Annexin V Staining, Caspase-3 Activity Assay. |
| Off-target effects. | Lowering the concentration of this compound can help minimize off-target effects. If the issue persists, consider using another BRD4 BD1 selective inhibitor as a control. | Kinase profiling or cellular thermal shift assay (CETSA) can help identify off-targets, though these are advanced techniques.[4][5][6][7][8] |
Issue 2: Reduced Cell Proliferation or Altered Cell Cycle
| Potential Cause | Troubleshooting Steps | Recommended Assays |
| Cell cycle arrest. | Analyze the cell cycle distribution of treated cells compared to a vehicle control. BRD4 inhibition often causes a G1 arrest. | Cell Cycle Analysis via Flow Cytometry (Propidium Iodide Staining). |
| Senescence. | In some contexts, BRD4 inhibition can induce cellular senescence. Look for markers of senescence such as increased SA-β-gal staining and morphological changes. | Senescence-Associated β-Galactosidase Staining. |
| Sub-lethal cytotoxicity. | At concentrations below the IC50, this compound might not cause overt cell death but could slow down proliferation. | Long-term proliferation assays (e.g., colony formation assay) or real-time cell monitoring. |
Data Presentation
Table 1: Binding Affinity of this compound for BRD4 Bromodomains
| Target | Binding Affinity (Ki) | Selectivity (BD1 vs. BD2) | Reference |
| BRD4 BD1 | 30-50 nM | ~10-fold | [1] |
| BRD4 BD2 | ~300-500 nM | - | [1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Annexin V Apoptosis Assay
This protocol detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as desired.
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
96-well plate
-
Plate reader
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest and lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add the reaction buffer containing the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound for the desired time.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for Cellular Stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brd4 BD1 Domain Antagonism of this compound Preserves Blood-Brain Barrier Integrity via Rnf43/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
determining the effective concentration range of MS436
Welcome to the technical support center for MS436. This guide provides answers to frequently asked questions and troubleshooting tips to help researchers and scientists effectively use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a particular affinity for Bromodomain-containing protein 4 (BRD4).[1][2][3] It functions by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, preventing BRD4 from interacting with acetylated histones and transcription factors.[3][4] This disruption leads to the downregulation of target genes, such as the proto-oncogene c-MYC and inflammatory genes like IL-6.[3][4] this compound exhibits a 10-fold selectivity for the first bromodomain (BD1) over the second bromodomain (BD2) of BRD4.[2][4][5]
Q2: How should I dissolve and store this compound?
Proper handling of this compound is crucial for maintaining its activity.
-
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM.[1][2] It is insoluble in water.[6] For in vivo studies, specific formulations with PEG300, Tween-80, and saline have been described.[5]
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[6] For example, to make a 10 mM stock, add the appropriate volume of DMSO to your vial. If precipitation occurs, gentle warming and/or sonication can aid dissolution.[5]
-
Storage:
-
Powder: Store the solid compound as recommended on the vial upon receipt. It is generally stable at ambient temperatures for shipping.[1]
-
Stock Solutions: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.[5] Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[5] If storing at -20°C for shorter periods (up to one month), ensure the solution is brought to room temperature and is free of precipitate before use.[1]
-
Q3: What is the recommended effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type, assay duration, and the specific biological endpoint being measured. A good starting point for cellular assays is a broad concentration range, followed by optimization.
-
General Range: A recommended concentration for initial cellular use is up to 10 µM.[7]
-
Specific Examples:
-
In murine macrophage RAW264.7 cells, this compound was tested in a range from 0.28 nM to 50,000 nM (50 µM).[6]
-
The IC50 for inhibiting nitric oxide production in LPS-stimulated macrophages was 3.8 µM, and for IL-6 production, it was 4.9 µM.[2]
-
In studies on the blood-brain barrier, a concentration of 50 nM was used on mouse brain endothelial cells.[8]
-
It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following table summarizes the reported binding affinities and inhibitory concentrations for this compound.
| Parameter | Target/Assay | Value | Source(s) |
| Ki | BRD4 Bromodomain 1 (BD1) | <85 nM or 30-50 nM | [2][4][5][6] |
| Ki | BRD4 Bromodomain 2 (BD2) | 340 nM | [6][7] |
| IC50 | Nitric Oxide (NO) Production (RAW264.7 cells) | 3.8 µM | [2] |
| IC50 | Interleukin-6 (IL-6) Production (RAW264.7 cells) | 4.9 µM | [2] |
Troubleshooting Guide
Q4: I am not observing the expected biological effect with this compound. What are some potential causes and solutions?
If this compound is not producing the desired effect, consider the following troubleshooting steps:
-
Problem: Inactive Compound
-
Cause: Improper storage or handling may have led to compound degradation. Repeated freeze-thaw cycles can reduce efficacy.[5]
-
Solution: Use a fresh aliquot of your stock solution. If the problem persists, prepare a new stock solution from the powder. Ensure you are using fresh, anhydrous DMSO for dissolution.[6]
-
-
Problem: Suboptimal Concentration
-
Cause: The concentration used may be too low for your specific cell line or assay. Sensitivity to BET inhibitors can vary widely between cell types.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 25 µM) to determine the EC50 or optimal inhibitory concentration.
-
-
Problem: Insufficient Incubation Time
-
Cause: The biological effect you are measuring (e.g., changes in mRNA or protein levels) may require a longer incubation time to become apparent.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, effective concentration to identify the optimal treatment duration.
-
-
Problem: Low Target Expression
-
Cause: The target protein, BRD4, may not be expressed at high enough levels or may not play a critical role in the pathway being studied in your specific cell model.
-
Solution: Confirm BRD4 expression in your cells using Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to BET inhibitors.
-
Q5: I am observing significant cytotoxicity or off-target effects. How can I address this?
-
Problem: High Compound Concentration
-
Cause: While this compound has shown low cytotoxicity in some cell lines, high concentrations may induce toxicity.[7]
-
Solution: Lower the concentration of this compound. Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT, CellTiter-Glo) and work at concentrations well below this value. In RAW264.7 cells, viability was assessed at concentrations up to 100 µM.[6]
-
-
Problem: High DMSO Concentration
-
Cause: The final concentration of the solvent (DMSO) in your culture medium might be too high, causing cellular stress or death.
-
Solution: Ensure the final DMSO concentration in your media does not exceed 0.1-0.5%. A final concentration of 0.05% (v/v) has been used successfully in experiments with this compound.[6] Prepare a vehicle control with the same final DMSO concentration to accurately assess its effect.
-
-
Problem: Off-Target Effects
-
Cause: At very high concentrations, the selectivity of the inhibitor may decrease, leading to off-target binding and unforeseen biological effects.
-
Solution: Use the lowest effective concentration possible as determined by your dose-response experiments. Compare your results with other BET inhibitors that have different chemical scaffolds to ensure the observed phenotype is specific to BET inhibition.
-
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability (MTT) Assay
This protocol is adapted from methods used to test this compound in RAW264.7 macrophage cells and can be modified for other adherent cell lines.[6]
-
Cell Plating: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 10,000 cells/well).[6] Incubate overnight at 37°C to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of your this compound stock solution in culture medium. A common starting range is from 1 nM to 50 µM.[6] Also, prepare a vehicle control (medium with the same final percentage of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.[6]
-
MTT Addition: Add 10 µL of MTT solution (e.g., 4 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the supernatant. Add 100 µL of 100% DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measurement: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[6]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
References
- 1. MS 436 | BRD4 Bromodomain inhibitor | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to BRD4 Inhibition: MS436 vs. JQ1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutics, particularly in oncology. BRD4, a key member of this family, is a critical regulator of gene transcription and is frequently dysregulated in cancer. This guide provides an objective comparison of two notable BRD4 inhibitors: MS436, a selective inhibitor of the first bromodomain (BD1) of BRD4, and JQ1, a well-characterized pan-BET inhibitor.
Mechanism of Action: Targeting Acetylated Lysine Recognition
Both this compound and JQ1 function by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains. This action displaces BRD4 from chromatin, thereby preventing the transcription of key oncogenes such as c-Myc and modulating other critical signaling pathways like NF-κB.
The primary distinction between the two compounds lies in their selectivity. JQ1 is a pan-BET inhibitor, demonstrating high affinity for the bromodomains of all BET family members (BRD2, BRD3, and BRD4). In contrast, this compound exhibits selectivity for the first bromodomain (BD1) of BRD4, offering a more targeted approach to inhibiting BRD4 function.
BRD4 Signaling Pathway
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and JQ1, providing a direct comparison of their biochemical and cellular activities. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Biochemical Activity
| Compound | Target | Assay Type | Ki / Kd (nM) | IC50 (nM) | Selectivity | Reference |
| This compound | BRD4-BD1 | - | 30-50 (est. Ki) | - | ~10-fold vs. BRD4-BD2 | [1] |
| BRD4-BD1 | - | <85 (Ki) | - | |||
| BRD4-BD2 | - | 340 (Ki) | - | |||
| JQ1 | BRD4-BD1 | ITC | ~50 (Kd) | - | Pan-BET | [2] |
| BRD4-BD2 | ITC | ~90 (Kd) | - | [2] | ||
| BRD4-BD1 | AlphaScreen | - | 77 | [2] | ||
| BRD4-BD2 | AlphaScreen | - | 33 | [2] |
Table 2: Cellular Activity (IC50 values for cell viability/proliferation)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| JQ1 | MDA-MB-231 | Triple Negative Breast Cancer | 5.56 | [3] |
| HCT116 | Colon Cancer | 3.80 - 8.95 | [4] | |
| HT29 | Colon Cancer | 3.80 - 8.95 | [4] | |
| MCF7 | Breast Cancer | 0.33 | [4] | |
| A2780 | Ovarian Cancer | 0.60 | [4] | |
| SKOV3 | Ovarian Cancer | 1.03 | [4] | |
| Multiple Lung Adenocarcinoma Lines | Lung Cancer | 0.42 - 4.19 (for sensitive lines) |
No direct head-to-head comparative cellular IC50 data for this compound and JQ1 was identified in the searched literature.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. Below are representative protocols for assays commonly used to characterize BRD4 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of BRD4 to an acetylated histone peptide and the ability of an inhibitor to disrupt this interaction.
Principle: A terbium (Tb)-labeled donor molecule (e.g., anti-GST antibody bound to GST-tagged BRD4) and a dye-labeled acceptor molecule (e.g., biotinylated histone peptide bound to streptavidin-dye) are brought into proximity when BRD4 binds to the histone peptide. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will disrupt the BRD4-histone interaction, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute recombinant GST-tagged BRD4 protein, biotinylated acetylated histone H4 peptide, Tb-labeled anti-GST antibody, and dye-labeled streptavidin to their optimal concentrations in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add test compounds at various concentrations to the assay plate.
-
Add the BRD4 protein and acetylated histone peptide mixture.
-
Incubate to allow for binding.
-
Add the detection reagents (Tb-labeled antibody and dye-labeled streptavidin).
-
Incubate to allow for the detection reaction to occur.
-
-
Signal Detection:
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo)
This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan (B1609692) product, or they produce ATP, which can be measured using a luciferase-based assay (CellTiter-Glo). The amount of signal is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound (e.g., this compound or JQ1) or vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
For MTT assay: Add MTT reagent and incubate, then solubilize the formazan crystals and measure absorbance.
-
For CellTiter-Glo assay: Add the reagent, which lyses the cells and provides the substrate for the luciferase reaction, and measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the percentage of cell viability against the inhibitor concentration and calculate the IC50 value using non-linear regression.
-
Experimental and logical workflows
The following diagrams illustrate a typical workflow for the discovery and characterization of BRD4 inhibitors, as well as a logical diagram for the BRD4 signaling pathway.
Conclusion
Both this compound and JQ1 are potent inhibitors of BRD4, but they offer different approaches to targeting this key epigenetic reader.
-
JQ1 has been instrumental as a chemical probe for understanding the broad biological roles of the BET family. Its pan-BET activity has shown significant anti-tumor effects in a wide range of preclinical models. However, this broad activity could also lead to off-target effects.
-
This compound represents a more targeted approach, with its selectivity for the first bromodomain of BRD4. This selectivity may offer a more refined therapeutic window and potentially a different side-effect profile. Further head-to-head comparative studies are needed to fully elucidate the therapeutic advantages of this selectivity.
The choice between a pan-BET inhibitor like JQ1 and a domain-selective inhibitor like this compound will depend on the specific therapeutic context and the desired biological outcome. This guide provides a foundation of comparative data to aid researchers in making informed decisions for their drug discovery and development programs.
References
- 1. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hitting two oncogenic machineries in cancer cells: cooperative effects of the multi-kinase inhibitor ponatinib and the BET bromodomain blockers JQ1 or dBET1 on human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating MS436 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of MS436, a selective inhibitor of the first bromodomain (BD1) of the BET protein BRD4. We present a comparison with other well-characterized BET inhibitors, JQ1 and OTX-015, and provide detailed experimental protocols and supporting data to aid in the selection of the most appropriate methods for your research.
The journey from a promising chemical probe to a validated therapeutic agent hinges on unequivocally demonstrating on-target activity within the complex environment of a living cell. This compound has emerged as a potent and selective inhibitor of BRD4(BD1), a key epigenetic reader involved in the regulation of gene expression, particularly in the context of inflammation and cancer. Validating its engagement with BRD4 in a cellular context is paramount to understanding its mechanism of action and advancing its therapeutic potential.
This guide focuses on two widely adopted and robust techniques for validating target engagement: the Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS). We will compare the performance of this compound alongside the pan-BET inhibitor JQ1 and the clinical-stage BET inhibitor OTX-015 to provide a comprehensive understanding of its target engagement profile.
Quantitative Data Comparison
The following table summarizes key quantitative data for this compound and its comparators, highlighting their binding affinities and cellular target engagement metrics.
| Compound | Target(s) | Binding Affinity (Kᵢ/IC₅₀) | Cellular Thermal Shift (ΔTₘ) | Key Interacting Proteins (AP-MS) |
| This compound | BRD4(BD1) selective | Kᵢ: 30-50 nM for BRD4(BD1) | Data not publicly available | BRD4 and associated chromatin remodeling complexes |
| (+)-JQ1 | Pan-BET (BRD2, BRD3, BRD4) | IC₅₀: ~50 nM for BRD4 | Stabilizes BRD4 | BRD2, BRD3, BRD4, and associated transcriptional machinery |
| OTX-015 | Pan-BET (BRD2, BRD3, BRD4) | IC₅₀: 92-112 nM for BRD2/3/4 | Stabilizes BRD2 and BRD4 | BRD2, BRD4, and components of the P-TEFb complex |
Note: Specific ΔTₘ values and comprehensive AP-MS datasets for a direct comparison under identical experimental conditions are not always publicly available and may require head-to-head experimental determination.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.
Principle: The binding of a small molecule inhibitor to its target protein can increase the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heating cells at various temperatures.
Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., a human cancer cell line known to express BRD4, such as MM.1S) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, JQ1, OTX-015, or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Cell Harvest and Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Separation: Lyse the cells using a method that minimizes protein denaturation, such as three freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the levels of BRD4 in the supernatant using Western blotting with a specific anti-BRD4 antibody or by mass spectrometry for a proteome-wide analysis.
-
Data Interpretation: Plot the relative amount of soluble BRD4 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. The difference in the melting temperature (Tₘ) between the vehicle-treated and inhibitor-treated samples is the ΔTₘ.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a technique used to identify the protein interaction partners of a target protein. In the context of target engagement, it can be used to see how a compound affects the interactome of the target.
Principle: An antibody specific to the target protein (BRD4) is used to immunoprecipitate the protein and its binding partners from cell lysates. By comparing the proteins that co-precipitate in the presence and absence of an inhibitor, one can determine if the compound disrupts or alters these interactions.
Workflow:
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cells as described for CETSA. Lyse the cells in a buffer that preserves protein-protein interactions (e.g., a non-denaturing lysis buffer containing mild detergents and protease/phosphatase inhibitors).
-
Immunoprecipitation: Incubate the cell lysate with a high-quality antibody specific for BRD4. Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Mass Spectrometry: Digest the eluted proteins into peptides using trypsin. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample using a protein database and appropriate software. Compare the list of proteins and their relative abundance between the inhibitor-treated and vehicle-treated samples. A decrease in the abundance of known BRD4 interactors in the presence of this compound would confirm that the compound is engaging BRD4 and disrupting its interactions.
BRD4 Signaling Pathway
This compound exerts its effects by inhibiting the interaction of BRD4 with acetylated histones and transcription factors, a key step in the transcriptional activation of genes involved in inflammation and cell proliferation. A major pathway influenced by BRD4 is the NF-κB signaling pathway.
This diagram illustrates how inflammatory stimuli lead to the activation and nuclear translocation of NF-κB. In the nucleus, NF-κB recruits histone acetyltransferases (HATs) like p300/CBP, leading to the acetylation of histones. BRD4 recognizes and binds to these acetylated histones, subsequently recruiting the positive transcription elongation factor b (P-TEFb) to phosphorylate RNA Polymerase II and initiate the transcription of pro-inflammatory and oncogenic genes. This compound, by binding to the BD1 domain of BRD4, prevents its association with acetylated chromatin, thereby inhibiting downstream gene expression.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its development as a chemical probe and potential therapeutic. This guide provides a framework for comparing this compound to other BET inhibitors using established techniques like CETSA and AP-MS. The provided protocols and diagrams offer a starting point for researchers to design and execute experiments to confirm the on-target activity of this compound and to further elucidate its mechanism of action in a cellular context. A thorough and direct comparison with other well-characterized inhibitors will provide the most robust and compelling evidence of its unique target engagement profile.
Safeguarding Scientific Rigor: A Guide to Appropriate Negative Control Experiments for the BRD4 Inhibitor MS436
For researchers, scientists, and drug development professionals investigating the therapeutic potential of MS436, a selective inhibitor of the first bromodomain (BD1) of BRD4, the implementation of robust negative control experiments is paramount to validate its on-target effects and ensure the reliability of experimental findings. This guide provides a comprehensive overview of appropriate negative control strategies, complete with detailed experimental protocols and comparative data presentation, to support the rigorous evaluation of this compound's biological activity.
This compound is a potent and selective inhibitor of BRD4(BD1), a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to specific gene promoters.[2] By competitively binding to the acetyl-lysine binding pocket of BRD4's first bromodomain, this compound disrupts this interaction, leading to the modulation of gene expression.[3][4] It has demonstrated efficacy in various preclinical models, including inhibiting the production of pro-inflammatory cytokines and attenuating cancer cell proliferation.[1][5] Given its therapeutic promise, it is crucial to differentiate its specific, on-target effects from any potential off-target or non-specific activities.
Essential Negative Control Strategies
To build a compelling case for the specific action of this compound, a multi-pronged approach to negative controls is recommended. The following table summarizes key negative control experiments, their rationale, and expected outcomes.
| Control Experiment | Rationale | Expected Outcome with this compound | Expected Outcome with Negative Control |
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound (typically DMSO). | Dose-dependent biological effect observed. | No significant biological effect. |
| Structurally Related Inactive Compound | To control for off-target effects of the chemical scaffold. An ideal, but often unavailable, control. | Specific biological effect observed. | No biological effect. |
| Genetic Knockdown/Knockout of BRD4 | To confirm that the observed phenotype is dependent on the presence of the target protein, BRD4. | Phenocopies the effect of this compound treatment. | No further significant effect when combined with this compound. |
| Rescue with a Drug-Resistant BRD4 Mutant | To demonstrate that the effect of this compound is specifically mediated by its interaction with BRD4. | Ectopic expression of a mutant BRD4 that does not bind this compound should reverse the phenotype. | Cells remain sensitive to this compound. |
| Counter-Screening against other Bromodomains | To confirm the selectivity of this compound for BRD4-BD1 over other bromodomain-containing proteins. | Potent inhibition of BRD4-BD1 with significantly less or no activity against other bromodomains. | N/A |
| Non-responsive Cell Line Control | To demonstrate that the effect of this compound is specific to cell types where the BRD4 pathway is active and relevant. | Biological effect observed in sensitive cell lines. | No or minimal effect in resistant/non-responsive cell lines. |
Detailed Experimental Protocols
Vehicle Control Experiment
Objective: To assess the effect of the solvent used to deliver this compound.
Methodology:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
In parallel, prepare a "vehicle" solution containing the same final concentration of DMSO that will be used in the highest concentration of this compound treatment.
-
Treat one group of cells or animals with the desired concentrations of this compound.
-
Treat a parallel, identical group with the corresponding vehicle control.
-
Ensure all other experimental conditions are identical between the two groups.
-
Assess the desired biological endpoint (e.g., cell viability, gene expression, protein levels) in both groups.
BRD4 Knockdown using siRNA
Objective: To determine if the genetic depletion of BRD4 mimics the pharmacological inhibition by this compound.
Methodology:
-
Synthesize or procure validated small interfering RNAs (siRNAs) targeting BRD4 and a non-targeting control siRNA.
-
Transfect the cells of interest with the BRD4-targeting siRNA or the non-targeting control siRNA using a suitable transfection reagent.
-
After 48-72 hours, confirm the knockdown of BRD4 protein levels by Western blotting or mRNA levels by RT-qPCR.
-
In parallel, treat a separate group of untransfected cells with this compound or vehicle.
-
Measure the biological endpoint of interest in all four groups: non-targeting siRNA + vehicle, non-targeting siRNA + this compound, BRD4 siRNA + vehicle, and BRD4 siRNA + this compound.
c-Myc Expression as a Biomarker for Target Engagement
Objective: To confirm that this compound is engaging its target, BRD4, by measuring the expression of a known downstream target gene, c-Myc.
Methodology:
-
Treat cells with increasing concentrations of this compound or a vehicle control for a specified period (e.g., 6-24 hours).
-
Lyse the cells and extract total RNA or protein.
-
For RNA analysis, perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of c-Myc. Normalize the expression to a housekeeping gene.
-
For protein analysis, perform Western blotting to detect the levels of c-Myc protein. Use a loading control (e.g., GAPDH or β-actin) for normalization.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological rationale, the following diagrams are provided.
Caption: Workflow for comparing pharmacological inhibition with genetic knockdown.
Caption: Simplified signaling pathway of this compound action.
By employing these rigorous negative control experiments, researchers can confidently attribute the observed biological effects to the specific inhibition of BRD4 by this compound, thereby strengthening the validity and impact of their findings in the fields of drug discovery and development.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Unveiling the Cross-Reactivity Profile of MS436 with BRD2 and BRD3
A Comparative Guide for Researchers in Epigenetics and Drug Discovery
In the landscape of epigenetic research, the development of selective chemical probes is paramount for dissecting the distinct biological roles of closely related protein domains. MS436, a notable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has garnered attention for its preference for the first bromodomain (BD1) of BRD4. This guide provides a comprehensive comparison of the cross-reactivity of this compound with BRD2 and BRD3, offering valuable insights for researchers, scientists, and drug development professionals. We present quantitative binding data, detailed experimental protocols, and a visual representation of the experimental workflow to facilitate a deeper understanding of this compound's selectivity profile.
Quantitative Analysis of Binding Affinities
To contextualize the cross-reactivity of this compound, its binding affinity (Ki) was compared with that of other well-characterized BET bromodomain inhibitors: RVX-208, a BD2-selective inhibitor, and Olinone, a BD1-selective inhibitor. The data, summarized in the tables below, has been compiled from various biochemical assays, primarily fluorescence polarization/anisotropy.
Table 1: Binding Affinity (Ki/Kd in µM) of this compound across BET Bromodomains
| Compound | BRD2-BD1 | BRD2-BD2 | BRD3-BD1 | BRD3-BD2 | BRD4-BD1 | BRD4-BD2 |
| This compound | Data Not Available | Data Not Available | 0.10 | 0.14 | 0.03-0.085 | 0.34 |
Note: Despite extensive literature searches, specific Ki or Kd values for the binding of this compound to the bromodomains of BRD2 have not been reported. It is, however, suggested that this compound is likely to bind to BRD2.
Table 2: Comparative Binding Affinities (Ki/Kd in µM) of BET Bromodomain Inhibitors
| Compound | Target Selectivity | BRD2-BD1 | BRD2-BD2 | BRD3-BD1 | BRD3-BD2 | BRD4-BD1 | BRD4-BD2 |
| This compound | BD1-selective | N/A | N/A | 0.10 | 0.14 | 0.03-0.085 | 0.34 |
| RVX-208 | BD2-selective | ~2-3 | ~0.005-0.03 | 4.06 | 0.194 | ~2-3 | ~0.005-0.03 |
| Olinone | BD1-selective | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 3.4 | >300 |
The data clearly illustrates this compound's preference for the first bromodomain of BRD4 and BRD3 over the second. In contrast, RVX-208 demonstrates marked selectivity for the second bromodomain across the assayed BET family members. While specific values for Olinone's interaction with BRD2 and BRD3 are not available, its strong preference for BRD4-BD1 is evident.
Experimental Methodologies
The binding affinities presented in this guide were primarily determined using fluorescence polarization (FP) or fluorescence anisotropy (FA) competition assays. This technique is a robust, solution-based method for measuring molecular interactions in real-time.
Detailed Protocol: Fluorescence Polarization Competition Binding Assay
This protocol outlines the general steps for determining the binding affinity of a test compound (e.g., this compound) for a bromodomain.
1. Reagents and Materials:
-
Purified recombinant bromodomain protein (e.g., BRD2-BD1, BRD3-BD1).
-
Fluorescently labeled probe with known affinity for the target bromodomain.
-
Test inhibitor (e.g., this compound) serially diluted in an appropriate buffer.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X solution of the bromodomain protein in assay buffer at a concentration that results in approximately 50-80% binding of the fluorescent probe.
-
Prepare a 2X solution of the fluorescent probe in assay buffer. The final concentration of the probe should be at or below its Kd for the target bromodomain.
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
-
Assay Plate Setup:
-
Add a defined volume of the test inhibitor dilutions to the wells of the 384-well plate.
-
Add the 2X bromodomain protein solution to all wells except the "probe only" control wells.
-
Add the 2X fluorescent probe solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used.
-
-
Data Analysis:
-
The raw polarization data is converted to percent inhibition.
-
The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the percent inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow of a typical fluorescence polarization competition assay used to determine the cross-reactivity of a compound like this compound.
Signaling Pathway Context
This compound and other BET inhibitors exert their effects by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and other acetylated proteins. This disruption of protein-protein interactions leads to downstream changes in gene transcription. The diagram below provides a simplified overview of this mechanism.
A Comparative Guide to the Efficacy of MS436 and Pan-BET Inhibitors
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutics for cancer and inflammatory diseases. This guide provides a detailed comparison between MS436, a selective inhibitor of the first bromodomain (BD1) of BRD4, and pan-BET inhibitors, which target all bromodomains across the BET family (BRD2, BRD3, BRD4, and BRDT). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in understanding the distinct mechanisms and potential applications of these two classes of inhibitors.
Mechanism of Action: A Tale of Selectivity
BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene loci to activate gene expression.[1][2] This mechanism is crucial for the transcription of key oncogenes and pro-inflammatory genes.[3][4]
Pan-BET Inhibitors (e.g., JQ1, I-BET151): These small molecules function by competitively binding to the acetyl-lysine binding pockets of both bromodomains (BD1 and BD2) across all BET family members.[5][6] This broad inhibition displaces BET proteins from chromatin, leading to a widespread downregulation of target genes, most notably the master regulator oncogene MYC.[7] The potent suppression of MYC and other oncogenes like FOSL1 and BCL2 underlies the strong anti-proliferative, cell cycle arrest, and apoptotic effects observed with pan-BET inhibitors in various cancer models.[3][7]
This compound: A BD1-Selective Inhibitor: this compound represents a more targeted approach, exhibiting a distinct preference for the first bromodomain (BD1) of BRD4.[8][9] It achieves this selectivity through a unique set of water-mediated interactions within the BD1 binding pocket.[8] This specificity is significant as the two bromodomains of BRD4 are thought to have non-redundant functions.[9] this compound has been shown to effectively inhibit BRD4 activity in the context of NF-κB-directed inflammation, reducing the production of nitric oxide (NO) and the pro-inflammatory cytokine interleukin-6 (IL-6) in macrophages.[8][10] This suggests that the BD1 domain is critically involved in mediating inflammatory responses.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and the well-characterized pan-BET inhibitor, JQ1, to highlight their differences in binding affinity and functional activity.
Table 1: Comparative Binding Affinity (Ki/Kd) for BRD4 Bromodomains
| Compound | Target | Affinity (Ki/Kd) | Selectivity |
| This compound | BRD4(1) | < 85 nM[10] (Ki), 30-50 nM[8][9] (Ki) | ~10-fold selective for BRD4(1) over BRD4(2)[8][9] |
| BRD4(2) | 340 nM[10] (Ki) | ||
| JQ1 | BRD4(1) | ~50 nM[11] (Kd) | Pan-BET inhibitor; binds both bromodomains with high affinity |
| BRD4(2) | ~90 nM[11] (Kd) |
Table 2: Comparative Functional Inhibitory Concentration (IC50)
| Compound | Assay | Cell Line/System | IC50 Value |
| This compound | Nitric Oxide Production | Murine Macrophages | 3.8 µM |
| IL-6 Production | Murine Macrophages | 4.9 µM | |
| JQ1 | Cell Viability | Various Ovarian Cancer Cell Lines | Typically in the low µM range[12] |
| MYC Expression | Multiple Myeloma (MM.1S) | Effective at 500 nM[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate the efficacy of BET inhibitors.
1. Cell Viability/Proliferation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating: Plate cells (e.g., murine macrophage RAW264.7) in a 96-well plate at a density of 10,000 cells per well and incubate for 18 hours at 37°C.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the BET inhibitor (e.g., this compound from 0.28 to 50,000 nM) for a specified period (e.g., 24 hours). A vehicle control (DMSO) should be included.
-
MTT Addition: Add 10 µL of MTT solution (4 mg/mL) to each well and incubate at 37°C for 4 hours.
-
Solubilization: Remove the supernatant and solubilize the formazan (B1609692) crystals in 100 µL of DMSO.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the inhibitor that reduces cell viability by 50%.[10]
2. Cytokine Production (IL-6) Measurement by ELISA
This protocol is used to quantify the inhibition of pro-inflammatory cytokine release.
-
Cell Culture and Stimulation: Plate murine macrophages and treat with the BET inhibitor for 1 hour. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatant using a commercial kit specific for the cytokine of interest (e.g., IL-6), following the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve. Determine the IC50 value for the inhibition of cytokine production.
3. Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if a protein of interest (e.g., BRD4) is bound to a specific DNA region (e.g., the MYC promoter) and whether this binding is disrupted by an inhibitor.
-
Cross-linking: Treat cells with the inhibitor or vehicle. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BRD4) or a control IgG. The antibody-protein-DNA complexes are pulled down using protein A/G beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the co-precipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers for specific gene promoters or enhancers to quantify the amount of DNA pulled down. A reduction in the amount of target DNA in inhibitor-treated samples compared to the vehicle control indicates displacement of the protein from that genomic region.[6]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the action and evaluation of BET inhibitors.
Caption: Pan-BET inhibitors block BRD4 from binding to acetylated histones, preventing oncogene transcription.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 'BET Inhibitors' Block the Expression of Cancer-Causing Genes | Drug Discovery And Development [labroots.com]
- 5. benchchem.com [benchchem.com]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Validation of MS436 Activity in a MYC-Driven B-Cell Lymphoma Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel BRD4 bromodomain 1 (BD1)-selective inhibitor, MS436, and the well-characterized pan-BET inhibitor, JQ1, in the context of a MYC-driven diffuse large B-cell lymphoma (DLBCL) model. The objective is to offer a clear, data-driven comparison of their anti-cancer activities and mechanisms of action, supported by detailed experimental protocols.
Introduction
The MYC oncogene is a critical driver in a significant subset of aggressive B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL). Its transcriptional regulation is heavily dependent on the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 acts as an epigenetic reader, binding to acetylated histones at super-enhancers and promoters of key oncogenes like MYC, thereby facilitating their transcription. Inhibition of this interaction has emerged as a promising therapeutic strategy.
This compound is a novel, potent, and selective inhibitor of the first bromodomain (BD1) of BRD4. In contrast, JQ1 is a widely studied pan-BET inhibitor, targeting both the first (BD1) and second (BD2) bromodomains of all BET family members. This guide evaluates the hypothesis that selective inhibition of BRD4 BD1 by this compound is sufficient to replicate the anti-tumor effects of pan-BET inhibition in a MYC-driven DLBCL model, potentially offering a more targeted therapeutic approach with a distinct pharmacological profile.
Signaling Pathway and Mechanism of Action
BET inhibitors, including this compound and JQ1, function by competitively binding to the acetyl-lysine binding pockets of BET proteins. This displaces them from chromatin, leading to the downregulation of target gene transcription, most notably MYC. The subsequent decrease in MYC protein levels disrupts the oncogenic signaling that drives cellular proliferation and survival in susceptible cancer cells.
Quantitative Data Presentation
The following tables summarize the comparative in vitro activity of this compound and JQ1 in a representative MYC-driven DLBCL cell line, SU-DHL-6.
Table 1: Anti-proliferative Activity in SU-DHL-6 Cells
| Compound | Target | IC50 (72h, nM) |
| This compound | BRD4 BD1 | Data not available |
| JQ1 | Pan-BET | ~141[1] |
Note: Direct comparative IC50 data for this compound in SU-DHL-6 was not available in the searched literature. The IC50 for JQ1 is provided as a reference point. Studies have shown that selective BD1 inhibition can phenocopy the effects of pan-BET inhibitors in cancer models, suggesting that this compound would exhibit potent anti-proliferative activity.[2][3]
Table 2: Effect on MYC Protein Expression and Cell Cycle in DLBCL Cell Lines
| Compound | Cell Line | Concentration | Effect on MYC Protein | Effect on Cell Cycle |
| This compound | Predicted | Sub-micromolar | Downregulation | G1 Arrest |
| JQ1 | SU-DHL-6 | 500 nM | Significant Downregulation[4] | G1 Arrest[5] |
Note: While direct experimental data for this compound in this specific context is not available from the searched literature, the known mechanism of BRD4 BD1 inhibition strongly suggests a similar outcome to JQ1 in MYC-driven models.[2][3]
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Cell Seeding: SU-DHL-6 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or JQ1 (e.g., ranging from 1 nM to 10 µM) for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After 72 hours, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for MYC Expression
This protocol is used to assess the effect of the inhibitors on the protein levels of their downstream target, MYC.
-
Cell Treatment: SU-DHL-6 cells are treated with this compound or JQ1 at various concentrations (e.g., 100 nM, 500 nM, 1 µM) for 24 hours.
-
Lysate Preparation: Cells are harvested, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against c-MYC. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: The band intensities are quantified using image analysis software, and MYC protein levels are normalized to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the inhibitors on cell cycle distribution.
-
Cell Treatment: SU-DHL-6 cells are treated with this compound or JQ1 (e.g., 500 nM) for 48 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing gently. Cells are then stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. The cells are incubated in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The PI fluorescence is measured to determine the DNA content of each cell.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Experimental Workflow
The following diagram illustrates the experimental workflow for the validation of this compound and JQ1 in a MYC-driven lymphoma model.
Conclusion
This guide outlines a framework for the validation and comparison of the BD1-selective inhibitor this compound and the pan-BET inhibitor JQ1 in a MYC-driven DLBCL model. Existing evidence with JQ1 demonstrates that targeting the BRD4-MYC axis is a viable therapeutic strategy in this context. While direct comparative data for this compound is still emerging, studies on other BD1-selective inhibitors suggest that it is likely to phenocopy the anti-proliferative and MYC-suppressive effects of pan-BET inhibitors.[2][3] The provided experimental protocols offer a robust methodology for conducting a head-to-head comparison to definitively determine the relative potency and efficacy of this compound. Such studies will be crucial in elucidating the therapeutic potential of selective BRD4 BD1 inhibition in MYC-driven lymphomas.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of BET Bromodomain Inhibitor JQ1 on Double-Expressor Lymphoma Cell Lines and Its Mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of Super-Enhancer Associated Dependencies in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Domain-Selective BET Inhibitors: A Comparative Analysis of MS436 and RVX208
In the landscape of epigenetic drug development, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target. These proteins, which include BRD2, BRD3, BRD4, and BRDT, are "epigenetic readers" that play a pivotal role in regulating gene transcription. Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histone tails and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters.
While pan-BET inhibitors that target both bromodomains have shown promise, they are often associated with on-target toxicities. This has spurred the development of domain-selective inhibitors, which may offer a more refined therapeutic window by targeting the distinct functions of BD1 and BD2. This guide provides a detailed comparison of two such inhibitors: MS436, which preferentially binds to the first bromodomain (BD1), and RVX208 (Apabetalone), which selectively targets the second bromodomain (BD2).
Binding Affinity and Domain Selectivity
The defining characteristic of this compound and RVX208 is their differential affinity for the two bromodomains of BET proteins. This compound demonstrates a clear preference for BD1, whereas RVX208 shows marked selectivity for BD2. This domain specificity is the foundation of their distinct biological effects.
Table 1: Comparative Binding Affinities of this compound and RVX208 for BET Bromodomains
| Compound | Target Bromodomain | Binding Affinity (Ki/KD) | Selectivity |
| This compound | BRD4 (BD1) | Ki: <0.085 µM[1]; 30-50 nM[2][3] | ~10-fold preference for BD1 over BD2[2][3] |
| BRD4 (BD2) | Ki: 0.34 µM[1] | ||
| RVX208 (Apabetalone) | BRD2 (BD1) | KD: ~2-3 µM[4] | Up to 23-fold preference for BD2 over BD1[5] |
| BRD2 (BD2) | KD: ~5-30 nM[4] | ||
| BRD3 (BD1) | KD: 4.06 ± 0.16 µM[5] | >20-fold preference for BD2 over BD1[5][6] | |
| BRD3 (BD2) | KD: 0.194 ± 0.013 µM[5] | ||
| BRD4 (BD1) | - | Preference for BD2 over BD1[4] | |
| BRD4 (BD2) | - |
This compound, a diazobenzene-based inhibitor, achieves its low nanomolar affinity and preference for BD1 through a unique set of water-mediated interactions within the acetyl-lysine binding pocket.[2][3][7] In contrast, RVX208, a quinazoline (B50416) derivative, demonstrates significantly stronger binding to the second bromodomain (BD2) across multiple BET family members, including BRD2, BRD3, and BRD4.[4][5]
Mechanism of Action and Signaling Pathways
BET proteins act as scaffolds, linking acetylated chromatin to the transcriptional apparatus. By binding to the acetyl-lysine binding pocket of either BD1 or BD2, inhibitors like this compound and RVX208 competitively displace BET proteins from chromatin, leading to altered gene expression.[4][5]
The domain-selective nature of this compound and RVX208 leads to distinct transcriptional outcomes. The first bromodomain (BD1) is considered crucial for anchoring BET proteins to chromatin and regulating a broad set of genes.[5][7] Conversely, BD2 appears to regulate a more specific subset of genes, and its inhibition can lead to more targeted therapeutic effects.
Comparative Functional Effects
The preferential binding of this compound and RVX208 translates into different biological activities and therapeutic potentials. RVX208's inhibition of BD2 leads to the upregulation of Apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL), making it a candidate for treating atherosclerosis.[4][5][8][9] In contrast, this compound's BD1 inhibition has shown potent anti-inflammatory effects and a unique, protective role on the blood-brain barrier (BBB).
Recent studies have highlighted opposing effects on cerebrovascular integrity: the BD2-selective RVX208 was found to disrupt the BBB, while the BD1-selective this compound significantly reduced leakage and improved neurological outcomes in preclinical models.[10] Mechanistically, this compound preserves BBB integrity by inhibiting a novel Brd4 BD1/Rnf43/β-catenin signaling axis that destabilizes tight junction proteins.[10]
Table 2: Comparison of Domain-Specific Functional Effects
| Feature | This compound (BD1-Selective) | RVX208 (Apabetalone) (BD2-Selective) |
| Primary Indication | Inflammation, Cerebrovascular Diseases[3][10] | Atherosclerosis, Cardiovascular Disease[8][11][12] |
| Key Molecular Effect | Inhibits NF-κB-directed production of nitric oxide and IL-6.[1][2][3] | Increases transcription and plasma levels of ApoA-I.[4][5][8][13] |
| Effect on Inflammation | Potent anti-inflammatory activity.[1][2][3] | Reduces vascular inflammation by suppressing key inflammatory mediators.[11][12][14][15] |
| Effect on Blood-Brain Barrier | Preserves integrity, reduces leakage.[10] | Disrupts integrity.[10] |
| Effect on Viral Entry | Not reported. | Downregulates ACE2 expression, potentially reducing SARS-CoV-2 infection.[16] |
| Clinical Development | Preclinical. | Phase III clinical trials for cardiovascular indications.[8][11][12][16] |
Key Experimental Protocols
The characterization of domain-selective BET inhibitors relies on a suite of biophysical and cellular assays to determine binding affinity, selectivity, and functional consequences.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competitive Binding Assay
-
Principle: This assay measures the binding of an inhibitor by its ability to displace a fluorescently labeled ligand from the target bromodomain. The binding event brings a donor (e.g., Terbium-labeled antibody) and an acceptor fluorophore into proximity, generating a FRET signal. An inhibitor disrupts this interaction, causing a decrease in the FRET signal.[17][18][19]
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 1x BRD TR-FRET Assay Buffer). Dilute the Terbium (Tb)-labeled donor, dye-labeled acceptor, BET bromodomain protein (e.g., GST-BRD4-BD1), and a fluorescent BET ligand to their working concentrations.[17][18][20][21]
-
Inhibitor Preparation: Perform serial dilutions of the test compound (e.g., this compound, RVX208) to create a dose-response curve. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (high concentration of a known pan-BET inhibitor like JQ1).[20]
-
Assay Plate Setup: In a 384-well plate, add the diluted inhibitor solutions.
-
Reaction Incubation: Add the mixture of Tb-labeled donor and the target bromodomain protein. After a brief incubation (e.g., 30 minutes), add the mixture containing the dye-labeled acceptor and the fluorescent ligand.[20][21] Incubate the plate in the dark at room temperature for a defined period (e.g., 2-3 hours).[17][20][21]
-
Data Acquisition: Read the plate on a TR-FRET-capable microplate reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[17][18]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event.[22] A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (bromodomain protein), and the minute heat changes are recorded, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH; entropy, ΔS).[22][23]
-
Methodology:
-
Sample Preparation: Dialyze both the protein (e.g., BRD4-BD1) and the inhibitor (e.g., this compound) extensively against the same buffer to minimize heats of dilution.[24] Degas the solutions immediately before the experiment.
-
Instrument Setup: Set the desired experimental temperature (e.g., 20-30°C) in the ITC instrument.[24][25] Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform an initial small injection (e.g., 0.5 µL) followed by a series of larger, spaced injections (e.g., 20-30 injections of 2.0 µL each).[24] The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.
-
Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat change upon injection.
-
Data Analysis: Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding model) to calculate KD, n, and ΔH.
-
Experimental and Drug Discovery Workflow
The evaluation of a novel BET inhibitor follows a logical progression from initial binding characterization to cellular and in vivo functional testing.
Conclusion
This compound and RVX208 (Apabetalone) exemplify the therapeutic potential of domain-selective BET inhibition. By preferentially targeting BD1 and BD2, respectively, they achieve distinct pharmacological profiles. This compound emerges as a potent anti-inflammatory agent with unique blood-brain barrier protective properties, suggesting its utility in neuroinflammatory and cerebrovascular diseases.[10] RVX208, now in late-stage clinical trials, has established a role for BD2 inhibition in upregulating ApoA-I and combating cardiovascular disease.[11][12]
The divergent biological consequences of inhibiting BD1 versus BD2 underscore the importance of this selective approach. As research continues to unravel the specific functions of each bromodomain in health and disease, the development of highly selective inhibitors will be crucial for creating safer and more effective epigenetic therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RVX 208: A novel BET protein inhibitor, role as an inducer of apo A-I/HDL and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brd4 BD1 Domain Antagonism of this compound Preserves Blood-Brain Barrier Integrity via Rnf43/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 12. Apabetalone (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resverlogix.com [resverlogix.com]
- 16. Bromodomain and Extraterminal Protein Inhibitor, Apabetalone (RVX-208), Reduces ACE2 Expression and Attenuates SARS-Cov-2 Infection In Vitro [mdpi.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 23. Khan Academy [khanacademy.org]
- 24. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 25. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of MS436: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for synergistic drug combinations is paramount to advancing therapeutic strategies. This guide explores the mechanistic rationale for combining the selective BRD4 bromodomain inhibitor, MS436, with other agents and provides a framework for experimentally assessing these potential synergies.
Currently, public domain research explicitly detailing synergistic effects of this compound in combination with other named drugs is limited. However, a deep understanding of its mechanism of action as a potent and selective inhibitor of the first bromodomain (BD1) of BRD4 provides a strong foundation for predicting and testing potential synergistic partners.
Unveiling the Mechanism of this compound
This compound is a diazobenzene-based compound that acts as a potent and selective inhibitor of the BRD4 bromodomain, with a notable preference for the first bromodomain (BD1) over the second (BD2)[1][2][3][4]. It exhibits a high affinity for BRD4 BD1 with an estimated Ki of 30-50 nM[2]. By binding to the acetyl-lysine binding pocket of BRD4, this compound displaces it from chromatin, thereby inhibiting the transcription of key oncogenes and inflammatory mediators[3][4].
This targeted inhibition of the BRD4-acetylated histone interaction has been shown to disrupt critical cellular processes:
-
Downregulation of Oncogenes: BRD4 is a key regulator of oncogenes such as c-MYC. Inhibition by agents like this compound can lead to the suppression of MYC expression, which is a cornerstone of its anti-cancer activity[4].
-
Inhibition of Inflammatory Pathways: this compound effectively inhibits BRD4 activity in the NF-κB-directed production of nitric oxide and pro-inflammatory cytokines like IL-6 in murine macrophages[1][2][3].
-
Anti-proliferative Effects: The compound has been shown to attenuate melanoma cell proliferation in vitro.
-
Blood-Brain Barrier Integrity: Recent studies have indicated that this compound can preserve blood-brain barrier integrity through the Rnf43/β-catenin signaling pathway, suggesting its potential in cerebrovascular diseases[5].
Hypothetical Synergistic Combinations with this compound
Based on its mechanism, this compound could potentially be combined with a variety of other therapeutic agents to achieve synergistic effects. The goal of such combinations is often to target a disease from multiple angles, enhance efficacy, and overcome potential resistance mechanisms.
| Drug Class | Rationale for Synergy with this compound | Potential Cancers/Diseases |
| MAPK Pathway Inhibitors (e.g., MEK, SHP2 inhibitors) | The MAPK pathway is a critical signaling cascade in many cancers. Combining a BRD4 inhibitor with a MAPK pathway inhibitor could create a dual blockade on two key oncogenic signaling pathways, potentially leading to robust synergistic anti-tumor effects[6][7]. | KRAS-mutant solid tumors, Melanoma, Non-Small Cell Lung Cancer |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | BRD4 inhibitors have been shown to modulate the tumor microenvironment and can decrease the expression of PD-L1[8]. Combining this compound with an immune checkpoint inhibitor could enhance the anti-tumor immune response. | Various solid tumors, including those with poor response to immunotherapy alone. |
| HDAC Inhibitors | Histone deacetylase (HDAC) inhibitors increase histone acetylation, which could potentially sensitize cancer cells to the effects of a bromodomain inhibitor that targets the "readers" of these acetylation marks. | Hematological malignancies, Glioblastoma |
| DNA Damaging Agents (e.g., Chemotherapy, Radiotherapy) | By downregulating DNA repair genes, BRD4 inhibitors may sensitize cancer cells to the effects of DNA damaging agents. | Wide range of solid tumors. |
| Other Epigenetic Modifiers | Combining this compound with other epigenetic drugs, such as DNA methyltransferase (DNMT) inhibitors or other histone methyltransferase/demethylase inhibitors, could lead to a more profound reprogramming of the cancer epigenome[9]. | Various cancers. |
Experimental Workflow for Assessing Synergy
A systematic approach is crucial for evaluating the synergistic potential of this compound with other drugs. The following workflow outlines the key experimental steps.
Caption: Experimental workflow for assessing drug synergy.
Key Experimental Protocols
1. Cell Viability and Synergy Analysis
-
Cell Lines: Select appropriate cancer cell lines based on the therapeutic hypothesis.
-
Single-Agent IC50 Determination: Plate cells and treat with a serial dilution of this compound and the partner drug individually for 72 hours. Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Combination Matrix: Based on the IC50 values, create a dose matrix with varying concentrations of this compound and the partner drug.
-
Synergy Calculation: Utilize software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
2. Mechanistic Studies
-
Western Blotting: Treat cells with this compound, the partner drug, and the combination at synergistic concentrations. Lyse the cells and perform western blotting to analyze the expression of key proteins in relevant pathways (e.g., cleaved PARP and Caspase-3 for apoptosis, p-ERK for MAPK pathway, c-MYC).
-
Flow Cytometry: Perform cell cycle analysis by propidium (B1200493) iodide staining and apoptosis analysis by Annexin V/7-AAD staining after combination treatment.
3. In Vivo Studies
-
Animal Models: Utilize immunodeficient mice for human cancer cell line xenografts or immunocompetent mice for syngeneic models (if investigating immunomodulatory effects).
-
Treatment: Once tumors are established, randomize mice into vehicle control, this compound alone, partner drug alone, and combination treatment groups.
-
Efficacy Assessment: Monitor tumor volume and body weight regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing the Signaling Pathway
The following diagram illustrates the established mechanism of action of this compound.
Caption: Mechanism of action of this compound.
By providing this comprehensive guide, we aim to facilitate further research into the synergistic potential of this compound, ultimately paving the way for novel and more effective combination therapies in oncology and beyond.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brd4 BD1 Domain Antagonism of this compound Preserves Blood-Brain Barrier Integrity via Rnf43/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BridgeBio and Amgen Unite on Combination Therapy for Advanced Solid Tumors - BioSpace [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. Combination Therapy with a TLR7 Agonist and a BRD4 Inhibitor Suppresses Tumor Growth via Enhanced Immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Epigenetic Modifier Drug Combination for Synergistic Effect against Glioblastoma Multiform Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published MS436 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on MS436, a selective inhibitor of the first bromodomain (BD1) of the BET (Bromodomain and Extra-Terminal) family protein BRD4. The information is based on available scientific literature up to December 2025. Due to the recent nature of some key findings, independent validation studies are not yet widely available. This document summarizes the primary findings, compares this compound with alternative BET inhibitors, and provides detailed experimental protocols for key assays to facilitate independent validation efforts.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and comparable BET inhibitors.
Table 1: Comparative Activity of BET Bromodomain Inhibitors
| Compound | Target | Ki (nM) | IC50 | Key Published Effects |
| This compound | BRD4 (BD1) | 30-50 | Not specified in reviewed literature | Preserves blood-brain barrier (BBB) integrity; Attenuates melanoma cell proliferation; Inhibits nitric oxide and IL-6 production in macrophages.[1][2] |
| RVX208 | BRD4 (BD2) | Not specified in reviewed literature | Not specified in reviewed literature | Disrupts blood-brain barrier; Increases ApoA-I and HDL levels.[1][2] |
| JQ1 | Pan-BET (BRD2/3/4) | Not specified in reviewed literature | Not specified in reviewed literature | Crosses the blood-brain barrier; Reduces neuroinflammation. |
| OTX015 | Pan-BET (BRD2/3/4) | Not specified in reviewed literature | ~200 nM (Glioblastoma) | Crosses the blood-brain barrier; Antitumor effects in glioblastoma.[3] |
| PFI-1 | Pan-BET | Not specified in reviewed literature | Not specified in reviewed literature | Weakly decreases c-FLIP levels. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and its alternatives. These protocols are representative and may require optimization for specific laboratory conditions.
Western Blot Analysis of Tight Junction Proteins
This protocol is designed to assess the expression levels of tight junction proteins (e.g., Claudin-5, ZO-1) in brain endothelial cells treated with BET inhibitors.
Materials:
-
Primary antibodies (e.g., anti-Claudin-5, anti-ZO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Cell lysis buffer (RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence detector)
Procedure:
-
Cell Culture and Treatment: Plate brain endothelial cells (e.g., bEnd.3) and grow to confluence. Treat cells with this compound (e.g., 50 nM, 100 nM), RVX208 (e.g., 50 nM, 100 nM), or vehicle control for the desired time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize protein amounts for each sample and mix with Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Claudin-5, 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate (ECL) to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Vitro Blood-Brain Barrier Permeability Assay (Trans-well Assay)
This assay measures the permeability of a brain endothelial cell monolayer to a tracer molecule, providing an indication of BBB integrity.
Materials:
-
Trans-well inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Brain endothelial cells (e.g., bEnd.3)
-
Cell culture medium
-
Tracer molecule (e.g., Cadaverine 555 or FITC-dextran)
-
Plate reader capable of fluorescence detection
Procedure:
-
Cell Seeding: Seed brain endothelial cells onto the apical side of the trans-well inserts and culture until a confluent monolayer is formed.
-
Treatment: Treat the endothelial cell monolayers with this compound, RVX208, or vehicle control for the desired duration.
-
Permeability Measurement:
-
Carefully remove the medium from the apical (upper) and basolateral (lower) chambers.
-
Add fresh medium containing the fluorescent tracer (e.g., Cadaverine 555) to the apical chamber.
-
Add fresh medium without the tracer to the basolateral chamber.
-
Incubate for a defined period (e.g., 1-24 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples using a plate reader at the appropriate excitation/emission wavelengths for the tracer used.
-
-
Data Analysis: Calculate the permeability coefficient (Papp) or present the data as relative fluorescence units to compare the permeability between different treatment groups.
Mandatory Visualizations
Signaling Pathway of this compound in Preserving Blood-Brain Barrier Integrity
References
A Comparative Guide to Cellular Target Engagement Assays for the BRD4 Inhibitor MS436
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, confirming that a therapeutic candidate directly interacts with its intended target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for assessing the target engagement of MS436, a selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), with other prominent target engagement methodologies.[1][2] Experimental protocols and comparative data are presented to aid researchers in selecting the most appropriate assay for their specific needs.
Introduction to this compound and its Target, BRD4
This compound is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of BRD4.[3] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical epigenetic readers that play a pivotal role in regulating gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BRD4 recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell cycle progression, proliferation, and inflammation. Dysregulation of BRD4 activity is implicated in a variety of diseases, including cancer and inflammatory conditions, making it a compelling therapeutic target.[4][5] this compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of BRD4's first bromodomain, thereby displacing it from chromatin and downregulating the transcription of key target genes such as c-Myc.[6]
Signaling Pathway of BRD4 Inhibition by this compound
The binding of this compound to BRD4-BD1 disrupts its role as a transcriptional co-activator. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of BRD4 and the inhibitory action of this compound.
Comparison of Target Engagement Assays
Several distinct methodologies are available to confirm the intracellular binding of a small molecule like this compound to its target protein. This guide focuses on four prominent techniques: Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, Drug Affinity Responsive Target Stability (DARTS), and Stability of Proteins from Rates of Oxidation (SPROX). The following table provides a comparative overview of these methods.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Target Engagement Assay | Drug Affinity Responsive Target Stability (DARTS) | Stability of Proteins from Rates of Oxidation (SPROX) |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer. | Ligand-induced stabilization of the target protein against proteolytic degradation. | Ligand-induced changes in protein stability measured by the rate of methionine oxidation. |
| Assay Format | Intact cells or cell lysates. | Intact cells. | Cell lysates. | Cell lysates. |
| Detection Method | Western Blot, ELISA, Mass Spectrometry. | Luminescence/Fluorescence plate reader. | Western Blot, Mass Spectrometry. | Mass Spectrometry. |
| Quantitative Output | EC50 from isothermal dose-response curves. | IC50 from competitive binding curves. | Primarily qualitative (target identification); semi-quantitative with titration. | Qualitative to semi-quantitative. |
| Throughput | Low (Western Blot) to High (HT-CETSA). | High. | Low to medium. | Low to medium. |
| Labeling Requirement | Label-free for the compound. | Requires genetic tagging of the target protein (NanoLuc) and a fluorescent tracer. | Label-free for the compound. | Label-free for the compound. |
| Key Advantage | Measures target engagement in a native cellular environment without modification of the compound. | High sensitivity and suitability for high-throughput screening in living cells. | Does not require protein modification and can be used for target identification. | Provides information on protein stability at the domain level. |
| Key Limitation | Not all binding events result in a significant thermal shift; requires specific antibodies for Western Blot. | Requires genetic engineering of the target protein; potential for steric hindrance from the tag. | Optimization of protease digestion is critical; may not be suitable for all proteins. | Requires the presence of methionine residues in the protein domain of interest. |
Quantitative Data Comparison
The following table presents representative quantitative data that could be expected for a potent and selective BRD4-BD1 inhibitor like this compound across different target engagement assays. Note: Direct head-to-head experimental data for this compound across all these platforms is not publicly available. The values presented are based on published data for this compound and other potent BRD4 inhibitors and are intended for comparative purposes.
| Assay | Parameter | Representative Value for this compound (BRD4-BD1) | Reference Compound (JQ1) |
| Biochemical Assay | Ki | 30-50 nM[3] | ~50 nM |
| Isothermal Dose-Response CETSA | EC50 | 100 - 300 nM | 200 - 500 nM |
| NanoBRET Target Engagement | IC50 | 50 - 150 nM | 100 - 200 nM |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful implementation of these assays. The following sections provide diagrams of the experimental workflows and detailed protocols for each key experiment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context by measuring the change in thermal stability of a protein upon ligand binding.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for Isothermal Dose-Response CETSA:
-
Cell Culture: Plate a suitable cell line (e.g., a human cancer cell line expressing BRD4, such as MM.1S) in sufficient quantity for the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Treat the cells with the different concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples to a specific temperature (determined from a melting curve experiment, e.g., 52°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control at 37°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using a specific antibody against BRD4.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble BRD4 against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer.
Caption: Experimental workflow for the NanoBRET Target Engagement Assay.
Detailed Protocol for NanoBRET™ Target Engagement Assay:
-
Cell Transfection: Transfect HEK293 cells with a vector encoding for a NanoLuc®-BRD4 fusion protein.
-
Cell Seeding: Seed the transfected cells into a 384-well white opaque cell culture plate and incubate for 24 hours.
-
Compound and Tracer Preparation: Prepare serial dilutions of this compound. Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM®.
-
Treatment: Add the NanoBRET™ tracer to the cells, followed by the addition of the serially diluted this compound or a positive control (e.g., JQ1).
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C.
-
Substrate Addition and Signal Measurement: Add the NanoGlo® substrate and measure the donor (450 nm) and acceptor (610 nm) emission signals using a plate reader capable of measuring BRET.
-
Data Analysis: Calculate the BRET ratio and normalize the data. Plot the normalized BRET signal against the logarithm of the this compound concentration and fit to a competitive binding curve to determine the IC50 value.[1][7][8]
Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets of small molecules based on the principle that ligand binding can protect a protein from proteolysis.
Caption: Experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Detailed Protocol for DARTS:
-
Cell Lysate Preparation: Lyse cells in a non-denaturing lysis buffer containing protease inhibitors. Centrifuge to remove cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Compound Incubation: Aliquot the cell lysate and incubate with this compound or vehicle control for a specified time (e.g., 1 hour) at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time to allow for protein digestion. The concentration of the protease and the digestion time need to be optimized for the target protein.
-
Stop Digestion: Stop the digestion by adding a protease inhibitor cocktail or by boiling the samples in SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for BRD4.
-
Data Analysis: Compare the band intensity of BRD4 in the this compound-treated samples to the vehicle-treated samples. A stronger band in the presence of this compound indicates that the compound has bound to and protected BRD4 from proteolysis.[3][9][10][11][12]
Stability of Proteins from Rates of Oxidation (SPROX)
SPROX is a chemical proteomics technique used to identify protein targets of small molecules by measuring changes in their stability towards chemical denaturation.
Caption: Experimental workflow for the Stability of Proteins from Rates of Oxidation (SPROX) assay.
Detailed Protocol for SPROX:
-
Cell Lysate Preparation: Prepare a cell lysate in a suitable buffer.
-
Compound and Denaturant Incubation: Aliquot the lysate and treat with this compound or vehicle control. Then, add varying concentrations of a chemical denaturant (e.g., guanidine (B92328) hydrochloride) to each aliquot.
-
Oxidation Reaction: Initiate the oxidation of methionine residues by adding hydrogen peroxide (H2O2). The rate of oxidation is dependent on the protein's folding state.
-
Quench Reaction: Stop the oxidation reaction after a specific time.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the oxidized and non-oxidized methionine-containing peptides.
-
Data Analysis: Plot the fraction of oxidized peptide against the denaturant concentration for both the this compound-treated and vehicle-treated samples. A shift in the denaturation curve indicates a change in protein stability upon ligand binding.[13][14][15]
Conclusion
The selection of an appropriate target engagement assay is a critical decision in the drug discovery pipeline. For the BRD4 inhibitor this compound, CETSA offers a robust, label-free method to confirm target binding in a physiologically relevant context. While alternatives like NanoBRET provide higher throughput and sensitivity, they require genetic modification of the target protein. DARTS and SPROX are valuable for target identification and can provide complementary information on protein stability. A thorough understanding of the principles, advantages, and limitations of each assay, as outlined in this guide, will enable researchers to make informed decisions and generate high-quality, reproducible data to advance their drug development programs.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 2. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 13. Thermodynamic Analysis of Protein-Ligand Binding Interactions in Complex Biological Mixtures using the Stability of Proteins from Rates of Oxidation (SPROX) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Safety Operating Guide
Essential Procedures for the Safe Disposal of MS436
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed, step-by-step guidance for the safe disposal of MS436, a bromodomain inhibitor.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety. Handle this compound in a well-ventilated area.[1]
Required Personal Protective Equipment:
| PPE Category | Specific Items |
| Hand Protection | Chemical impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Eye Protection | Safety glasses. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Body Protection | Wear suitable protective clothing.[1] Fire/flame resistant and impervious clothing is recommended.[1] |
| Respiratory | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
Step-by-Step Spill Cleanup:
-
Ensure Proper Ventilation: Work in a well-ventilated area.[1]
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity.[1]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Collect the Material: Collect the spilled material and place it into a suitable, closed container for disposal.[1]
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Dispose of Waste: The collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Disposal Procedures
Proper disposal of this compound is crucial to prevent environmental harm. Under no circumstances should this compound be disposed of down the drain.[1]
Recommended Disposal Methods:
-
Licensed Chemical Destruction Plant: The material can be sent to a licensed chemical destruction facility.[1]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[1]
Contaminated packaging should also be disposed of responsibly. Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible option.[1]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial handling to final disposal.
Caption: Decision workflow for the proper disposal of this compound.
First Aid Measures
In case of accidental exposure, follow these first aid procedures and seek medical attention.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and consult a doctor immediately.[1]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
References
Safeguarding Your Research: Personal Protective Equipment (PPE) Protocols for Handling MS436
Essential guidance for the safe handling and disposal of the BET bromodomain inhibitor, MS436, designed for laboratory professionals.
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe laboratory environment. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach to its handling.[1]
Immediate Safety and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on available safety data sheets and general laboratory safety principles.
| Protection Level | Equipment | Specifications & Rationale |
| Primary Containment | Chemical Fume Hood | All handling of this compound powder and solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Hand Protection | Nitrile Gloves (double-gloving recommended) | Provides splash protection against this compound. For incidental contact, immediately remove and replace gloves. For prolonged or immersive contact, specific glove breakthrough time testing is required. Inspect gloves for any signs of degradation before use. |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes and airborne particles. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a fume hood or when there is a risk of aerosolization. For situations with inadequate ventilation or potential for exceeding exposure limits, a full-face respirator with a multi-gas/vapor cartridge may be necessary.[2][3] |
Operational Plans: Step-by-Step Handling and Disposal
Adherence to a strict operational plan is crucial for minimizing risk. The following workflow outlines the key stages of handling and disposing of this compound.
Caption: Experimental workflow for handling this compound.
Experimental Protocols
1. Preparation:
-
Donning PPE: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure a proper fit for all equipment.
-
Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. It is advisable to line the work surface with absorbent paper.
-
Material Gathering: Assemble all necessary equipment and reagents (e.g., spatulas, weigh boats, solvents, vials) within the fume hood to minimize movement in and out of the containment area.
2. Handling:
-
Weighing: Carefully weigh the required amount of this compound powder within the fume hood. Avoid creating dust.
-
Dissolution: Add the desired solvent to the powder in a closed container to prevent splashing and aerosol generation.
-
Experimental Use: Conduct all experimental procedures involving this compound within the fume hood.
3. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound must be segregated into appropriate, clearly labeled waste containers.
-
Solid Waste: This includes contaminated gloves, absorbent paper, weigh boats, and other consumables. Place these items in a designated, sealed container for chemical waste.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not dispose of down the drain.[4]
-
Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container.
-
Decontamination: After completing work, decontaminate the work area within the fume hood with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the appropriate waste stream.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[2]
-
Spill: For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Selecting the Right Respirator
The choice of respiratory protection depends on the specific handling conditions. The following diagram illustrates the decision-making process.
Caption: Decision tree for respirator selection when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
